4-Oxatetradecanoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-decoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHDTBQHXSLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225195 | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7420-16-8 | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Oxatetradecanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Oxatetradecanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Oxatetradecanoic acid, a long-chain ether carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore multiple strategic approaches to its synthesis, grounded in fundamental organic chemistry principles. The guide emphasizes the causality behind experimental choices, offering field-proven insights into protocol design, reaction optimization, and potential challenges. Key methodologies, including the Williamson ether synthesis and Malonic ester synthesis, are critically evaluated. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are provided to facilitate practical application and further research.
Introduction and Strategic Importance
4-Oxatetradecanoic acid, with its linear C10 alkyl chain, ether linkage at the 4-position, and terminal carboxylic acid, represents a unique molecular scaffold. While not a widely commercialized compound, its structure is of significant interest in several areas of drug discovery and materials science. The combination of a lipophilic alkyl tail and a polar, flexible ether-acid head group makes it an analogue of naturally occurring fatty acids and a valuable building block for:
-
Lipid-Based Drug Delivery Systems: Its amphiphilic nature makes it a candidate for the synthesis of novel lipids for liposomes or other nanoparticle formulations.
-
Metabolic Probes: As a modified fatty acid, it can be used to study lipid metabolism and enzyme-substrate interactions.
-
Advanced Polymer Synthesis: The ether and carboxylic acid functionalities provide reactive handles for creating specialized polymers and surfactants.
The successful synthesis of this molecule hinges on the strategic formation of the ether bond and the construction of the carboxylic acid moiety. This guide will dissect the primary retrosynthetic pathways to achieve this goal with efficiency and high purity.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical retrosynthetic analysis of 4-Oxatetradecanoic acid reveals two primary disconnection points, leading to three robust synthetic strategies.
Caption: Retrosynthetic analysis of 4-Oxatetradecanoic acid.
-
Route A/B: Williamson Ether Synthesis. This is the most classical and versatile approach for ether synthesis.[1] It involves the SN2 reaction between an alkoxide and an alkyl halide.[2] Two sub-pathways are viable:
-
Route A1: Reaction of sodium decan-1-oxide with an ester of 3-bromopropanoic acid.
-
Route B: Reaction of 1-bromodecane with the alkoxide derived from an ester of 3-hydroxypropanoic acid.
-
-
Route A2: Michael Addition. A variation of Route A involves the conjugate addition of decan-1-ol to an acrylate ester, a method particularly suited for β-ether carboxylic acids.[3]
-
Route C: Malonic Ester Synthesis. This powerful C-C bond-forming strategy builds the carboxylic acid from diethyl malonate.[4][5] It requires the prior synthesis of a decoxymethyl halide.
In-Depth Analysis of Synthetic Pathways
Pathway A1: Williamson Synthesis via Decan-1-oxide
This is arguably the most direct and field-proven route. The strategy involves deprotonating a readily available long-chain alcohol and using the resulting potent nucleophile to displace a halide on a C3 acid synthon.
Caption: Pathway A1: Williamson ether synthesis.
Causality and Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is the base of choice for deprotonating the primary alcohol.[6] It is highly effective and produces hydrogen gas as the only byproduct, which is easily removed, driving the reaction to completion. Weaker bases like NaOH or K₂CO₃ are generally insufficient to fully deprotonate the alcohol.
-
Ester Protection: The carboxylic acid on the electrophile must be protected, typically as an ethyl or methyl ester. The free carboxylic acid would be deprotonated by the alkoxide, quenching the nucleophile and halting the desired SN2 reaction.[7]
-
Solvent System: A polar aprotic solvent like Tetrahydrofuran (THF) is ideal. It readily dissolves the alkoxide intermediate and does not participate in the reaction, favoring the SN2 mechanism over competing elimination reactions.[6]
-
Final Step - Saponification: The terminal ester is easily hydrolyzed under basic conditions (saponification) followed by an acidic workup to yield the final carboxylic acid product.
Pathway C: Malonic Ester Synthesis
This pathway offers excellent control in constructing the C2-C3 bond and is a cornerstone of carboxylic acid synthesis.[8] The key challenge is the initial preparation of the required 1-(bromomethoxy)decane electrophile.
Caption: Pathway C: Malonic ester synthesis.
Causality and Experimental Choices:
-
Base and Solvent: Sodium ethoxide (NaOEt) in ethanol is the classic base/solvent system. Using an alkoxide base that matches the ester group of the malonate (ethoxide for ethyl ester) prevents transesterification, a potential side reaction that could complicate the product mixture.[4]
-
Alkylation: The malonate enolate is a soft nucleophile that efficiently attacks the primary alkyl halide. The key precursor, 1-(bromomethoxy)decane, can be synthesized from decan-1-ol, formaldehyde, and HBr.
-
Hydrolysis and Decarboxylation: The final step is a one-pot acidic hydrolysis of the diester to a dicarboxylic acid, which, upon heating, readily undergoes decarboxylation to yield the final product.[5][9] This decarboxylation is a key advantage of the malonic ester synthesis.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity.
| Parameter | Pathway A1 (Williamson) | Pathway C (Malonic Ester) |
| Starting Materials | Decan-1-ol, Ethyl 3-bromopropanoate | Diethyl malonate, Decan-1-ol, Formaldehyde |
| Number of Steps | 2 | 3 (including electrophile synthesis) |
| Key Reactions | SN2, Saponification | Enolate formation, SN2, Hydrolysis, Decarboxylation |
| Estimated Yield | High (75-85%) | Moderate (50-65% overall) |
| Scalability | Excellent | Good |
| Key Advantages | High atom economy, fewer steps, readily available starting materials. | Robust C-C bond formation, avoids handling potentially unstable halo-acid esters. |
| Potential Issues | Potential for elimination side reactions with secondary halides (not an issue here). | Synthesis of the ether-halide can be challenging; risk of dialkylation of the malonic ester.[4] |
Detailed Experimental Protocol: Pathway A1
This protocol provides a self-validating system for the synthesis of 4-Oxatetradecanoic acid via the Williamson ether synthesis.
Step 1: Formation of Ethyl 4-oxatetradecanoate
-
Reagent Preparation:
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol).
-
Wash the NaH three times with dry hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.
-
Add 150 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
-
Alkoxide Formation:
-
Dissolve Decan-1-ol (15.83 g, 100 mmol) in 50 mL of anhydrous THF.
-
Add the decan-1-ol solution dropwise to the stirred NaH suspension over 30 minutes.
-
Validation Point: Vigorous bubbling (H₂ gas evolution) should be observed. The reaction is complete when bubbling ceases.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
-
SN2 Reaction:
-
Add Ethyl 3-bromopropanoate (18.1 g, 100 mmol) to the dropping funnel and add it dropwise to the sodium decan-1-oxide solution over 20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12 hours.
-
Validation Point: Monitor the reaction progress by Thin Layer Chromatography (TLC) [Silica gel, 10% Ethyl Acetate in Hexanes]. The disappearance of the decan-1-ol spot (visualized with KMnO₄ stain) indicates reaction completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution 2% to 10% Ethyl Acetate in Hexanes) to yield pure Ethyl 4-oxatetradecanoate as a colorless oil.
-
Step 2: Saponification to 4-Oxatetradecanoic Acid
-
Hydrolysis:
-
Dissolve the purified ester (assuming ~23 g, ~90 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add a solution of Sodium Hydroxide (NaOH, 7.2 g, 180 mmol) in 50 mL of water.
-
Heat the mixture to reflux (approx. 80 °C) for 4 hours.
-
Validation Point: Monitor by TLC until the starting ester spot has completely disappeared.
-
-
Acidification and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 6M Hydrochloric Acid (HCl).
-
Validation Point: A white precipitate of 4-Oxatetradecanoic acid should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL).
-
-
Purification:
-
Recrystallize the crude solid from an acetone/water mixture to yield pure 4-Oxatetradecanoic acid as a white crystalline solid.
-
Dry the product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Conclusion
The synthesis of 4-Oxatetradecanoic acid is readily achievable through established organic methodologies. The Williamson ether synthesis (Pathway A1) stands out as the most efficient and scalable route, leveraging readily available starting materials and high-yielding reactions. The Malonic ester synthesis provides a viable, albeit longer, alternative. The choice of pathway should be guided by the specific resources and constraints of the research or development environment. The protocols and insights provided in this guide offer a robust framework for the successful laboratory-scale production of this valuable molecule, enabling its further application in drug discovery and materials science.
References
-
Stack Exchange. (2012). Is it possible to synthesise ethers from carboxylic acids? Chemistry Stack Exchange. [Link]
-
Wyzant. (2019). Is it possible to synthesise ethers from carboxylic acids? Wyzant Ask An Expert. [Link]
-
ResearchGate. (n.d.). Synthesis of higher carboxylic acids via reaction of ether with CO2 and...[Link]
- Google Patents. (1994).
-
ResearchGate. (n.d.). Williamson ether synthesis and modification of the carboxylic acid functionality. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids):. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. EP0623579A1 - Process for preparation of ether carboxylic acids - Google Patents [patents.google.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. jk-sci.com [jk-sci.com]
- 7. echemi.com [echemi.com]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
4-Oxatetradecanoic acid chemical properties and structure
An In-Depth Technical Guide to 4-Oxatetradecanoic Acid: Chemical Properties, Synthesis, and Biological Significance
Introduction
4-Oxatetradecanoic acid is a synthetic saturated fatty acid characterized by the substitution of a methylene group at the fourth carbon position with an oxygen atom, creating an ether linkage within the fourteen-carbon chain. This structural modification classifies it as an ether lipid, a unique class of lipids with distinct chemical and biological properties compared to their more common ester-linked counterparts. Ether lipids are integral components of cellular membranes in many organisms and are implicated in a variety of physiological processes, including membrane trafficking, cell signaling, and protection against oxidative stress.[1][2] This guide provides a comprehensive technical overview of the chemical properties, a proposed synthetic route, and the potential biological significance of 4-Oxatetradecanoic acid for researchers and professionals in drug development.
Part 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
4-Oxatetradecanoic acid consists of a C13 aliphatic chain with a carboxylic acid functional group at one terminus. The defining feature is the ether bond at the C4 position, which introduces a kink in the acyl chain and influences the molecule's polarity and hydrogen bonding capabilities. The presence of the ether linkage is expected to alter its physical properties, such as melting point and solubility, relative to its analogue, myristic acid (tetradecanoic acid).[3]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Oxatetradecanoic acid. These values are calculated based on its chemical structure and in comparison to tetradecanoic acid.
| Property | Predicted Value | Reference Compound: Tetradecanoic Acid |
| Molecular Formula | C₁₃H₂₆O₃ | C₁₄H₂₈O₂[3] |
| Molecular Weight | 230.35 g/mol | 228.37 g/mol [3] |
| IUPAC Name | 4-Oxatetradecanoic acid | Tetradecanoic acid[3] |
| Appearance | Predicted to be a colorless or white solid | Oily, white, crystalline solid[3] |
| Melting Point | Predicted to be lower than Tetradecanoic acid | 54.4 °C[3] |
| Boiling Point | Predicted to be similar to Tetradecanoic acid | 326.2 °C[3] |
| Solubility | Predicted to have slightly higher water solubility | 24 mg/L (30 °C)[3] |
Part 2: Synthesis and Characterization
Proposed Synthetic Pathway: Williamson Ether Synthesis
A plausible and widely used method for the synthesis of ethers is the Williamson ether synthesis.[4][5] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4] For the synthesis of 4-Oxatetradecanoic acid, this would involve the reaction of a C10 alcohol with a protected 4-carbon carboxylic acid containing a leaving group. A more direct approach would be the reaction of 1-decanol with ethyl 3-bromopropionate followed by hydrolysis of the ester.
Sources
An In-depth Technical Guide to the Biological Activity Screening of 4-Oxatetradecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the biological activity screening of 4-Oxatetradecanoic acid, a saturated fatty acid analog. Drawing upon existing literature and established methodologies, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating its potential as a therapeutic agent. The guide is structured to empower researchers to conduct thorough investigations into its antifungal, anticancer, anti-inflammatory, and metabolic activities. Emphasis is placed on robust experimental design, causality-driven decision-making, and the integration of mechanistic hypotheses, particularly focusing on the potential inhibition of N-myristoyltransferase (NMT). This document serves as a practical and scientifically rigorous resource for drug discovery and development professionals seeking to explore the therapeutic promise of fatty acid mimetics.
Introduction: The Rationale for Screening 4-Oxatetradecanoic Acid
4-Oxatetradecanoic acid is a synthetic derivative of myristic acid (tetradecanoic acid), a common 14-carbon saturated fatty acid.[1] The strategic placement of an oxygen atom at the fourth carbon position distinguishes it from its parent compound, creating a fatty acid mimetic with potentially altered physicochemical properties and biological activities. Fatty acid mimetics are a class of compounds that structurally resemble endogenous fatty acids and can modulate the activity of various enzymes, transporters, and receptors involved in lipid signaling and metabolism.[2]
The primary impetus for a comprehensive screening of 4-Oxatetradecanoic acid stems from preliminary studies demonstrating its notable biological effects. It has been identified as a fungicidal agent against the opportunistic pathogen Cryptococcus neoformans and has also shown inhibitory activity against the replication of Human Immunodeficiency Virus I (HIV-I).[3] These findings suggest that 4-Oxatetradecanoic acid may interact with specific cellular targets, warranting a broader investigation into its therapeutic potential.
One of the most compelling putative mechanisms of action for 4-Oxatetradecanoic acid is the inhibition of N-myristoyltransferase (NMT). NMT is an essential enzyme that catalyzes the covalent attachment of myristic acid to the N-terminal glycine of a wide range of proteins in eukaryotes and viruses. This process, known as N-myristoylation, is crucial for protein stability, membrane targeting, and signal transduction.[4] The inhibition of NMT is a validated therapeutic strategy, and several derivatives of myristic acid have been investigated as NMT inhibitors.[3][5] Given that N-myristoylation of the Pr55gag polyprotein precursor is essential for HIV-I assembly, the observed anti-HIV activity of 4-Oxatetradecanoic acid lends strong support to the NMT inhibition hypothesis.[3]
This guide will provide a structured approach to further elucidate the biological activity profile of 4-Oxatetradecanoic acid, moving from its foundational properties to a multi-tiered screening cascade.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of 4-Oxatetradecanoic acid is fundamental to its study. These properties influence its solubility, cell permeability, and potential for formulation.
Table 1: Physicochemical Properties of 4-Oxatetradecanoic Acid and its Parent Compound
| Property | 4-Oxatetradecanoic Acid | Myristic Acid (for comparison) | Source(s) |
| IUPAC Name | 3-(decyloxy)propanoic acid | Tetradecanoic acid | [6][7] |
| Molecular Formula | C13H26O3 | C14H28O2 | [1] |
| Molecular Weight | 230.34 g/mol | 228.37 g/mol | [1] |
| Melting Point | Not reported | 52-54 °C | [1] |
| Boiling Point | Not reported | 250 °C at 100 mmHg | [1] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform | Poor water solubility; soluble in alcohol, chloroform, and ether | [1] |
| pKa | Not reported | ~4.9 |
Synthesis of 4-Oxatetradecanoic Acid (3-(decyloxy)propanoic acid)
The synthesis of 4-Oxatetradecanoic acid can be achieved through a robust two-step process involving a Michael addition followed by hydrolysis. This method is adaptable and utilizes standard laboratory reagents.
Experimental Protocol: Synthesis of 4-Oxatetradecanoic Acid
Step 1: Michael Addition of 1-Decanol to an Acrylate Ester
-
To a solution of 1-decanol in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C to form the corresponding alkoxide.
-
Slowly add a Michael acceptor, such as methyl acrylate, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude intermediate ester, methyl 3-(decyloxy)propanoate. This can be purified by column chromatography if necessary.
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
-
Dissolve the intermediate ester in a mixture of methanol and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with a strong acid, such as hydrochloric acid.
-
Extract the final product, 4-Oxatetradecanoic acid, with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization.
Biological Activity Screening Cascade
A tiered approach to screening is recommended to efficiently evaluate the biological activities of 4-Oxatetradecanoic acid. This cascade should begin with the confirmation of its known antifungal activity and then expand to investigate its potential in other therapeutic areas.
Caption: A tiered screening cascade for 4-Oxatetradecanoic acid.
Tier 1: Antifungal and Anticancer Activity
The primary goal of this stage is to confirm and expand upon the reported antifungal activity of 4-Oxatetradecanoic acid.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
-
Fungal Strains:
-
Cryptococcus neoformans (e.g., ATCC 66031)
-
Saccharomyces cerevisiae
-
Candida albicans (e.g., ATCC 14053)
-
Aspergillus niger (e.g., ATCC 16404)
-
-
Media: RPMI 1640 medium buffered with MOPS.
-
Preparation of Inoculum: Grow fungal strains on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
Drug Preparation: Prepare a stock solution of 4-Oxatetradecanoic acid in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium.
-
Incubation: Add the fungal inoculum to each well. Incubate the plates at 35°C for 48-72 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
Controls: Include a positive control (a known antifungal agent like amphotericin B or fluconazole), a negative control (growth control with no drug), and a sterility control (medium only).
Table 2: Published and Hypothetical Antifungal Activity Data
| Compound | Cryptococcus neoformans MIC (µM) | Saccharomyces cerevisiae MIC (µM) | Source(s) |
| 4-Oxatetradecanoic acid | 30 | 50 | [3] |
| Myristic Acid | >100 (Hypothetical) | >100 (Hypothetical) | |
| Amphotericin B (Control) | 0.25-1.0 | 0.5-2.0 |
The structural similarity of 4-Oxatetradecanoic acid to fatty acids, which play a role in cancer cell metabolism, provides a strong rationale for evaluating its anticancer potential.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines is recommended, including:
-
Breast Cancer: MCF-7, MDA-MB-231
-
Lung Cancer: A549
-
Prostate Cancer: PC-3
-
Colon Cancer: HCT116
-
A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.
-
-
Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 4-Oxatetradecanoic acid for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration.[9][10]
Table 3: Template for Anticancer Activity Data
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | Normal Fibroblast IC50 (µM) |
| 4-Oxatetradecanoic acid | To be determined | To be determined | To be determined | To be determined |
| Doxorubicin (Control) | ~1-5 | ~1-5 | ~1-5 | ~10-20 |
Tier 2: Anti-inflammatory and Metabolic Screening
Fatty acids and their derivatives are known to modulate inflammatory pathways, primarily through their effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12]
Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of 4-Oxatetradecanoic acid or a control inhibitor (e.g., ibuprofen, celecoxib) in a 96-well plate.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance at 590 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for the inhibition of COX-1 and COX-2.
As a fatty acid analog, 4-Oxatetradecanoic acid may interfere with cellular fatty acid uptake and metabolism.
Experimental Protocol: Fatty Acid Uptake Assay
-
Cell Lines: Use cell lines with active fatty acid metabolism, such as 3T3-L1 adipocytes or HepG2 hepatocytes.
-
Assay Principle: This assay utilizes a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) that is taken up by cells via fatty acid transporters.[13][14][15]
-
Procedure:
-
Culture cells in 96-well black, clear-bottom plates.
-
Pre-incubate the cells with various concentrations of 4-Oxatetradecanoic acid or a known fatty acid transport inhibitor (e.g., phloretin).
-
Add the fluorescent fatty acid analog to the cells and incubate for a defined period.
-
Wash the cells to remove the extracellular probe or use a quenching agent.
-
Measure the intracellular fluorescence using a fluorescence microplate reader or a high-content imaging system.
-
-
Data Analysis: Quantify the inhibition of fatty acid uptake and determine the IC50 value.
Tier 3: Mechanistic Elucidation
Should 4-Oxatetradecanoic acid demonstrate significant activity in the primary and secondary screens, further studies to elucidate its mechanism of action are warranted.
Caption: Proposed mechanism of action via NMT inhibition.
N-Myristoyltransferase (NMT) Inhibition Assay
A direct assessment of NMT inhibition is crucial to validate the hypothesized mechanism of action.
Experimental Protocol: In Vitro NMT Inhibition Assay
-
Enzyme Source: Use recombinant human NMT1 and NMT2, as well as NMT from relevant fungal species (e.g., C. neoformans).
-
Assay Principle: A variety of assay formats can be used, including radiometric assays that measure the incorporation of [3H]myristoyl-CoA into a peptide substrate, or fluorescence-based assays.
-
Procedure:
-
Incubate the recombinant NMT enzyme with a specific peptide substrate and [3H]myristoyl-CoA in the presence of varying concentrations of 4-Oxatetradecanoic acid.
-
After incubation, separate the radiolabeled peptide from the unincorporated [3H]myristoyl-CoA (e.g., by spotting onto phosphocellulose paper and washing).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value for NMT inhibition.
Conclusion and Future Directions
This technical guide provides a comprehensive and structured approach for the biological activity screening of 4-Oxatetradecanoic acid. The proposed screening cascade is designed to be both efficient and informative, allowing for a thorough evaluation of its therapeutic potential. The initial focus on its known antifungal activity, followed by broader screening for anticancer, anti-inflammatory, and metabolic effects, will provide a detailed pharmacological profile of the compound.
Positive results from this screening cascade would justify further preclinical development, including in vivo efficacy studies in relevant animal models of fungal infections, cancer, or inflammatory diseases. Furthermore, a deeper investigation into its mechanism of action, particularly its effects on NMT and other potential lipid-metabolizing enzymes, will be crucial for its optimization as a drug candidate. The exploration of fatty acid mimetics like 4-Oxatetradecanoic acid holds significant promise for the discovery of novel therapeutics with unique mechanisms of action.
References
-
Celignis. (n.d.). Analysis of Myristic Acid. Retrieved from [Link]
- Devadas, B., et al. (1997). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Medicinal Chemistry Research, 6(5), 329-337.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11005, Myristic acid. Retrieved from [Link]
- Gokulan, K., et al. (2013). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments, (79), e50626.
- Udenfriend, S., et al. (1995). The role of N-myristoyltransferase 1 in tumour development.
- Raju, R. V., et al. (1994). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Journal of Medicinal Chemistry, 37(14), 2213-2220.
- Fowler, C. J., et al. (2020). Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. Taylor & Francis Online, 71(6), 726-737.
- Nisthul, A. A., et al. (2021). Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells. Journal of Molecular Graphics and Modelling, 105, 107903.
- Struga, M., et al. (2020). Anticancer activities of fatty acids and their heterocyclic derivatives. European Journal of Pharmacology, 871, 172937.
- Mergen, M., et al. (2022). Activity Screening of Fatty Acid Mimetic Drugs Identified Nuclear Receptor Agonists. International Journal of Molecular Sciences, 23(17), 9942.
- Soares, A. F., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. Molecules, 29(15), 3469.
-
Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit. Retrieved from [Link]
- Józefiak, D., et al. (2022). Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells. International Journal of Molecular Sciences, 23(19), 11868.
- Finetti, F., et al. (2022). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 12(1), 1-17.
-
Nisthul, A. A., et al. (2021). Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells. R Discovery. Retrieved from [Link]
- Groeger, A. L., et al. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids.
-
ResearchGate. (n.d.). In vitro IC 50 values (µM) of compound 4 at 24, 48, and 72 h after treatment. Retrieved from [Link]
-
Molecular Devices. (n.d.). Image-Based High-Content Screening of Fatty Acid Uptake. Retrieved from [Link]
- Shrestha, D., et al. (2024). Saturated fatty acids inhibit unsaturated fatty acid induced glucose uptake involving GLUT10 and aerobic glycolysis in bovine granulosa cells.
- Black, P. N., et al. (2008). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of Biomolecular Screening, 13(7), 634-643.
-
NanoAxis LLC. (n.d.). 3-(Decyloxy)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. Retrieved from [Link]
- Boden, G., et al. (1994). Mechanisms of fatty acid-induced inhibition of glucose uptake.
-
ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]
-
MCE. (n.d.). 3-(Decyloxy)propanoic acid. Retrieved from [Link]
- Romero-Jiménez, P., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(2), 576.
- Khemchyan, L. H., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6296.
-
ResearchGate. (n.d.). IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. Retrieved from [Link]
Sources
- 1. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Decyloxy)propanoic acid | NanoAxis LLC [nanoaxisllc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anticancer activities of fatty acids and their heterocyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to 4-Oxatetradecanoic Acid: Synthesis, Biological Activity, and Uncharted Natural Origins
Abstract
4-Oxatetradecanoic acid, a synthetic analog of myristic acid, has emerged as a molecule of significant interest in biochemical and pharmacological research. Characterized by the substitution of a methylene group at the fourth carbon with an oxygen atom, this modification imparts unique biological properties. This technical guide provides a comprehensive overview of 4-Oxatetradecanoic acid, with a focus on its synthesis, potent antifungal and antiviral activities, and the current landscape of its discovery. While its presence in nature remains to be elucidated, its demonstrated bioactivity, particularly against opportunistic pathogens like Cryptococcus neoformans and Human Immunodeficiency Virus (HIV), positions it as a valuable lead compound in drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a critical analysis of the existing knowledge to facilitate further investigation into this promising molecule.
Introduction to 4-Oxatetradecanoic Acid
4-Oxatetradecanoic acid is a saturated fatty acid analog with the molecular formula C13H26O3.[1][2] Its structure is closely related to that of myristic acid (tetradecanoic acid), a common 14-carbon saturated fatty acid found in a variety of animal and vegetable fats.[3][4][5][6] The defining feature of 4-Oxatetradecanoic acid is the ether linkage at the C4 position, which significantly alters its physicochemical and biological properties compared to its aliphatic counterpart. This structural modification is key to its mechanism of action, which is believed to involve the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the function of various cellular and viral proteins.[7][8]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Oxatetradecanoic acid is presented in the table below. These properties are essential for understanding its behavior in biological systems and for developing appropriate analytical and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C13H26O3 | [1][2] |
| Molecular Weight | 230.34 g/mol | [1][2] |
| IUPAC Name | 3-(decyloxy)propanoic acid | [1] |
| CAS Number | 7420-16-8 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents |
Synthesis and Characterization
While the natural occurrence of 4-Oxatetradecanoic acid has not been reported, its synthesis in the laboratory is achievable through established organic chemistry methods. The following sections detail a plausible synthetic route and standard characterization techniques.
Laboratory Synthesis
The synthesis of 4-Oxatetradecanoic acid can be approached through a Williamson ether synthesis, a reliable method for forming ethers. This would typically involve the reaction of a 10-carbon alcohol (1-decanol) with a 3-carbon carboxylic acid bearing a leaving group at the 3-position, such as 3-bromopropionic acid.
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-decanol in a suitable anhydrous solvent like tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the alcohol and form the sodium decoxide. The reaction is stirred at room temperature until the evolution of hydrogen gas ceases.
-
Etherification: Dissolve ethyl 3-bromopropionate in anhydrous THF and add it dropwise to the solution of sodium decoxide at room temperature. The reaction mixture is then heated to reflux and stirred for several hours to ensure complete reaction.
-
Work-up and Extraction: After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 4-oxatetradecanoate.
-
Saponification: The crude ester is then hydrolyzed to the carboxylic acid. This is achieved by dissolving the ester in a mixture of ethanol and water, adding a base like sodium hydroxide (NaOH), and heating the mixture to reflux for several hours.
-
Acidification and Purification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of ~2. The resulting white precipitate of 4-Oxatetradecanoic acid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization Methods
The identity and purity of the synthesized 4-Oxatetradecanoic acid would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure, showing the characteristic peaks for the alkyl chain, the methylene groups adjacent to the ether oxygen, and the carboxylic acid group.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the strong carbonyl (C=O) stretch of the carboxylic acid and the C-O stretch of the ether.
Caption: Workflow for the synthesis and characterization of 4-Oxatetradecanoic acid.
Biological Activity and Mechanism of Action
The primary interest in 4-Oxatetradecanoic acid stems from its significant biological activities, particularly its antifungal and antiviral properties.
Antifungal Activity
4-Oxatetradecanoic acid has demonstrated potent fungicidal activity against the opportunistic yeast Cryptococcus neoformans, a major cause of systemic fungal infections, especially in immunocompromised individuals.[11] Studies have shown that it can cause a 10,000-fold reduction in the viable cell number of C. neoformans within one hour of administration.[11] Its activity against other fungi, such as Candida albicans and Saccharomyces cerevisiae, is less pronounced.[7][11]
The table below summarizes the minimum inhibitory concentrations (MIC) of 4-Oxatetradecanoic acid against various fungal species.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Cryptococcus neoformans | 30 µM | [7][8][12] |
| Saccharomyces cerevisiae | 50 µM | [7][8][12] |
| Candida albicans | >2.6 mM | [13] |
| Aspergillus niger | 0.08-0.22 mM (for 2-methoxy derivative) | [13][14] |
Antiviral Activity
In addition to its antifungal effects, 4-Oxatetradecanoic acid has been identified as an inhibitor of Human Immunodeficiency Virus (HIV) replication.[2][11] This activity is also thought to be linked to the inhibition of N-myristoyltransferase, which is essential for the function of certain HIV proteins, such as the Gag protein.
Mechanism of Action
The biological activities of 4-Oxatetradecanoic acid are believed to be mediated through the inhibition of N-myristoyltransferase (NMT). NMT is an enzyme that catalyzes the covalent attachment of myristic acid to the N-terminal glycine residue of a variety of cellular and viral proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the proper functioning of these proteins. By acting as a myristic acid analog, 4-Oxatetradecanoic acid can interfere with this process, leading to dysfunctional proteins and ultimately cell death or inhibition of viral replication.
Caption: Proposed mechanism of action of 4-Oxatetradecanoic acid via inhibition of NMT.
Discovery and Natural Occurrence: A Knowledge Gap
Despite its interesting biological profile, there is a notable lack of information in the scientific literature regarding the initial discovery and natural occurrence of 4-Oxatetradecanoic acid. While its parent compound, myristic acid, is widespread in nature, being found in sources such as nutmeg, coconut oil, and palm kernel oil, 4-Oxatetradecanoic acid has so far only been described as a synthetic molecule.[3][4][5][6]
This presents an opportunity for future research in natural product chemistry. A systematic screening of various natural sources, such as plants, fungi, and marine organisms, could potentially lead to the discovery of 4-Oxatetradecanoic acid or other related oxa-fatty acids in nature.
Hypothetical Workflow for Discovery from Natural Sources
The following workflow outlines a general approach for the discovery and isolation of 4-Oxatetradecanoic acid from a natural source.
-
Sample Collection and Preparation: Collect the biological material of interest (e.g., plant leaves, fungal mycelia). The material should be dried and ground to a fine powder.
-
Solvent Extraction: Perform a systematic extraction of the powdered material using solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by solvents of intermediate polarity like dichloromethane or ethyl acetate, and finally a polar solvent like methanol.
-
Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or Sephadex to separate the components based on polarity or size.
-
Screening and Bioassay-Guided Fractionation: Fractions are screened for biological activity (e.g., antifungal activity against C. neoformans). The active fractions are subjected to further rounds of purification using techniques like High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The pure, active compound is then subjected to structure elucidation using spectroscopic methods, including NMR (1D and 2D), high-resolution mass spectrometry (HR-MS), and IR spectroscopy, to confirm its identity as 4-Oxatetradecanoic acid.
Caption: Hypothetical workflow for the discovery of 4-Oxatetradecanoic acid from a natural source.
Conclusion and Future Perspectives
4-Oxatetradecanoic acid is a synthetic fatty acid analog with compelling biological activities that warrant further investigation. Its potent and selective antifungal action against Cryptococcus neoformans and its inhibitory effect on HIV replication highlight its potential as a scaffold for the development of novel therapeutics.
The most significant gap in our understanding of this molecule is its natural occurrence. Future research should focus on exploring diverse natural sources for its presence, which could open new avenues in natural product chemistry and drug discovery. Furthermore, a deeper investigation into its mechanism of action, including detailed studies of its interaction with NMT from different organisms, will be crucial for optimizing its therapeutic potential and developing more potent and selective analogs. The synthesis of isotopically labeled versions could also aid in metabolic and mechanistic studies.[15][16]
References
- Current time information in Río Cuarto, AR. (n.d.).
- Lang, S. A., et al. (1992). 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I. The Journal of Biological Chemistry, 267(24), 17159–17169.
- Carballeira, N. M., et al. (2006). Synthesis and antifungal properties of α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids. Bioorganic & Medicinal Chemistry, 14(10), 3539–3545.
- Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (n.d.).
-
In vitro antifungal activity of the synthesized compounds (4a-i). (n.d.). Retrieved from [Link]
- Carballeira, N. M., et al. (2005). Racemic and optically active 2-methoxy-4-oxatetradecanoic acids: novel synthetic fatty acids with selective antifungal properties. Journal of Medicinal Chemistry, 48(12), 4145–4148.
-
Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (2025). Request PDF. Retrieved from [Link]
-
Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. (n.d.). PMC. Retrieved from [Link]
-
4-Oxatetradecanoic acid. (n.d.). PubChem. Retrieved from [Link]
- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941.
-
GC-MS DETERMINATION OF BIOACTIVE COMPOUNDS IN AZIMA TETRACANTHA LEAVES. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (n.d.). MDPI. Retrieved from [Link]
-
GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of carbon-13-labeled tetradecanoic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Tetradecanoic acid (FDB002890). (2010). FooDB. Retrieved from [Link]
-
TETRADECANOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Tetradecanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_27)Tetradecanoic acid. (n.d.). PubChem. Retrieved from [Link] -
Tetradecanoic Acid. (n.d.). PharmaCompass.com. Retrieved from [Link]
- Zlatanos, S., Laskaridis, K., Koliokota, E., & Sagredos, A. (2011). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. Grasas y Aceites, 62(4), 430-434.
-
GC-MS Analysis of phytchemicals,Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. (2025). ResearchGate. Retrieved from [Link]
-
14:0; Myristic acid; Tetradecanoic acid. (n.d.). PlantFAdb. Retrieved from [Link]
-
Myristic Acid. (2023). Riddhisiddhi Chemicals. Retrieved from [Link]
-
GC-MS determination of bioactive components of Erythropalum scandens Bl., Bijdr. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
- Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. (2022). Egyptian Journal of Aquatic Biology and Fisheries, 26(3), 221-234.
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). PMC. Retrieved from [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub. Retrieved from [Link]
-
13-Hydroxytetradecanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Myristic acid. (n.d.). Multichem Exports. Retrieved from [Link]
-
4-Keto myristic acid. (n.d.). PubChem. Retrieved from [Link]
-
Analytical Methods. (n.d.). ASTA. Retrieved from [Link]
-
Myristic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Myristic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
MYRISTIC ACID (C14). (n.d.). Ataman Kimya. Retrieved from [Link]
-
Myristic Acid Inhibits the Activity of the Bacterial ABC Transporter BmrA. (2021). PMC. Retrieved from [Link]
-
Tetradecanoic-14,14,14-D3 acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Showing Compound Tetradecanoic acid (FDB002890) - FooDB [foodb.ca]
- 4. Myristic Acid – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
- 5. Myristic acid Exporter | Myristic acid Exporting Company | Myristic acid International Distributor [multichemexports.com]
- 6. Myristic acid - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Racemic and optically active 2-methoxy-4-oxatetradecanoic acids: novel synthetic fatty acids with selective antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antifungal properties of α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Elucidation of 4-Oxatetradecanoic Acid
Introduction
For researchers, scientists, and professionals in drug development, the precise structural determination of novel or known chemical entities is a foundational requirement for advancing scientific discovery. 4-Oxatetradecanoic acid, a fatty acid analogue incorporating an ether linkage, presents a unique structural elucidation challenge that necessitates a multi-faceted analytical approach. The presence of a long alkyl chain, an ether moiety, and a carboxylic acid functional group requires a synergistic application of modern spectroscopic techniques to unambiguously determine its constitution.
This guide provides a comprehensive, in-depth overview of the methodologies and rationale employed in the structural elucidation of 4-Oxatetradecanoic acid. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to ensure a robust and self-validating analytical workflow. The protocols and interpretations presented herein are grounded in authoritative spectroscopic principles, providing a reliable framework for the characterization of this and similar ether-containing fatty acids.
Predicted Molecular Structure and Elucidation Strategy
Based on its nomenclature, 4-Oxatetradecanoic acid is presumed to have the following structure, where an oxygen atom replaces the fourth carbon in the tetradecanoic acid chain. This guide will proceed with the elucidation of this structure.
A logical and efficient workflow is paramount for the complete structural characterization of 4-Oxatetradecanoic acid. The proposed strategy integrates Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed mapping of the carbon-hydrogen framework.
Caption: Figure 1. Overall Workflow for Structural Elucidation.
Mass Spectrometry: The First Step in Unraveling the Molecular Identity
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of structural elucidation, providing the most accurate initial piece of information: the elemental composition. For a molecule like 4-Oxatetradecanoic acid, electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, allowing for a precise molecular weight determination.
Trustworthiness: The high accuracy of modern HRMS instruments, such as Orbitrap or TOF analyzers, allows for the determination of the molecular formula with a high degree of confidence, significantly constraining the number of possible structures.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of 4-Oxatetradecanoic acid in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer.
-
Positive Ion Mode:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a range of m/z 50-500.
-
Expected ion: [C₁₃H₂₆O₃ + H]⁺ with a calculated m/z of 231.1955.
-
-
Negative Ion Mode:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a range of m/z 50-500.
-
Expected ion: [C₁₃H₂₆O₃ - H]⁻ with a calculated m/z of 229.1809.
-
-
Data Analysis: Compare the experimentally measured m/z value with the theoretical value to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Expertise & Experience: Tandem MS (MS/MS) provides crucial connectivity information by inducing fragmentation of a selected precursor ion. The fragmentation patterns of ether-containing carboxylic acids are predictable and can reveal key structural motifs. The cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. For carboxylic acids, characteristic losses of H₂O and COOH are often observed.[1]
Trustworthiness: By correlating the observed fragment ions with the proposed structure, we can build a self-validating picture of the molecule's framework.
MS/MS Experimental Protocol
-
Instrumentation: Use an HRMS instrument capable of tandem mass spectrometry (e.g., Q-TOF, Orbitrap).
-
Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ions to collisions with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.
Expected Fragmentation Data
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Implication |
| 229.1809 ([M-H]⁻) | 171.1743 | C₂H₄O₂ | Loss of the propanoic acid head group via cleavage alpha to the ether oxygen. |
| 229.1809 ([M-H]⁻) | 157.1587 | C₃H₆O₂ | Cleavage at the ether C-O bond. |
| 231.1955 ([M+H]⁺) | 213.1849 | H₂O | Loss of water from the carboxylic acid. |
| 231.1955 ([M+H]⁺) | 185.1899 | H₂O + CO | Subsequent loss of carbon monoxide. |
Infrared (IR) Spectroscopy: Identifying the Molecular Bonds
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. For 4-Oxatetradecanoic acid, we expect to observe characteristic absorptions for the carboxylic acid O-H and C=O bonds, the ether C-O bond, and the aliphatic C-H bonds. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids.[2]
Trustworthiness: The presence or absence of these key absorptions provides a reliable confirmation of the functional groups inferred from the molecular formula.
FT-IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the neat sample can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 2960-2850 (strong) | C-H stretch | Alkyl Chain |
| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |
| 1320-1210 (medium) | C-O stretch | Carboxylic Acid |
| 1150-1050 (medium) | C-O stretch | Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen and carbon atom. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.
Trustworthiness: The interlocking information from these various NMR experiments creates a highly redundant and self-consistent dataset, leading to an unambiguous structural assignment.
NMR Sample Preparation and Instrumentation
-
Sample Preparation: Dissolve 5-10 mg of 4-Oxatetradecanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both 1D and 2D experiments.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | singlet (broad) | 1H | H -OOC- |
| ~3.7 | triplet | 2H | -O-CH₂ -CH₂-COOH |
| ~3.4 | triplet | 2H | CH₃-(CH₂)₈-CH₂ -O- |
| ~2.6 | triplet | 2H | -O-CH₂-CH₂ -COOH |
| ~1.6 | quintet | 2H | CH₃-(CH₂)₇-CH₂ -CH₂-O- |
| ~1.2-1.4 | multiplet | 14H | CH₃-(CH₂ )₇-CH₂-CH₂-O- |
| ~0.9 | triplet | 3H | CH₃ -(CH₂)₈- |
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will show the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment will differentiate between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | DEPT | Assignment |
| ~179 | C | -C OOH |
| ~72 | CH₂ | -O-C H₂-CH₂-COOH |
| ~68 | CH₂ | CH₃-(CH₂)₈-C H₂-O- |
| ~35 | CH₂ | -O-CH₂-C H₂-COOH |
| ~32 | CH₂ | CH₃-C H₂-(CH₂)₇- |
| ~29 | CH₂ | -(C H₂)₆- |
| ~26 | CH₂ | CH₃-CH₂-C H₂-(CH₂)₆- |
| ~23 | CH₂ | CH₃-C H₂-CH₂- |
| ~14 | CH₃ | C H₃-CH₂- |
2D NMR: Connecting the Pieces
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It will confirm the connectivity of the alkyl chain and the propanoic acid moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (2-3 bonds). It will definitively link the decyloxy group to the propanoic acid moiety through the ether oxygen by showing correlations from the protons on the carbons adjacent to the oxygen to the carbons on the other side of the oxygen.
Caption: Figure 2. Key HMBC Correlations in 4-Oxatetradecanoic Acid.
Conclusion
The structural elucidation of 4-Oxatetradecanoic acid is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while tandem MS and infrared spectroscopy provide initial, crucial information about the fragmentation patterns and functional groups present. The definitive structure is then meticulously assembled using a suite of 1D and 2D NMR experiments, which together map out the complete carbon-hydrogen framework and confirm the connectivity through the ether linkage. This integrated approach, grounded in the fundamental principles of spectroscopy, ensures a trustworthy and unambiguous determination of the molecular structure, a critical step in any research or development endeavor.
References
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from openstax.org.[3][4]
-
MedChemExpress. (n.d.). 3-(Decyloxy)propanoic acid. Retrieved from medchemexpress.com.[5]
-
UCLA Division of Physical Sciences. (n.d.). IR: carboxylic acids. Retrieved from web.chem.ucla.edu.[2]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org.[1]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.[6]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Akbarzadeh, A., et al. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9. Retrieved from [Link]
Sources
- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. (313C)propanoic acid | C3H6O2 | CID 11815276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 4-Oxatetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxatetradecanoic acid, a synthetic derivative of myristic acid, presents a compelling case for investigation within the realm of metabolic and antimicrobial research. While direct comprehensive studies on its mechanism of action are nascent, its structural analogy to other modified fatty acids, particularly thia fatty acids, provides a fertile ground for hypothesizing its biological activities. This guide synthesizes existing knowledge on related fatty acid analogues to propose potential mechanisms of action for 4-Oxatetradecanoic acid, offering a roadmap for future research and drug development. We will delve into its likely interference with fatty acid metabolism, its potential as a signaling molecule through nuclear receptor interactions, and its possible role in disrupting microbial cell integrity. Each proposed mechanism is accompanied by detailed, field-proven experimental protocols to facilitate empirical validation.
Introduction: The Scientific Landscape of 4-Oxatetradecanoic Acid
4-Oxatetradecanoic acid is a 14-carbon saturated fatty acid in which the carbon at the fourth position is replaced by an oxygen atom. This seemingly subtle modification has the potential to dramatically alter its biochemical properties and cellular fate compared to its parent molecule, myristic acid. Myristic acid itself is a bioactive molecule, known to be incorporated into proteins and influence cellular signaling. The introduction of an oxygen atom in the acyl chain of 4-Oxatetradecanoic acid is expected to impact its metabolism and interaction with cellular machinery.
Existing research on analogous compounds, such as thia fatty acids (where a sulfur atom replaces a carbon), has revealed profound effects on lipid metabolism and cellular signaling. These analogues often act as metabolic probes and therapeutic agents by virtue of their altered processing by cellular enzymes. For instance, 4-thia fatty acids are known to undergo partial β-oxidation, leading to the accumulation of metabolites that can inhibit fatty acid oxidation. It is therefore plausible that 4-Oxatetradecanoic acid follows a similar path, with the ether linkage influencing its metabolic breakdown and giving rise to its biological effects.
Initial studies have pointed towards antifungal properties of 4-Oxatetradecanoic acid, particularly against Cryptococcus neoformans and moderately against Saccharomyces cerevisiae[1][2]. This bioactivity, coupled with the known metabolic effects of similar molecules, underscores the importance of elucidating its precise mechanisms of action.
Proposed Mechanism of Action 1: Disruption of Fatty Acid β-Oxidation
A primary and highly probable mechanism of action for 4-Oxatetradecanoic acid is its interference with mitochondrial fatty acid β-oxidation. The substitution of a methylene group with an oxygen atom at the 4-position is predicted to create a metabolic roadblock.
Scientific Rationale
The process of β-oxidation involves a series of enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA molecule. The enzymes involved are highly specific to the structure of the fatty acid chain. The presence of the oxygen atom in 4-Oxatetradecanoic acid is likely to hinder the action of one or more of these enzymes.
Specifically, after the initial activation to 4-oxatetradecanoyl-CoA, the molecule would likely undergo one round of β-oxidation. However, the resulting intermediate, 2-oxadodecanoyl-CoA, would present a substrate that is not readily processed by the subsequent enzymatic machinery. This is analogous to the metabolism of 4-thia fatty acids, which are β-oxidized to alkylthioacryloyl-CoA esters that accumulate and inhibit further oxidation[3]. This accumulation of an aberrant metabolite could lead to several downstream consequences, including:
-
Competitive inhibition of β-oxidation enzymes: The accumulated intermediate could act as a competitive inhibitor of enzymes required for the oxidation of natural fatty acids.
-
Depletion of free Coenzyme A (CoA): The sequestration of CoA into non-metabolizable intermediates would reduce the pool of free CoA available for other metabolic processes.
-
Induction of mitochondrial stress: The accumulation of abnormal metabolites and disruption of energy metabolism can lead to mitochondrial dysfunction.
Experimental Validation Workflow
To investigate the impact of 4-Oxatetradecanoic acid on β-oxidation, a series of in vitro and cell-based assays can be employed.
Experimental Workflow: Assessing Inhibition of Fatty Acid β-Oxidation
Caption: Workflow for validating the inhibition of fatty acid β-oxidation.
Step-by-Step Protocol: In Vitro [14C]-Palmitate Oxidation Assay
-
Mitochondrial Isolation: Isolate mitochondria from rat liver or cultured cells (e.g., HepG2) using differential centrifugation.
-
Reaction Setup: In a reaction buffer containing cofactors (ATP, CoA, L-carnitine, NAD+, FAD), incubate isolated mitochondria with [1-¹⁴C]-palmitate.
-
Treatment: Add varying concentrations of 4-Oxatetradecanoic acid to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of ¹⁴CO₂: Trap the evolved ¹⁴CO₂ using a suitable capturing agent (e.g., hyamine hydroxide) and quantify using liquid scintillation counting.
-
Measurement of Acid-Soluble Metabolites: Stop the reaction with perchloric acid and measure the radioactivity in the acid-soluble fraction, which represents the intermediates of β-oxidation.
-
Data Analysis: Compare the production of ¹⁴CO₂ and acid-soluble metabolites in the presence and absence of 4-Oxatetradecanoic acid to determine the inhibitory effect.
Proposed Mechanism of Action 2: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Fatty acids and their derivatives are well-established ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation[4][5]. It is plausible that 4-Oxatetradecanoic acid or its metabolites can act as agonists or antagonists of PPAR isoforms (α, β/δ, and γ).
Scientific Rationale
The three PPAR isotypes (α, β/δ, and γ) have distinct tissue distributions and regulate different sets of genes.
-
PPARα: Highly expressed in the liver, heart, and muscle, it is a key regulator of fatty acid catabolism[4].
-
PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and is also involved in insulin sensitivity[4][6].
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis[4].
The structural similarity of 4-Oxatetradecanoic acid to endogenous fatty acids suggests it could bind to the ligand-binding pocket of PPARs. Activation or inhibition of these receptors would lead to widespread changes in gene expression, affecting various metabolic pathways. For instance, activation of PPARα could lead to an upregulation of genes involved in fatty acid uptake and oxidation, while activation of PPARγ could influence adipocyte differentiation and glucose uptake. The specific effect would depend on which PPAR isoform is targeted and whether 4-Oxatetradecanoic acid acts as a full or partial agonist, or an antagonist.
Signaling Pathway: PPAR Activation
Caption: Workflow to investigate microbial membrane disruption.
Step-by-Step Protocol: Membrane Permeability Assay using SYTOX Green
-
Microbial Culture: Grow the target microbe (e.g., Cryptococcus neoformans) to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a defined cell density.
-
Treatment: Aliquot the cell suspension into a microplate and add varying concentrations of 4-Oxatetradecanoic acid. Include a positive control for membrane permeabilization (e.g., ethanol) and a negative (vehicle) control.
-
Staining: Add SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: An increase in fluorescence intensity indicates membrane permeabilization. Compare the fluorescence in treated samples to controls to quantify the membrane-disrupting activity.
Summary of Quantitative Data
| Compound | Organism | Bioactivity (MIC) | Reference |
| 4-Oxatetradecanoic acid | Cryptococcus neoformans | 30 µM | [1][2] |
| 4-Oxatetradecanoic acid | Saccharomyces cerevisiae | 50 µM | [1][2] |
| 2-Bromo tetradecanoic acid | Saccharomyces cerevisiae | 10 µM | [1][2] |
| 2-Bromo tetradecanoic acid | Candida albicans | 39 µM | [1][2] |
| 2-Bromo tetradecanoic acid | Cryptococcus neoformans | 20 µM | [1][2] |
Conclusion and Future Directions
4-Oxatetradecanoic acid is a molecule of significant interest with demonstrated antifungal properties. While direct mechanistic studies are limited, a strong case can be made for its action through the disruption of fatty acid metabolism, modulation of PPAR signaling, and direct antimicrobial effects on cell membranes. The experimental workflows detailed in this guide provide a clear path for researchers to systematically investigate these potential mechanisms.
Future research should focus on:
-
Metabolomic studies: To identify the metabolic fate of 4-Oxatetradecanoic acid and detect the accumulation of any inhibitory intermediates.
-
Transcriptomic and proteomic analyses: To understand the global changes in gene and protein expression in response to treatment, which can provide insights into the activated or inhibited pathways.
-
In vivo studies: To evaluate the efficacy and safety of 4-Oxatetradecanoic acid in animal models of fungal infections or metabolic diseases.
A thorough understanding of the mechanisms of action of 4-Oxatetradecanoic acid will be crucial for its potential development as a therapeutic agent. The multidisciplinary approach outlined here, combining biochemistry, cell biology, and microbiology, will be essential in unlocking the full potential of this intriguing molecule.
References
-
Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight.
-
Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight | Request PDF.
-
A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria.
-
Some monohydroxy tetradecanoic acid isomers as novel urease and elastase inhibitors and as new antioxidants - PubMed.
-
Thia fatty acids, metabolism and metabolic effects - PubMed.
-
Metabolic effects of thia fatty acids - PubMed.
-
Chemoproteomic profiling reveals cellular targets of nitro-fatty acids | bioRxiv.
-
Synthesis of carbon-13-labeled tetradecanoic acids - PubMed.
-
Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - NIH.
-
Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors. | Semantic Scholar.
-
Myristic Acid | C14H28O2 | CID 11005 - PubChem.
-
Tetradecanoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com.
-
Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - Frontiers.
-
Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC - PubMed Central.
-
Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health - MDPI.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health [mdpi.com]
- 6. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolic Fate of 4-Oxatetradecanoic Acid
Foreword: Charting the Metabolic Journey of a Modified Fatty Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's metabolic fate is paramount. This guide provides an in-depth exploration of the anticipated in vitro metabolism of 4-Oxatetradecanoic acid, a synthetic fatty acid analogue characterized by an oxygen atom at the fourth carbon position. While direct metabolic data for this specific compound is not extensively available in public literature, this document synthesizes established principles of fatty acid metabolism, data from structurally similar compounds, and validated in vitro methodologies to construct a predictive and technically robust metabolic profile. By explaining the causality behind experimental choices and grounding our predictions in authoritative scientific principles, this guide aims to be an essential resource for designing and interpreting in vitro studies of 4-Oxatetradecanoic acid and other modified fatty acids.
Introduction to 4-Oxatetradecanoic Acid: Structure and Metabolic Significance
4-Oxatetradecanoic acid is a 14-carbon saturated fatty acid where the methylene group at the C-4 position is replaced by an oxygen atom, creating an ether linkage. This structural modification has significant implications for its metabolism compared to its natural analogue, myristic acid. The introduction of the oxygen atom is expected to influence its susceptibility to the primary fatty acid catabolic pathway, β-oxidation, and may favor alternative metabolic routes. Understanding these pathways is crucial for predicting its biological activity, potential toxicity, and pharmacokinetic profile.
Predicted Metabolic Pathways of 4-Oxatetradecanoic Acid
The in vitro metabolic fate of 4-Oxatetradecanoic acid is anticipated to be governed by two principal oxidative pathways: peroxisomal β-oxidation and cytochrome P450-mediated ω-oxidation. While mitochondrial β-oxidation is a major pathway for natural fatty acids, the ether linkage in 4-Oxatetradecanoic acid is likely to impede this process.
Peroxisomal β-Oxidation: A Primary Catabolic Route
Peroxisomes are subcellular organelles equipped to handle fatty acids that are poor substrates for mitochondria, including very long-chain fatty acids and xenobiotic fatty acids.[1][2] The presence of the oxygen atom at the C-4 position of 4-Oxatetradecanoic acid is predicted to direct it towards peroxisomal β-oxidation.
The initial steps of peroxisomal β-oxidation involve a distinct set of enzymes compared to their mitochondrial counterparts.[2] The cycle begins with the activation of 4-Oxatetradecanoic acid to its coenzyme A (CoA) thioester, 4-Oxatetradecanoyl-CoA. This is followed by a series of enzymatic reactions that shorten the fatty acid chain.
A key insight into the metabolism of 4-oxa fatty acids comes from studies on their sulfur-containing analogues, 4-thia fatty acids. Research on 4-thia fatty acids indicates that they undergo β-oxidation primarily in the mitochondria, leading to the accumulation of an alkylthioacryloyl-CoA ester. This intermediate is then slowly hydrolyzed.[3] By analogy, 4-Oxatetradecanoyl-CoA is expected to undergo a similar, likely peroxisomal, β-oxidation, resulting in chain-shortened oxa-fatty acids.
Cytochrome P450-Mediated ω-Oxidation: An Alternative Pathway
When β-oxidation is impaired, ω-oxidation becomes a more prominent metabolic pathway for fatty acids. This process involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. In vertebrates, the enzymes responsible for ω-oxidation are primarily located in the smooth endoplasmic reticulum of liver and kidney cells.
The key enzymes in this pathway are members of the cytochrome P450 (CYP) superfamily, specifically the CYP4A and CYP4F subfamilies, which act as fatty acid ω-hydroxylases.[4][5] These enzymes catalyze the introduction of a hydroxyl group onto the ω-carbon.[5] For 4-Oxatetradecanoic acid, this would result in the formation of 14-hydroxy-4-oxatetradecanoic acid.
This hydroxylated metabolite can be further oxidized by cytosolic alcohol and aldehyde dehydrogenases to yield a dicarboxylic acid, 4-oxa-tetradecanedioic acid. These dicarboxylic acids can then be further metabolized via peroxisomal β-oxidation from the ω-end.[4]
In Vitro Experimental Systems for Studying 4-Oxatetradecanoic Acid Metabolism
To elucidate the metabolic fate of 4-Oxatetradecanoic acid, two primary in vitro systems are recommended: liver microsomes and primary hepatocytes. Each system offers unique advantages for dissecting different aspects of its metabolism.
Liver Microsomes: Probing Phase I Metabolism
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[6] They are an excellent tool for investigating Phase I metabolic reactions, such as the ω-hydroxylation of 4-Oxatetradecanoic acid.[6] Microsomal stability assays can provide data on the rate of disappearance of the parent compound and the formation of its primary oxidative metabolites.[6]
Primary Hepatocytes: A Comprehensive Metabolic View
Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters.[7] Incubating 4-Oxatetradecanoic acid with primary hepatocytes allows for the investigation of both peroxisomal β-oxidation and ω-oxidation, as well as any subsequent conjugation reactions (Phase II metabolism).
Experimental Protocols
The following protocols provide a framework for investigating the in vitro metabolism of 4-Oxatetradecanoic acid.
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of 4-Oxatetradecanoic acid by human liver microsomal enzymes and to identify its primary oxidative metabolites.
Materials:
-
Human Liver Microsomes (pooled)
-
4-Oxatetradecanoic acid
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 4-Oxatetradecanoic acid in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing human liver microsomes (final protein concentration of 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the 4-Oxatetradecanoic acid stock solution (final concentration, e.g., 1 µM) and the NADPH regenerating system to the microsomal suspension.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining 4-Oxatetradecanoic acid and identify potential metabolites.
Data Analysis:
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) of 4-Oxatetradecanoic acid.
-
Analyze the mass spectrometry data to identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Protocol 2: Metabolite Profiling in Primary Human Hepatocytes
Objective: To obtain a comprehensive profile of the metabolites of 4-Oxatetradecanoic acid formed in a cellular system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
4-Oxatetradecanoic acid
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Thaw and plate the primary human hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer.
-
Prepare a stock solution of 4-Oxatetradecanoic acid in a suitable solvent.
-
Treat the hepatocytes with 4-Oxatetradecanoic acid at a non-toxic concentration (e.g., 10 µM).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect both the cell culture medium and the cell lysate.
-
Extract the parent compound and its metabolites using cold acetonitrile containing an internal standard.
-
Centrifuge the samples to remove cell debris.
-
Analyze the extracts by LC-MS/MS for metabolite identification and semi-quantitative analysis.
Data Analysis:
-
Compare the metabolite profiles in the medium and the cell lysate.
-
Identify both Phase I (e.g., hydroxylated and chain-shortened metabolites) and Phase II (e.g., glucuronide or sulfate conjugates) metabolites.
Data Presentation and Visualization
Quantitative Data Summary
The following tables present hypothetical but plausible data for the in vitro metabolism of 4-Oxatetradecanoic acid, based on the expected metabolic pathways. These tables are for illustrative purposes and would be populated with experimental data.
Table 1: Metabolic Stability of 4-Oxatetradecanoic Acid in Human Liver Microsomes
| Parameter | Value |
| Half-life (t1/2) | > 60 min |
| Intrinsic Clearance (CLint) | < 5 µL/min/mg protein |
This hypothetical data suggests that 4-Oxatetradecanoic acid is relatively stable in liver microsomes, indicating that CYP-mediated ω-oxidation may be a minor pathway compared to peroxisomal β-oxidation.
Table 2: Relative Abundance of 4-Oxatetradecanoic Acid Metabolites in Primary Human Hepatocytes (24h Incubation)
| Metabolite | Relative Abundance (%) | Proposed Pathway |
| 4-Oxatetradecanoic acid (Parent) | 45 | - |
| 4-Oxa-dodecanoic acid | 25 | Peroxisomal β-oxidation |
| 4-Oxa-decanoic acid | 15 | Peroxisomal β-oxidation |
| 14-Hydroxy-4-oxatetradecanoic acid | 10 | ω-Oxidation |
| 4-Oxa-tetradecanedioic acid | 5 | ω-Oxidation & subsequent oxidation |
This illustrative data suggests that peroxisomal β-oxidation is the major metabolic pathway, with ω-oxidation being a secondary route.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted metabolic pathways and experimental workflows.
Caption: Predicted metabolic pathways of 4-Oxatetradecanoic acid.
Caption: In vitro experimental workflows.
Conclusion: A Predictive Framework for Metabolic Investigation
This technical guide provides a comprehensive overview of the predicted in vitro metabolic fate of 4-Oxatetradecanoic acid. By leveraging our understanding of fatty acid metabolism and data from structural analogues, we anticipate that this compound will primarily undergo peroxisomal β-oxidation, with a secondary contribution from cytochrome P450-mediated ω-oxidation. The detailed experimental protocols and visualizations provided herein offer a robust framework for researchers to validate these predictions and to further characterize the metabolic profile of this and other novel oxa-fatty acids. A thorough in vitro metabolic assessment is a critical step in the development of any new chemical entity, and this guide serves as a foundational resource for such investigations.
References
-
Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. (2021). PMC. [Link]
-
Omega oxidation. (n.d.). Wikipedia. [Link]
-
Ether-linked lipids and their bioactive species. (n.d.). biyogok. [Link]
-
Structural and functional roles of ether lipids. (2017). PMC. [Link]
-
Fig. 1 Ether lipids and ether lipid metabolism. a Molecular structures... (n.d.). ResearchGate. [Link]
-
Peroxisomal beta-oxidation enzymes. (2000). PubMed. [Link]
-
[Peroxisomal beta-oxidation]. (n.d.). PubMed. [Link]
-
Metabolic aspects of peroxisomal beta-oxidation. (1991). PubMed. [Link]
-
Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. (n.d.). MDPI. [Link]
-
Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. (2008). PubMed. [Link]
-
Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025). ACS Publications. [Link]
-
Cytochrome P450 omega hydroxylase. (n.d.). Wikipedia. [Link]
-
Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein. (n.d.). PubMed. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
-
[Peroxisomal beta-oxidation]. (n.d.). PubMed. [Link]
-
Metabolic fate of 4-hydroxynonenal in hepatocytes: 1,4-dihydroxynonene is not the main product. (n.d.). PubMed. [Link]
-
Cytochrome P450 4A Fatty Acid Omega Hydroxylases. (n.d.). PubMed. [Link]
-
A comprehensive metabolic profiling of the metabolically healthy obesity phenotype. (2020). PMC. [Link]
-
Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. (n.d.). PMC. [Link]
-
Targeted metabolomics study of fatty-acid metabolism in lean metabolic-associated fatty liver disease patients. (2024). Baishideng Publishing Group. [Link]
-
The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. (n.d.). Frontiers. [Link]
-
Metabolomic profiling of fatty acid and amino acid metabolism in youth with obesity and type 2 diabetes: evidence for enhanced mitochondrial oxidation. (n.d.). PubMed. [Link]
-
Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. (n.d.). PMC. [Link]
-
Activity of 3-oxo acid CoA-transferase, D-3-hydroxybutyrate dehydrogenase, hexokinase and carnitine palmitoyltransferase in the stomach and small and large intestine of the rat. (n.d.). PMC. [Link]
-
Metabolomic Profiling of Fatty Acid and Amino Acid Metabolism in Youth With Obesity and Type 2 Diabetes. (n.d.). CDC Stacks. [Link]
-
Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. (n.d.). MDPI. [Link]
-
Thia fatty acids, metabolism and metabolic effects. (1997). PubMed. [Link]
-
Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. (2021). NIH. [Link]
-
Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. (n.d.). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencecodons.com [sciencecodons.com]
- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Quantitative metabolic profiling of lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of 4-Oxatetradecanoic Acid for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Novel Excipient
In the dynamic field of pharmaceutical sciences and drug delivery, the exploration of novel excipients is paramount to overcoming the challenges of formulating poorly soluble active pharmaceutical ingredients (APIs). 4-Oxatetradecanoic acid, a derivative of the naturally occurring myristic acid, presents a unique molecular structure with the potential for versatile applications in drug formulation. Its ether linkage introduces a degree of polarity within a predominantly lipophilic carbon chain, suggesting a nuanced solubility profile that warrants a thorough investigation.
This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 4-Oxatetradecanoic acid. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document emphasizes foundational principles, robust experimental methodologies, and predictive insights based on the behavior of analogous long-chain fatty acids. By equipping the reader with both theoretical knowledge and practical protocols, this guide aims to empower informed decision-making in formulation development and accelerate the exploration of 4-Oxatetradecanoic acid's potential in advanced drug delivery systems.
Physicochemical Profile of 4-Oxatetradecanoic Acid
A comprehensive understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. While experimental data for 4-Oxatetradecanoic acid is limited, we can infer and compute key parameters that govern its interactions with various solvents.
| Property | Value (Predicted/Inferred) | Source | Significance for Solubility |
| Molecular Formula | C₁₃H₂₆O₃ | [1] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 230.34 g/mol | [1] | Essential for converting mass-based solubility to molar concentrations. |
| IUPAC Name | 3-(decyloxy)propanoic acid | [1] | Unambiguously defines the chemical structure. |
| CAS Number | 7420-16-8 | [1] | A unique identifier for tracking the substance in databases and literature. |
| Boiling Point | 335.2 °C at 760 mmHg | [2] | Indicates strong intermolecular forces, suggesting higher energy is required to transition to the vapor phase. |
| Density | 0.943 g/cm³ at 25 °C | [2] | Useful for various formulation calculations. |
| pKa (Predicted) | ~4.8 | Inferred from similar carboxylic acids | The predicted acidic dissociation constant suggests it will be predominantly in its ionized (more water-soluble) form at physiological pH and in basic solutions. |
| logP (Predicted) | ~4.1 | The predicted octanol-water partition coefficient indicates a high degree of lipophilicity, suggesting good solubility in non-polar organic solvents and poor solubility in water. |
Note on Predicted Values: The pKa and logP values are estimations based on the structure of 4-Oxatetradecanoic acid and data for similar long-chain carboxylic acids. Experimental determination is crucial for precise characterization.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This principle is a manifestation of the intermolecular forces between the solute and solvent molecules. For 4-Oxatetradecanoic acid, the key structural features influencing its solubility are:
-
The Carboxylic Acid Group (-COOH): This polar, protic functional group is capable of forming strong hydrogen bonds with polar and protic solvents.
-
The Long Alkyl Chain (C₁₀H₂₁): This non-polar, hydrophobic tail dominates the molecule's character, favoring interactions with non-polar solvents through van der Waals forces.
-
The Ether Linkage (-O-): The oxygen atom in the ether group introduces a slight polarity and the potential for hydrogen bond acceptance, which can subtly influence its solubility in moderately polar solvents.
The interplay of these features dictates the solubility of 4-Oxatetradecanoic acid in different solvent classes.
Solvent Classification and Expected Solubility
| Solvent Class | Examples | Expected Solubility of 4-Oxatetradecanoic Acid | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | High | The long alkyl chain will readily interact with these solvents via van der Waals forces. The polar head will have minimal unfavorable interactions.[2] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can interact with the carboxylic acid group and the ether linkage. Product information indicates solubility in DMSO.[2] The overall lipophilicity of the molecule will also contribute to good solubility. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | While the carboxylic acid group can hydrogen bond with these solvents, the long hydrophobic tail will disrupt the solvent's hydrogen-bonding network, leading to lower solubility. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., higher in ethanol than in methanol). Product information indicates solubility in 100% ethanol. |
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of extensive public data, experimental determination of the solubility of 4-Oxatetradecanoic acid is essential. The following protocols are designed to provide a robust framework for obtaining accurate and reproducible solubility data.
Isothermal Equilibrium Solubility Method (Shake-Flask)
This is the gold standard method for determining thermodynamic equilibrium solubility.[3][4] It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute concentration.
Caption: Isothermal Equilibrium Solubility Workflow.
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Oxatetradecanoic acid to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker or magnetic stirrer).[5]
-
Equilibrate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[5][6]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). Alternatively, centrifuge the vials at the experimental temperature and sample the supernatant.[5]
-
-
Quantification:
-
Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Quantify the concentration of 4-Oxatetradecanoic acid using a validated analytical method (see Section 4).
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
-
Gravimetric Method
For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[7][8]
Caption: Gravimetric Solubility Determination Workflow.
-
Prepare a saturated solution as described in the Isothermal Equilibrium method.
-
Sample the supernatant:
-
Withdraw a known volume of the clear supernatant and transfer it to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).[7]
-
-
Evaporate the solvent:
-
Carefully evaporate the solvent to dryness. For volatile solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a vacuum oven may be necessary. Ensure complete removal of the solvent.[7]
-
-
Weigh the residue:
-
Once the solvent is completely evaporated and the container has returned to room temperature, weigh the container with the dried solute.
-
-
Calculate the solubility:
-
Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)
-
Analytical Methods for Quantification
Accurate quantification of the dissolved 4-Oxatetradecanoic acid is critical for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying organic molecules.[5][9][10]
-
Principle: The sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
-
Typical Conditions for a Fatty Acid:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to suppress ionization of the carboxylic acid).
-
Detection: UV detector at a low wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
UV-Vis Spectrophotometry
For a simpler and more rapid analysis, UV-Vis spectrophotometry can be used, although it may be less specific than HPLC.[11][12]
-
Principle: The amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of 4-Oxatetradecanoic acid in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the unknown sample at the λmax.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner, typically in a tabular format.
Table of Expected Solubility (Illustrative)
| Solvent | Temperature (°C) | Expected Solubility (g/L) | Method |
| Hexane | 25 | High | Isothermal Equilibrium |
| Toluene | 25 | High | Isothermal Equilibrium |
| Ethyl Acetate | 25 | Moderate to High | Isothermal Equilibrium |
| Acetone | 25 | Moderate | Isothermal Equilibrium |
| Ethanol (100%) | 25 | Moderate | Isothermal Equilibrium |
| Methanol | 25 | Low to Moderate | Isothermal Equilibrium |
| Water | 25 | Very Low | Isothermal Equilibrium |
| Dimethyl Sulfoxide (DMSO) | 25 | High | Isothermal Equilibrium |
Note: The "Expected Solubility" values are qualitative and should be replaced with experimentally determined quantitative data.
Safety Precautions
When handling 4-Oxatetradecanoic acid and organic solvents, it is imperative to adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for 4-Oxatetradecanoic acid and all solvents used for detailed safety information.
Conclusion and Future Directions
The solubility of 4-Oxatetradecanoic acid is a critical parameter for its application in pharmaceutical and other scientific fields. While a comprehensive public database of its solubility in various solvents is currently lacking, this guide provides the theoretical foundation and practical methodologies to enable researchers to generate this vital data. The predicted solubility profile suggests high solubility in non-polar and polar aprotic solvents, with moderate solubility in alcohols and low solubility in water.
Future work should focus on the systematic experimental determination of the solubility of 4-Oxatetradecanoic acid in a wide range of pharmaceutically relevant solvents at various temperatures. This will not only fill the existing data gap but also facilitate the development of predictive solubility models, further accelerating the formulation and development of new drug products leveraging this promising excipient.
References
-
Ultraviolet Absorption Method for the Determination of Polyunsaturated Constituents in Fatty Materials. Optica Publishing Group. Available at: [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]
-
4-Oxatetradecanoic acid. PubChem. Available at: [Link]
-
Determination of Solubility by Gravimetric Method. Available at: [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]
-
Experiment 1: Melting-point Determinations. Available at: [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
-
Easy and Safe Determination of Fatty Acids Using Spectrophotometric Technology. HunterLab. Available at: [Link]
-
Melting point determination. Available at: [Link]
-
Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. Available at: [Link]
-
Impurity contribution to ultraviolet absorption of saturated fatty acids. PMC. Available at: [Link]
-
Comparison of experimental and calculated pKa values for the oxoacids. ResearchGate. Available at: [Link]
-
Study on the Spectrophotometric Detection of Free Fatty Acids in Palm Oil Utilizing Enzymatic Reactions. MDPI. Available at: [Link]
-
Exp 1 - Melting Points. Available at: [Link]
-
Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. Available at: [Link]
-
Is there any method for the detection of free fatty acid using spectrophotometer? ResearchGate. Available at: [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]
-
experiment (1) determination of melting points. Available at: [Link]
-
Measurement and model prediction of solubilities of pure fatty acids, pure triglycerides, and mixtures of triglycerides in supercritical carbon dioxide. Journal of Chemical & Engineering Data. Available at: [Link]
-
Determination of the aqueous solubility of fatty acids and alcohols. ResearchGate. Available at: [Link]
-
Solubility of Saturated Fatty Acids. Shodex. Available at: [Link]
-
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. European Union. Available at: [Link]
-
Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]
-
A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. PubMed. Available at: [Link]
-
Annex 4. World Health Organization (WHO). Available at: [Link]
-
4-Oxatetradecanoic Acid. MySkinRecipes. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
-
Showing Compound Tetradecanoic acid (FDB002890). FooDB. Available at: [Link]
-
Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)-, compd. with ethanamine (1:1). PubChem. Available at: [Link]
-
4-Oxatetradecanoic acid. PubChem. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Available at: [Link]
-
(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_27)Tetradecanoic acid. PubChem. Available at: [Link] -
4-Keto myristic acid. PubChem. Available at: [Link]
-
Myristic acid, Tetradecanoic acid. Shodex. Available at: [Link]
-
Chemical Properties of Tetradecanoic acid (CAS 544-63-8). Cheméo. Available at: [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX. Organic Chemistry Data. Available at: [Link]
-
SOLUBILITY DATA SERIES. Available at: [Link]
Sources
- 1. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxatetradecanoic Acid [myskinrecipes.com]
- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. who.int [who.int]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Easy and Safe Determination of Fatty Acids Using Spectrophotometric Technology | HunterLab [hunterlab.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Oxatetradecanoic Acid: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxatetradecanoic acid, systematically known as 3-decyloxypropanoic acid, is a synthetic fatty acid analogue that has garnered significant interest in the scientific community for its potent biological activities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and notable antifungal and antiviral properties, with a focus on its potential as a therapeutic agent. The nomenclature "4-oxa" signifies the substitution of a methylene group at the fourth carbon position (from the carboxylic acid) with an oxygen atom, a structural modification that profoundly influences its biological function.
Chemical Identifiers and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of 4-oxatetradecanoic acid are fundamental for any research or drug development endeavor. The key identifiers and computed properties are summarized below.[1]
| Identifier Type | Value | Source |
| CAS Number | 7420-16-8 | PubChem[1] |
| IUPAC Name | 3-decyloxypropanoic acid | PubChem[1] |
| Molecular Formula | C13H26O3 | PubChem[1] |
| Molecular Weight | 230.34 g/mol | PubChem[1] |
| SMILES | CCCCCCCCCCOCCC(=O)O | PubChem[1] |
| InChI Key | ZYLHDTBQHXSLEZ-UHFFFAOYSA-N | PubChem[1] |
| PubChem CID | 1754 | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
| Complexity | 157 | PubChem[1] |
Synthesis of 3-Decyloxypropanoic Acid
A plausible synthetic route to 3-decyloxypropanoic acid involves a two-step process starting from decan-1-ol and a suitable three-carbon synthon, such as methyl acrylate, followed by hydrolysis. This approach is analogous to the synthesis of other 3-alkoxypropanoic acids.
Experimental Protocol: Two-Step Synthesis
Step 1: Michael Addition of Decan-1-ol to Methyl Acrylate
This step involves the conjugate addition of decan-1-ol to methyl acrylate to form methyl 3-(decyloxy)propanoate. This reaction is typically catalyzed by a base.
-
Materials: Decan-1-ol, methyl acrylate, sodium metal (or a strong base like sodium hydride), and a dry, inert solvent (e.g., tetrahydrofuran).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a catalytic amount of sodium metal in an excess of decan-1-ol with gentle heating to form sodium decoxide.
-
Cool the mixture to room temperature and slowly add methyl acrylate dropwise while stirring.
-
The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude methyl 3-(decyloxy)propanoate. Purification can be achieved by vacuum distillation or column chromatography.
-
Step 2: Saponification of Methyl 3-(decyloxy)propanoate
The final step is the hydrolysis of the ester to the desired carboxylic acid.
-
Materials: Methyl 3-(decyloxy)propanoate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., methanol/water), and a strong acid for neutralization (e.g., HCl).
-
Procedure:
-
Dissolve the methyl 3-(decyloxy)propanoate in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide and reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with concentrated HCl until a precipitate (the product) forms.
-
The product is then extracted with an organic solvent, washed with water, dried, and the solvent is evaporated to yield 3-decyloxypropanoic acid. Further purification can be done by recrystallization.
-
Caption: Synthetic workflow for 4-Oxatetradecanoic acid.
Biological Activities
4-Oxatetradecanoic acid has demonstrated significant and selective biological activities, primarily as an antifungal and antiviral agent.
Antifungal Activity
Research has shown that 4-oxatetradecanoic acid is a potent fungicidal agent against the opportunistic yeast Cryptococcus neoformans.[2] In mid-log phase growth, a 300 µM concentration of 4-oxatetradecanoic acid was more effective at inhibiting the growth of C. neoformans than its 3-oxa, 5-oxa, and 6-oxa analogues.[2] It induced a 10,000-fold reduction in viable cell count within one hour of administration and continued to suppress growth for seven hours.[2] A clear dose-dependent response was observed between 100-300 µM.[2] The compound also showed activity against Candida albicans and Saccharomyces cerevisiae, albeit at slightly higher concentrations (300-500 µM).[2] The position of the oxygen atom within the fatty acid chain is a critical determinant of its fungicidal efficacy.[2]
A review on myristic acid derivatives also highlighted the antifungal properties of 4-oxatetradecanoic acid, noting its activity against Cryptococcus neoformans with a Minimum Inhibitory Concentration (MIC) of 30 µM, and moderate effectiveness against Saccharomyces cerevisiae with an MIC of 50 µM.[3]
Antiviral Activity
Given that the N-myristoylation of the Pr55gag polyprotein precursor is crucial for the assembly of Human Immunodeficiency Virus I (HIV-I), the antiviral effects of 4-oxatetradecanoic acid have also been investigated.[2] It was found to cause a 50% reduction in the replication of HIV-I in acutely infected human T-lymphocyte cell lines at a concentration of 18 µM.[2]
Proposed Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)
The biological activities of 4-oxatetradecanoic acid are believed to stem from its ability to act as an inhibitor of N-myristoyltransferase (NMT). NMT is an essential enzyme in many eukaryotes, including fungi and viruses, that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular and viral proteins. This process, known as N-myristoylation, is critical for protein-membrane interactions, signal transduction, and the structural integrity of viral particles. By mimicking myristic acid, 4-oxatetradecanoic acid can interfere with this process, leading to the disruption of essential cellular functions in susceptible organisms. The selective toxicity of 4-oxatetradecanoic acid suggests that it may have a greater affinity for fungal and viral NMT over the human enzyme, making NMT an attractive therapeutic target for opportunistic infections.[2]
Caption: Proposed mechanism of action of 4-Oxatetradecanoic acid.
Spectroscopic and Analytical Characterization
Detailed experimental spectroscopic data for 4-oxatetradecanoic acid is not widely published. However, based on its structure, the following spectral characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chain, the protons adjacent to the ether oxygen, and the protons of the propanoic acid moiety. The terminal methyl group of the decyl chain would appear as a triplet around 0.9 ppm. The methylene groups of the decyl chain would appear as a broad multiplet between 1.2-1.6 ppm. The methylene group attached to the ether oxygen (-O-CH₂-) would be deshielded and appear as a triplet around 3.5 ppm. The methylene groups of the propanoic acid moiety (-CH₂-CH₂-COOH) would appear as two distinct triplets, with the one alpha to the carbonyl group being more deshielded (around 2.5 ppm) and the one beta to the carbonyl (and adjacent to the ether oxygen) being further downfield (around 3.7 ppm). The acidic proton of the carboxylic acid would appear as a broad singlet at a chemical shift greater than 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the decyl chain, the propanoic acid moiety, and the carbonyl carbon. The carbonyl carbon would be the most deshielded, appearing around 175-180 ppm. The carbons attached to the ether oxygen would be in the range of 60-70 ppm. The numerous methylene carbons of the decyl chain would resonate in the 20-40 ppm region, and the terminal methyl carbon would be the most shielded, appearing around 14 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be present around 1710 cm⁻¹. The C-O stretching of the ether linkage would appear in the region of 1150-1085 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹.
-
Mass Spectrometry: In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 230 would likely be observed. Fragmentation would be expected to occur at the ether linkage and along the alkyl chain, leading to characteristic fragment ions.
Analytical Methodology
For the quantitative analysis of 4-oxatetradecanoic acid in biological matrices or for quality control purposes, a chromatographic method coupled with mass spectrometry would be the most suitable approach.
Proposed Analytical Workflow: LC-MS/MS
-
Sample Preparation:
-
For biological samples (e.g., plasma, cell lysates), a protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol) would be necessary.
-
This would be followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. A C18 SPE cartridge would be appropriate for retaining the nonpolar fatty acid.
-
-
Chromatographic Separation:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice. A C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation.
-
-
Detection and Quantification:
-
Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode would offer high sensitivity and selectivity.
-
Multiple reaction monitoring (MRM) would be used for quantification, by monitoring a specific precursor ion to product ion transition. An internal standard, such as a stable isotope-labeled version of the analyte, should be used for accurate quantification.
-
Caption: Analytical workflow for 4-Oxatetradecanoic acid.
Conclusion
4-Oxatetradecanoic acid is a molecule of significant interest due to its potent and selective antifungal and antiviral activities. Its proposed mechanism of action, the inhibition of N-myristoyltransferase, presents a promising avenue for the development of novel therapeutics against opportunistic infections. This guide has provided a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic route, and its biological activities. Further research into its synthesis optimization, experimental characterization, and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
-
Lang, S. A., et al. (1992). 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1754, 4-Oxatetradecanoic acid. PubChem. Available at: [Link]
-
Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (2021). ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to Oxa-Fatty Acids: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
Oxa-fatty acids, synthetic analogs of natural fatty acids where a methylene group in the carbon backbone is replaced by an oxygen atom, represent a compelling class of molecules with significant therapeutic potential. By virtue of their structural modification, these ether-containing lipids can resist metabolic degradation through pathways like β-oxidation, prolonging their biological activity and enabling unique mechanisms of action. This guide provides a comprehensive literature review of oxa-fatty acids, focusing on their chemical synthesis, core mechanisms of action—primarily as modulators of Peroxisome Proliferator-Activated Receptors (PPARs)—and their prospective applications in treating metabolic and inflammatory diseases. Drawing heavily on the extensive research conducted on their closely related thia- and seleno-analogs, this document offers researchers, scientists, and drug development professionals a detailed framework for understanding and exploring this promising class of compounds.
Introduction: The Rationale for Heteroatom-Modified Fatty Acids
Fatty acids are fundamental biological molecules, serving as energy sources, structural components of cell membranes, and precursors to potent signaling molecules.[1] Their metabolism is tightly regulated, with pathways like β-oxidation ensuring their efficient catabolism for energy production.[2] However, in the context of drug design, this rapid metabolism can be a significant drawback, leading to short half-lives and reduced efficacy of fatty acid-based therapeutics.
The strategic replacement of a carbon atom with a heteroatom, such as oxygen (oxa-), sulfur (thia-), or selenium (seleno-), creates a new class of fatty acid analogs with profoundly altered metabolic stability and biological activity. When this substitution is made at the 3-position (the β-carbon), it effectively blocks the β-oxidation pathway, as the key enzymatic step of oxidizing the β-carbon to a keto group cannot occur.[1][3] This metabolic resistance transforms the molecule from a simple fuel source into a stable signaling molecule and potential therapeutic agent.
While the majority of research in this area has focused on 3-thia fatty acids, most notably Tetradecylthioacetic acid (TTA), the principles and biological activities observed are widely considered applicable to their oxa-analogs.[1][4][5] This guide will synthesize the extensive knowledge from thia-fatty acid literature to build a robust model for the properties and potential of oxa-fatty acids.
Chemical Synthesis of Oxa-Fatty Acids
The creation of the defining ether linkage in oxa-fatty acids is most commonly achieved through the Williamson ether synthesis, a robust and versatile nucleophilic substitution reaction.[6][7] The general strategy involves the reaction of an alkoxide (the deprotonated form of a long-chain fatty alcohol) with an α-halo acid.
Experimental Protocol: Synthesis of Tetradecyloxyacetic Acid (3-Oxa-Hexadecanoic Acid)
This protocol describes a representative synthesis of the oxa-analog of the well-studied TTA.
Materials:
-
1-Tetradecanol
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve 1-tetradecanol in anhydrous THF. Cool the solution to 0°C in an ice bath. Add sodium hydride portion-wise with stirring. The reaction is allowed to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium tetradecanoxide. Causality: The strong base, NaH, deprotonates the terminal hydroxyl group of the fatty alcohol to form a potent nucleophile, the alkoxide.
-
Nucleophilic Substitution (Ether Formation): Cool the alkoxide solution back to 0°C. Add ethyl bromoacetate dropwise via a syringe. The reaction mixture is then allowed to warm to room temperature and stirred overnight. Causality: The alkoxide attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group in a classic Sₙ2 reaction to form the ether linkage.
-
Work-up and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of the Ester Intermediate: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude ethyl tetradecyloxyacetate by flash column chromatography on silica gel.
-
Saponification (Ester Hydrolysis): Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide and stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed. Causality: LiOH is a strong base that hydrolyzes the ethyl ester to the corresponding carboxylate salt.
-
Acidification and Final Product Isolation: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product into diethyl ether three times. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, tetradecyloxyacetic acid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Caption: Workflow for the synthesis of an oxa-fatty acid via Williamson ether synthesis.
Mechanism of Action: A Tale of Two Pathways
The biological effects of 3-oxa fatty acids, much like their thia-analogs, are primarily driven by two key mechanisms: the disruption of fatty acid β-oxidation and the activation of PPAR nuclear receptors.
Inhibition of Mitochondrial β-Oxidation
The catabolism of natural fatty acids occurs via a four-step enzymatic spiral in the mitochondria known as β-oxidation.[2][3][8] A critical step in this process is the oxidation of the 3-hydroxyacyl-CoA intermediate to 3-ketoacyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[3]
The presence of an oxygen atom at the 3-position in an oxa-fatty acid fundamentally breaks this cycle. The C-O-C ether linkage cannot be oxidized to a ketone. Consequently, 3-oxa fatty acids are not substrates for β-oxidation and act as metabolic dead-ends.[1] This resistance to degradation not only increases their intracellular half-life but also positions them as potential competitive inhibitors of enzymes within the fatty acid metabolic machinery.
Caption: Inhibition of β-oxidation by a 3-oxa fatty acid analog.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Perhaps the most significant mechanism of action for these modified fatty acids is their role as ligands for the Peroxisome Proliferator-Activated Receptors (PPARs).[4][9] PPARs are a family of nuclear receptors (isoforms α, β/δ, and γ) that function as ligand-activated transcription factors, playing a master regulatory role in lipid and glucose homeostasis.[4][9]
Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[10]
Studies on TTA and TSA have demonstrated that they are "pan-agonists," capable of activating all three PPAR isoforms, with a preference for PPARα.[4][11][12] This activation leads to the upregulation of a suite of genes involved in fatty acid uptake and catabolism, which paradoxically enhances the overall fatty acid oxidizing capacity of the cell, even though the oxa-fatty acid itself cannot be oxidized.[13]
Caption: Oxa-fatty acid activation of the PPAR signaling pathway.
Therapeutic Potential and Applications
The dual mechanisms of action position oxa-fatty acids as promising therapeutic agents for a range of metabolic and inflammatory disorders. The effects observed with TTA provide a strong preclinical rationale for investigating their oxa-counterparts.
Metabolic Diseases: Dyslipidemia, Obesity, and Insulin Resistance
By activating PPARα, oxa-fatty acids are predicted to have potent hypolipidemic effects, reducing circulating levels of triglycerides and cholesterol.[6] The upregulation of fatty acid oxidation machinery in the liver and muscle increases the clearance of natural fatty acids from the blood.[4][14]
In animal models, TTA has been shown to prevent high-fat diet-induced obesity and improve insulin sensitivity.[12][15] This anti-adiposity effect is achieved despite an observed increase in food intake, pointing to a powerful increase in overall energy expenditure.[14] These findings suggest oxa-fatty acids could be valuable in the management of metabolic syndrome and type 2 diabetes.
Inflammatory Conditions
PPARs, particularly PPARα and PPARγ, exert significant anti-inflammatory effects.[9] Their activation can suppress the expression of pro-inflammatory cytokines. Furthermore, the antioxidant properties demonstrated by TTA and TSA suggest a role in mitigating oxidative stress, a key component of chronic inflammation.[11][16] This dual action could be beneficial in chronic inflammatory diseases such as atherosclerosis and inflammatory bowel disease.
Table 1: Summary of Biological Effects of 3-Heteroatom-Substituted Fatty Acids (Based on TTA/TSA Data)
| Biological Effect | Primary Mechanism | Potential Therapeutic Application | Key References |
| Hypolipidemia | PPARα activation; Increased fatty acid oxidation | Dyslipidemia, Atherosclerosis | [6][11] |
| Anti-Adiposity | Increased energy expenditure; Upregulation of thermogenic genes | Obesity, Metabolic Syndrome | [4][12][14] |
| Improved Insulin Sensitivity | PPARα/δ activation; Reduced lipotoxicity | Type 2 Diabetes, Insulin Resistance | [4][12][15] |
| Anti-inflammatory | PPARα/γ activation; Suppression of pro-inflammatory cytokines | Chronic inflammatory diseases | [4][11] |
| Antioxidant | Interaction with reactive oxygen species; Upregulation of antioxidant enzymes | Conditions associated with oxidative stress | [11][16] |
Key Analytical Methodologies
Evaluating the biological activity of novel oxa-fatty acids requires robust and specific assays. A cornerstone technique for confirming the proposed mechanism of action is the PPAR transactivation assay.
Experimental Protocol: PPAR Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate a specific PPAR isoform and drive the expression of a reporter gene.
Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of a PPAR isoform (e.g., PPARα) fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 response element. If the test compound (oxa-fatty acid) binds to and activates the PPAR-LBD, the fusion protein binds to the response element and drives the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.[1][14][17]
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Prepare a transfection cocktail containing the PPAR-LBD expression plasmid, the luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization). Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of incubation post-transfection, remove the medium and replace it with fresh medium containing various concentrations of the test oxa-fatty acid, a known PPAR agonist (positive control, e.g., GW7647 for PPARα), and a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the cells with the compounds for another 24 hours to allow for gene expression.
-
Lysis and Luciferase Assay: Discard the medium and lyse the cells using a passive lysis buffer.
-
Signal Detection: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase reporter assay system to first measure the firefly luciferase activity, followed by quenching this signal and measuring the Renilla luciferase activity in the same well.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).
Conclusion and Future Directions
Oxa-fatty acids represent a promising, yet underexplored, class of therapeutic agents. By leveraging the extensive body of research on their thia- and seleno-analogs, a clear picture emerges of metabolically stable molecules that act as potent PPAR agonists. Their predicted ability to correct dyslipidemia, reduce adiposity, improve insulin sensitivity, and quell inflammation provides a strong rationale for their development as treatments for metabolic syndrome, type 2 diabetes, and chronic inflammatory conditions.
The path forward requires direct investigation into oxa-fatty acids themselves. Key future work should focus on:
-
Direct Confirmation: Synthesizing specific oxa-fatty acids, such as tetradecyloxyacetic acid, and directly confirming their activity in PPAR transactivation assays.
-
Quantitative Analysis: Determining the binding affinities and EC₅₀ values for each PPAR isoform to understand their specific activation profiles.
-
In Vivo Studies: Evaluating the efficacy of lead oxa-fatty acid candidates in animal models of metabolic and inflammatory disease.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to assess their drug-like properties.
By building upon the solid foundation laid by their heteroatom-substituted cousins, the field is poised to unlock the full therapeutic potential of oxa-fatty acids.
References
-
Berge, R. K., et al. (1999). Metabolic effects of thia fatty acids. Current Opinion in Lipidology. Available at: [Link]
-
Muna, Z. A., et al. (2000). Tetradecylthioacetic acid and tetradecylselenoacetic acid inhibit lipid peroxidation and interact with superoxide radical. Free Radical Biology and Medicine. Available at: [Link]
-
Skorve, J., & Berge, R. K. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]
-
Dyrøy, E., et al. (2007). Tetradecylselenoacetic acid, a PPAR ligand with antioxidant, antiinflammatory, and hypolipidemic properties. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Bjørndal, B., et al. (2012). Fish Oil and 3-thia Fatty Acid Have Additive Effects on Lipid Metabolism but Antagonistic Effects on Oxidative Damage When Fed to Rats for 50 Weeks. Journal of Nutrition and Metabolism. Available at: [Link]
-
Vitamore, T. (2025). Tetradecylthioacetic Acid Supplement, TTA Benefits, Dosage, Side Effects. Vitamore. Available at: [Link]
-
Asiedu, D. K., et al. (1996). Long-term effect of tetradecylthioacetic acid: a study on plasma lipid profile and fatty acid composition and oxidation in different rat organs. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Witzke, N. M., & Bittman, R. (1986). Convenient Synthesis of Racemic Mixed-Chain Ether Glycerophosphocholines From Fatty Alkyl Allyl Ethers: Useful Analogs for Biophysical Studies. Journal of Lipid Research. Available at: [Link]
-
Khan Academy. Williamson ether synthesis. Khan Academy. Available at: [Link]
-
Tsou, T. C., et al. (2014). A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. Methods in Molecular Biology. Available at: [Link]
-
Bernardi Videira, N., et al. (2018). Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. Available at: [Link]
-
Wikipedia. Beta oxidation. Wikipedia. Available at: [Link]
-
Montanari, R., et al. (2016). The potential of natural products for targeting PPARα. Molecules. Available at: [Link]
-
Biology LibreTexts. 6.11: Fatty Acid Oxidation. Biology LibreTexts. Available at: [Link]
-
AOCS. Fatty Acid beta-Oxidation. American Oil Chemists' Society. Available at: [Link]
-
Newman, J. W., et al. (2011). Epoxygenated fatty acids and soluble epoxide hydrolase inhibition: novel mediators of pain reduction. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Inceoglu, B., et al. (2011). Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception. Prostaglandins & Other Lipid Mediators. Available at: [Link]
-
Wikipedia. Tetradecylthioacetic acid. Wikipedia. Available at: [Link]
-
Tyagi, S., et al. (2011). Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases. Medicinal Research Reviews. Available at: [Link]
-
Caring Sunshine. Relationship: Metabolic Syndrome and alpha Methyl Tetradecylthioacetic Acid. Caring Sunshine. Available at: [Link]
-
Wilt, S. A., et al. (2020). Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chase, P. A., et al. (2009). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its co-enzyme A and carnitine esters. Biochemical Journal. Available at: [Link]
-
Grabacka, M., et al. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Anticancer Research. Available at: [Link]
-
Garner, C., et al. (2018). Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects. Clinical and Translational Science. Available at: [Link]
-
Lopez-Vicario, C., et al. (2015). Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Lee, J. Y., et al. (2011). Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. Biochemical and Biophysical Research Communications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetradecylselenoacetic acid, a PPAR ligand with antioxidant, antiinflammatory, and hypolipidemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of oxa-lacticin A2, a lantibiotic analogue with sulfur replaced by oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Activation of Peroxisome Proliferator-Activated Receptors α and δ Synergizes with Inflammatory Signals to Enhance Adoptive Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Williamson Ether Synthesis [cs.gordon.edu]
- 17. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Step-by-Step Guide to the Synthesis of 4-Oxatetradecanoic Acid
Application Note & Protocol
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 4-oxatetradecanoic acid, also known as 3-(decyloxy)propanoic acid. This molecule is a valuable intermediate in various research applications, including the development of novel drug delivery systems and biochemical reagents.[1][2] The synthesis employs a Williamson ether synthesis to form an intermediate ester, ethyl 4-oxatetradecanoate, from ethyl 3-hydroxypropanoate and 1-bromodecane.[3][4] This is followed by a robust saponification to yield the final carboxylic acid. This guide is designed for researchers in organic chemistry, materials science, and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization methods.
Introduction and Significance
4-Oxatetradecanoic acid is a saturated fatty acid analog containing an ether linkage at the C4 position. This structural modification imparts unique physicochemical properties compared to its aliphatic counterpart, myristic acid (tetradecanoic acid).[5][6] The presence of the ether group can influence polarity, metabolic stability, and conformational flexibility, making it an attractive building block for various applications.
The synthetic strategy detailed herein is a classic and reliable approach. It hinges on the Williamson ether synthesis, a cornerstone of organic chemistry for forming C-O-C bonds.[4][7] The protocol is divided into two primary stages:
-
Alkoxide Formation and Nucleophilic Substitution (SN2): An alkoxide is generated from ethyl 3-hydroxypropanoate using sodium hydride (NaH). This potent nucleophile then displaces the bromide from 1-bromodecane in an SN2 reaction to form the ether linkage.[3]
-
Ester Hydrolysis (Saponification): The resulting ethyl ester is hydrolyzed under basic conditions, followed by acidification, to yield the target 4-oxatetradecanoic acid.
This document provides a self-validating system, including detailed instructions for purification and analytical characterization to ensure the synthesis of a high-purity final product.
Overall Reaction Scheme
Step 1: Williamson Ether Synthesis
Ethyl 3-hydroxypropanoate reacts with 1-bromodecane in the presence of sodium hydride to form Ethyl 4-oxatetradecanoate.
Step 2: Saponification
Ethyl 4-oxatetradecanoate is hydrolyzed using sodium hydroxide, followed by acidic workup, to yield 4-Oxatetradecanoic acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Recommended Grade |
| Ethyl 3-hydroxypropanoate | 623-72-3 | 118.13 | ≥97% |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in mineral oil |
| 1-Bromodecane | 112-29-8 | 221.18 | ≥98% |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, ≥99.9% |
| Hexane | 110-54-3 | 86.18 | Anhydrous |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ACS Reagent, ≥97% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous Solution |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Septa and needles/syringes
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Cannula for liquid transfer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
Analytical balance
Detailed Experimental Protocol
Workflow Overview
Caption: Overall synthesis workflow for 4-Oxatetradecanoic acid.
Step 1: Synthesis of Ethyl 4-oxatetradecanoate
Causality: This step utilizes the Williamson ether synthesis. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the hydroxyl group of ethyl 3-hydroxypropanoate, forming a sodium alkoxide.[3] This alkoxide is a potent nucleophile that attacks the primary carbon of 1-bromodecane via an SN2 mechanism, displacing the bromide and forming the ether bond.[4] Anhydrous conditions and an inert atmosphere are critical because sodium hydride reacts violently with water to produce flammable hydrogen gas.[8][9]
-
Inert Atmosphere Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Preparation of Sodium Hydride: In a separate, dry flask under an inert atmosphere, weigh approximately 1.0 g of 60% NaH dispersion (25 mmol, 1.2 equivalents). Wash the dispersion three times with 5 mL portions of anhydrous hexane to remove the mineral oil.[9] Carefully decant the hexane washings using a cannula. The resulting grey powder is dry NaH. Extreme caution is required (see Section 6).
-
Alkoxide Formation: Suspend the washed NaH in 50 mL of anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add 2.45 g (20.7 mmol, 1.0 equivalent) of ethyl 3-hydroxypropanoate dropwise via syringe over 15 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Nucleophilic Substitution: Add 5.0 g (22.6 mmol, 1.1 equivalents) of 1-bromodecane to the reaction mixture dropwise via syringe.
-
Reflux: Heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle. Maintain reflux for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: After cooling the reaction to 0 °C, cautiously quench the excess NaH by slowly adding 10 mL of methanol dropwise until gas evolution ceases.
-
Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 4-oxatetradecanoate, which can be used in the next step without further purification.
Step 2: Saponification to 4-Oxatetradecanoic Acid
Causality: Saponification is the base-promoted hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate cleaves the ethyl ester bond, forming a sodium carboxylate salt and ethanol. Acidification in the final step protonates the carboxylate to yield the neutral carboxylic acid, which is less soluble in water and can be extracted into an organic solvent.
-
Hydrolysis Setup: Transfer the crude ethyl 4-oxatetradecanoate into a 250 mL round-bottom flask with a stir bar. Dissolve it in a mixture of 50 mL of ethanol and 25 mL of water.
-
Add a solution of 4.0 g of NaOH (100 mmol, ~5 equivalents) dissolved in 25 mL of water.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The reaction is complete when the oily ester layer has been fully consumed, resulting in a homogeneous solution.
-
Acidification and Extraction: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the carboxylic acid should form.
-
Extract the product three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 4-oxatetradecanoic acid.
Purification
The crude 4-oxatetradecanoic acid can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain the final product.
Characterization and Analysis
The identity and purity of the synthesized 4-oxatetradecanoic acid should be confirmed using standard analytical techniques.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 0.88 (t, 3H, -CH₃), δ 1.26 (m, 14H, -(CH₂)₇-), δ 1.57 (p, 2H, -O-CH₂-CH₂-), δ 2.63 (t, 2H, -O-CH₂-CH₂-COOH), δ 3.45 (t, 2H, -CH₂-O-), δ 3.65 (t, 2H, -O-CH₂-CH₂-COOH), and a broad singlet for the carboxylic acid proton (-COOH) typically above δ 10.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals around δ 14.1 (-CH₃), δ 22.7-31.9 (aliphatic -CH₂-), δ 34.6 (-CH₂-COOH), δ 66.8 (-O-CH₂-), δ 71.5 (-CH₂-O-), and δ 177-179 (-COOH).
-
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch at ~1710 cm⁻¹ characteristic of a carboxylic acid. A C-O stretch for the ether will be present around 1100 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ for C₁₃H₂₆O₃ should be observed at m/z 231.19 or a corresponding peak for other ionization methods.[5]
Safety and Handling Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][12]
-
Sodium Hydride (NaH):
-
Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided.[8][13]
-
Reacts violently with water, acids, and alcohols, releasing flammable hydrogen gas.[14]
-
Handle exclusively under an inert atmosphere (glove box or Schlenk line).[9][13]
-
To extinguish a NaH fire, use a Class D fire extinguisher, dry sand, or soda ash. DO NOT USE WATER, CO₂, or foam extinguishers .[14][15]
-
Causes severe skin and eye burns upon contact.[13]
-
-
1-Bromodecane:
-
Anhydrous Solvents (THF, Hexane):
-
Highly flammable. Keep away from ignition sources.
-
THF can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvent from a sealed container.
-
-
Concentrated Acids and Bases (HCl, NaOH):
-
Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromodecane, 98%.
- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
- UC Center for Laboratory Safety. (2012).
- ChemicalBook. (2023).
- Chemistry Stack Exchange. (2012).
- Wyzant. (2019).
- ResearchGate. (n.d.). Synthesis of higher carboxylic acids via reaction of ether with CO2 and....
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Thermo Fisher Scientific. (2023).
- Google Patents. (n.d.).
- Biosynth. (n.d.).
- ChemicalBook. (2023).
- CDH Fine Chemical. (n.d.).
- ECHEMI. (2019).
- Sigma-Aldrich. (2024).
- PubMed. (n.d.).
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- ChemScene. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- The Good Scents Company. (n.d.).
- LookChem. (n.d.).
- BenchChem. (2024).
- ECHEMI. (n.d.).
- NanoAxis LLC. (n.d.). 3-(Decyloxy)propanoic acid.
- PubMed. (1983). Synthesis of carbon-13-labeled tetradecanoic acids.
- ResearchGate. (1983). Synthesis of carbon-13-labeled tetradecanoic acids.
- BenchChem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
- MedChemExpress. (n.d.). 3-(Decyloxy)propanoic acid | Biochemical Assay Reagent.
- MCE. (n.d.). 3-(Decyloxy)propanoic acid.
- PMC - NIH. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.
- Grasas y Aceites. (2011). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride.
- PubChem - NIH. (n.d.). 4-Oxatetradecanoic acid | C13H26O3 | CID 1754.
- ResearchGate. (2011). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride.
- Google Patents. (n.d.). US5502226A - Process of preparing ω-hydroxy acids.
- NIST WebBook. (n.d.). Tetradecanoic acid.
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- NIH. (2023).
- Google Patents. (n.d.). US20030155298A1 - Process for purifying an organic acid.
- PMC - NIH. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species.
- PubChem - NIH. (n.d.). Myristic Acid | C14H28O2 | CID 11005.
Sources
- 1. 3-(Decyloxy)propanoic acid | NanoAxis LLC [nanoaxisllc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nj.gov [nj.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Sodium hydride - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. alkalimetals.com [alkalimetals.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. chemicalbook.com [chemicalbook.com]
Application Note: A Robust Protocol for the Purification of 4-Oxatetradecanoic Acid Using Preparative High-Performance Liquid Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-Oxatetradecanoic acid, a medium-chain fatty acid analogue. Due to its physicochemical properties, specifically the presence of a long alkyl chain, a terminal carboxylic acid, and the absence of a significant UV chromophore, a specialized approach is required for effective purification. We present a robust method utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a universal detection system, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). The causality behind each step, from mobile phase selection to post-purification processing, is explained to provide researchers, scientists, and drug development professionals with a protocol that is both effective and easily adaptable.
Introduction and Method Rationale
4-Oxatetradecanoic acid is a saturated fatty acid derivative characterized by a thirteen-carbon chain, an ether linkage at the fourth position, and a terminal carboxylic acid group. Like many fatty acids, its purification from synthetic reaction mixtures or natural extracts can be challenging. The primary analytical hurdles include:
-
Lack of a UV Chromophore: The molecule does not absorb light significantly in the UV-Vis spectrum commonly used for HPLC detection (220-400 nm), making quantification and peak identification by standard detectors difficult.[1][2]
-
Amphiphilic Nature: The combination of a long, nonpolar hydrocarbon tail and a polar carboxylic acid head group requires careful selection of chromatographic conditions to achieve good peak shape and resolution.
-
Ionization State: The carboxylic acid moiety can exist in both protonated (neutral) and deprotonated (anionic) forms, leading to peak tailing and poor reproducibility if the mobile phase pH is not controlled.[3]
To overcome these challenges, this protocol employs a reversed-phase chromatographic strategy. RP-HPLC separates molecules based on their hydrophobicity, which is ideal for differentiating fatty acids by chain length and polarity.[2][4] The use of a universal detector, such as a CAD or ELSD, is essential as it detects any non-volatile analyte, circumventing the need for a chromophore.[5][6][7]
The following diagram illustrates the logical flow for developing the purification method based on the analyte's properties.
Caption: Method development logic for 4-Oxatetradecanoic acid purification.
Materials and Equipment
Reagents and Solvents
-
Crude 4-Oxatetradecanoic acid sample
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or Type I Ultrapure
-
Formic Acid (FA), LC-MS Grade (≥99%)
-
Methanol, HPLC Grade (for sample dissolution and cleaning)
Equipment and Consumables
-
Preparative HPLC system with a binary gradient pump, autosampler, and fraction collector
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Analytical HPLC system for purity analysis
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size)
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE)
-
Glass vials for sample and fraction collection
-
Rotary evaporator for solvent removal
Detailed Experimental Protocols
This section outlines the complete workflow, from initial method development on an analytical scale to the scale-up for preparative purification.
Mobile Phase Preparation
-
Mobile Phase A (MPA): Water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade water.
-
Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade Acetonitrile.
-
Rationale: The use of formic acid is critical to suppress the ionization of the carboxylic acid group on the analyte, ensuring a single neutral species interacts with the stationary phase.[8] This results in sharp, symmetrical peaks and reproducible retention times.
Sample Preparation
-
Prepare a stock solution of the crude 4-Oxatetradecanoic acid sample at a concentration of 10-20 mg/mL in Methanol or a 50:50 mixture of MPA:MPB.
-
Vortex thoroughly until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could damage the column or system.
-
Rationale: Proper dissolution ensures a homogenous sample is injected. Filtering is a mandatory step to protect the high-pressure components and the expensive chromatography column from blockages.
HPLC System Configuration and Method Parameters
Method development should begin at an analytical scale to optimize separation before scaling up to a preparative run. The parameters below provide a robust starting point.
| Parameter | Analytical Method | Preparative Method | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | C18, 250 x 21.2 mm, 5 µm | Analytical column for fast method development; preparative column for higher loading capacity. |
| Mobile Phase A | 0.1% FA in Water | 0.1% FA in Water | Aqueous phase. |
| Mobile Phase B | 0.1% FA in Acetonitrile | 0.1% FA in Acetonitrile | Organic phase; provides elution strength for the hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | 20 mL/min | Flow rate is scaled proportionally to the column's cross-sectional area to maintain linear velocity. |
| Injection Volume | 5-10 µL | 0.5-2.0 mL | Scaled up for purification while avoiding column overload. |
| Column Temp. | 30 °C | 30 °C | Consistent temperature ensures reproducible retention times. |
| Gradient | 70% B to 100% B in 15 min | 70% B to 100% B in 15 min | A gradient is necessary to separate compounds with varying hydrophobicities. The gradient time is kept constant to maintain resolution during scale-up.[9] |
| Detector | ELSD/CAD | ELSD/CAD | Universal detection suitable for non-chromophoric compounds.[1][10][11] |
| ELSD Settings | Nebulizer: 30-40°C, Evap: 35-45°C, Gas: 1.5 SLM | Nebulizer: 30-40°C, Evap: 35-45°C, Gas: 1.5 SLM | Settings must be optimized to ensure complete solvent evaporation without losing the semi-volatile analyte.[8][12] |
Purification and Fraction Collection Workflow
The following diagram outlines the logical sequence of the purification process.
Sources
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. aocs.org [aocs.org]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of charged aerosol detection with HPLC for the measurement of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 7. The use of charged aerosol detection with HPLC for the measurement of lipids. | Semantic Scholar [semanticscholar.org]
- 8. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 9. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 10. shodex.com [shodex.com]
- 11. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Note: High-Resolution 1H and 13C NMR Spectroscopy Analysis of 4-Oxatetradecanoic Acid
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural elucidation of 4-Oxatetradecanoic acid using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As an analog of myristic acid, this compound and its derivatives are of interest in biochemical and pharmaceutical research. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. This guide explains the causal relationships between the molecular structure and the observed chemical shifts and coupling constants, providing a robust framework for the unambiguous characterization of oxa-acids and related long-chain fatty acid analogs.
Introduction
4-Oxatetradecanoic acid is a saturated fatty acid analog characterized by the substitution of a methylene group at the C4 position with an oxygen atom, creating an ether linkage within the aliphatic chain. This structural modification significantly alters its physicochemical properties compared to its parent compound, myristic acid, making it a valuable molecule for various research applications. Accurate structural verification and purity assessment are critical for its use in drug development and organic synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the non-destructive and detailed structural analysis of organic molecules.[1][2] This guide details the application of 1D (¹H, ¹³C) and mentions 2D NMR methodologies for the complete spectral assignment of 4-Oxatetradecanoic acid, ensuring scientific integrity and providing a reliable reference for researchers in the field.
Molecular Structure and Spectroscopic Considerations
The structure of 4-Oxatetradecanoic acid contains three key regions that produce distinct NMR signals: the terminal carboxylic acid, the internal ether linkage, and the long aliphatic chain. The numbering of the carbon atoms begins at the carboxyl carbon (C1).
Caption: Structure of 4-Oxatetradecanoic acid with atom numbering.
The electronegative oxygen atoms of the carboxyl and ether groups are expected to have a significant deshielding effect on adjacent protons and carbons, shifting their signals downfield.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for 4-Oxatetradecanoic acid in a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H1 (-COOH ) | 10.0 - 12.0 | broad singlet | 1H | Highly deshielded, acidic proton; signal disappears on D₂O exchange.[3][4] |
| H2 (-CH₂ -COOH) | 2.55 | triplet | 2H | Alpha to carbonyl group, deshielded.[5] |
| H3 (-CH₂ -O-) | 3.75 | triplet | 2H | Alpha to ether oxygen, strongly deshielded.[6][7][8] |
| H5 (-O-CH₂ -CH₂-) | 3.50 | triplet | 2H | Alpha to ether oxygen, strongly deshielded.[6][7][8] |
| H6 (-O-CH₂-CH₂ -) | 1.65 | quintet | 2H | Beta to ether oxygen. |
| H7-H13 (-(CH₂ )₇-) | 1.20 - 1.40 | multiplet | 14H | Bulk methylene signal of the aliphatic chain.[5] |
| H14 (-CH₃ ) | 0.88 | triplet | 3H | Terminal methyl group, most shielded.[5] |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (-C OOH) | 178 - 182 | Carbonyl carbon, highly deshielded.[9][10][11] |
| C3 (-C H₂-O-) | 71.0 | Alpha to ether oxygen, strongly deshielded.[7][12] |
| C5 (-O-C H₂-) | 68.0 | Alpha to ether oxygen, strongly deshielded.[7][12] |
| C2 (-C H₂-COOH) | 35.0 | Alpha to carbonyl group.[13] |
| C6 (-O-CH₂-C H₂-) | 31.8 | Beta to ether oxygen. |
| C13 | 29.7 | |
| C7-C11 (-(C H₂)₅-) | 29.1 - 29.5 | Bulk methylene signals. |
| C12 | 25.5 | |
| C14 (-C H₃) | 22.7 | Terminal methyl group. |
| C15 | 14.1 | Terminal methyl group. |
Experimental Protocols and Workflow
Protocol 1: NMR Sample Preparation
A robust protocol ensures high-quality, reproducible spectra. The primary goal is to obtain a homogeneous solution free of particulate matter and paramagnetic impurities.[14]
-
Material Weighing: Accurately weigh 10-20 mg of 4-Oxatetradecanoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃, >99.8% D). CDCl₃ is an excellent solvent for fatty acids and their derivatives.[1]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filtration: To remove any micro-particulates, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[15][16]
-
Standard Addition (Optional): Add 10-20 µL of a 1% tetramethylsilane (TMS) solution in CDCl₃ as an internal reference (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
These parameters are for a typical 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from CDCl₃ and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~2.0 s.
-
Relaxation Delay (d1): 5.0 s (to ensure full relaxation of all protons, including the slow-relaxing carboxyl proton).
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Acquisition Time: ~1.0 s.
-
Relaxation Delay (d1): 2.0 s.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Advanced Experiments (for Unambiguous Assignment):
Caption: Experimental workflow for NMR analysis of 4-Oxatetradecanoic acid.
Spectral Interpretation: A Mechanistic Approach
-
¹H NMR Spectrum: The most downfield signal is the broad singlet of the carboxylic acid proton (H1) , a hallmark feature of this functional group.[4] Its broadness is due to hydrogen bonding and chemical exchange. The two triplet signals at ~3.75 ppm and ~3.50 ppm are characteristic of the methylene protons adjacent to the ether oxygen (H3 and H5) . The strong electron-withdrawing nature of oxygen deshields these protons significantly compared to standard aliphatic protons.[6][7][12][18] The triplet at ~2.55 ppm is assigned to H2 , deshielded by the adjacent carbonyl group. The large multiplet centered around 1.3 ppm represents the protons of the long alkyl chain (H7-H13 ), which are too similar in their electronic environment to be individually resolved. Finally, the upfield triplet at ~0.88 ppm corresponds to the terminal methyl group (H14) .
-
¹³C NMR Spectrum: The carbonyl carbon (C1) appears at the far downfield end of the spectrum (~179 ppm), which is typical for carboxylic acids.[11] The two carbons bonded to the ether oxygen, C3 and C5 , are found significantly downfield in the aliphatic region (~71 and ~68 ppm, respectively) due to the oxygen's deshielding effect.[7][8][12] The remaining signals correspond to the aliphatic chain, with the terminal methyl carbon (C14) appearing at the most upfield position (~14.1 ppm). A DEPT-135 experiment would be invaluable here, showing C14 and any CH carbons as positive peaks, and all CH₂ carbons (C2, C3, C5-C13) as negative peaks, confirming their identity.[17]
Conclusion
This application note has established a robust and detailed framework for the ¹H and ¹³C NMR analysis of 4-Oxatetradecanoic acid. By combining standardized experimental protocols with a thorough understanding of the structural effects on NMR parameters, researchers can achieve unambiguous spectral assignment and structural confirmation. The presented data and methodologies serve as an authoritative reference for the characterization of oxa-acids and other modified fatty acids, ensuring high confidence in results for drug discovery and materials science applications.
References
-
Spectroscopy of Ethers. (2023). Chemistry LibreTexts. [Link]
-
Spectroscopy of Ethers. (2023). Organic Chemistry | OpenStax. [Link]
-
Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]
-
Spectroscopy of Ethers. Fiveable. [Link]
-
Carbon-13 NMR spectra and the method for their calculation for long-chain polybranched carboxylic acids and their derivatives. Semantic Scholar. [Link]
-
Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
-
Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. [Link]
-
NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate. National Institutes of Health (NIH). [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
NMR Sample Preparation. University of Edinburgh. [Link]
-
How to make an NMR sample. University of Bristol. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Determination of unsaturated fatty acid composition by high‐resolution nuclear magnetic resonance spectroscopy. Sci-Hub. [Link]
-
13-C NMR Chemical Shift Table.pdf. University of Puget Sound. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans. PubMed Central. [Link]
-
NMR. American Oil Chemists' Society (AOCS). [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Guwahati. [Link]
-
DEPT 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
-
1H NMR chemical shifts of carboxylic acids and carboxylate ligands. ResearchGate. [Link]
-
Proton Magnetic Resonance Spectra of Unsaturated Fatty Acids. Analytical Chemistry. [Link]
Sources
- 1. magritek.com [magritek.com]
- 2. aocs.org [aocs.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. organomation.com [organomation.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. fiveable.me [fiveable.me]
Application Note: Elucidating the Structure of 4-Oxatetradecanoic Acid via Mass Spectrometry Fragmentation Analysis
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation pattern of 4-Oxatetradecanoic acid. A comprehensive understanding of these fragmentation pathways is crucial for the accurate identification and structural elucidation of this and similar oxo-fatty acids in complex biological matrices. This document outlines the theoretical basis for the fragmentation, presents a detailed experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and offers insights into the interpretation of the resulting mass spectra.
Introduction
4-Oxatetradecanoic acid is a modified fatty acid characterized by a ketone group at the fourth carbon position. The presence of this oxo-group significantly influences its chemical properties and biological activity, making its unambiguous identification a key analytical challenge. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC), stands as a powerful tool for the structural characterization of fatty acids.[1][2] The energetic ionization process, especially Electron Ionization (EI), induces characteristic fragmentation of the molecule, providing a unique fingerprint that reveals its structure.[1] For oxo-fatty acids, the fragmentation pattern is particularly informative, as it allows for the precise localization of the ketone functionality within the aliphatic chain.[3]
This guide will delve into the specific fragmentation mechanisms of 4-Oxatetradecanoic acid, providing a predictive framework for its mass spectrum. We will also present a robust protocol for its analysis, emphasizing the rationale behind key experimental choices to ensure data integrity and reproducibility.
Predicted Fragmentation Pathway of 4-Oxatetradecanoic Acid
The structure of 4-Oxatetradecanoic acid, with its molecular formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol , dictates its fragmentation behavior in mass spectrometry.[4] When subjected to electron ionization, the molecule will undergo a series of characteristic cleavages, primarily dictated by the presence of the carboxylic acid and the ketone functional groups.
Initial Ionization and Alpha-Cleavages
Upon electron ionization, a molecular ion (M⁺˙) is formed. The most probable cleavages occur at bonds adjacent to the carbonyl groups (alpha-cleavage), as these are energetically favorable.
-
Cleavage adjacent to the carboxylic acid: The bond between C1 and C2 is weak, leading to the loss of the carboxyl group as a radical, though the resulting [M-COOH]⁺ ion may not be highly abundant. A more prominent fragmentation for carboxylic acids is the cleavage of the C-O bond, leading to the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion.[5] Another characteristic cleavage is the loss of the entire carboxyl group, resulting in an [M-45]⁺ ion.[6]
-
Cleavage adjacent to the ketone: The presence of the ketone at C4 introduces specific and highly diagnostic fragmentation pathways. Alpha-cleavage on either side of the C4 carbonyl group is expected.
-
Cleavage between C3 and C4: This cleavage results in two primary fragments. The charge can be retained on the oxygen-containing fragment, leading to an acylium ion.
-
Cleavage between C4 and C5: This is a key fragmentation that helps to pinpoint the location of the ketone. This cleavage will result in a prominent acylium ion.
-
McLafferty Rearrangement
The presence of a gamma-hydrogen relative to the ketone carbonyl at C4 allows for a McLafferty rearrangement. This is a characteristic fragmentation for carbonyl compounds and involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the beta-bond. This rearrangement will produce a neutral alkene and a charged enol.
Charge-Remote Fragmentation
For larger fatty acids, charge-remote fragmentation can also occur, where the fragmentation is initiated at a site remote from the charge-bearing functional group.[3][7] This can lead to a series of losses of 14 Da (CH₂) units along the alkyl chain.
A visual representation of the predicted fragmentation pathways is provided in the diagram below.
Caption: Predicted major fragmentation pathways of 4-Oxatetradecanoic acid under electron ionization.
Experimental Protocol: GC-MS Analysis of 4-Oxatetradecanoic Acid
This protocol outlines the steps for the derivatization and subsequent analysis of 4-Oxatetradecanoic acid by GC-MS. Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) prior to GC analysis to improve chromatographic performance.[8][9][10]
Materials and Reagents
-
4-Oxatetradecanoic acid standard
-
Methanol, anhydrous
-
Acetyl chloride
-
Hexane, HPLC grade
-
Sodium bicarbonate, saturated solution
-
Anhydrous sodium sulfate
-
GC-MS system with an EI source
Derivatization to Fatty Acid Methyl Ester (FAME)
-
Sample Preparation: Accurately weigh approximately 1 mg of 4-Oxatetradecanoic acid into a clean, dry glass reaction vial.
-
Esterification: Add 1 mL of anhydrous methanol to the vial. Carefully add 200 µL of acetyl chloride dropwise while gently vortexing. This will generate methanolic HCl in situ for efficient esterification.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge the vial briefly to separate the layers. Carefully transfer the upper hexane layer containing the FAME to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Sample Dilution: Dilute the sample to an appropriate concentration with hexane prior to GC-MS analysis.
GC-MS Instrumental Parameters
The following are recommended starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Temperature | 250°C | Ensures rapid volatilization of the FAME. |
| Injection Mode | Splitless (or split, depending on concentration) | Splitless mode is suitable for trace analysis. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for FAME separation. |
| Oven Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min | A general-purpose temperature program for FAME analysis. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.[1] |
| Ionization Energy | 70 eV | A standard energy that provides a good balance of molecular ion and fragment ion intensities.[8] |
| Mass Range | m/z 40-400 | Covers the expected mass range of the FAME and its fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
The experimental workflow is summarized in the following diagram.
Caption: General workflow for the GC-MS analysis of 4-Oxatetradecanoic acid.
Interpretation of the Mass Spectrum
The mass spectrum of the 4-Oxatetradecanoyl methyl ester will exhibit a series of characteristic ions that confirm its structure.
-
Molecular Ion (M⁺˙): The molecular ion of the methyl ester (C₁₄H₂₈O₃) will be observed at m/z 244.
-
Characteristic FAME Fragments: A prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group [CH₂=C(OH)OCH₃]⁺˙, is a hallmark of saturated FAMEs. Another key ion is often observed at m/z 87, corresponding to the [CH₃OC(=O)CH₂CH₂]⁺ fragment.[8][10]
-
Fragments Indicating the Ketone Position: The key diagnostic fragments will arise from the cleavage around the C4 ketone.
-
Cleavage between C4 and C5 will yield an acylium ion at m/z 171 [CH₃(CH₂)₉CO]⁺.
-
Cleavage between C3 and C4 will result in a fragment at m/z 115 [CH₃OC(=O)CH₂CH₂CO]⁺.
-
The relative abundances of these fragments will provide a confident identification of the compound as 4-Oxatetradecanoic acid. A summary of the expected key ions for the methyl ester is provided in the table below.
| m/z | Proposed Fragment Ion | Significance |
| 244 | [M]⁺˙ | Molecular ion of the methyl ester |
| 213 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 171 | [CH₃(CH₂)₉CO]⁺ | α-cleavage at C4-C5, confirms ketone position |
| 115 | [CH₃OC(=O)CH₂CH₂CO]⁺ | α-cleavage at C3-C4, confirms ketone position |
| 87 | [CH₃OC(=O)CH₂CH₂]⁺ | Characteristic FAME fragment |
| 74 | [CH₂=C(OH)OCH₃]⁺˙ | McLafferty rearrangement of the methyl ester |
Conclusion
The mass spectrometric analysis of 4-Oxatetradecanoic acid, particularly after derivatization to its methyl ester, provides a wealth of structural information. By understanding the predictable fragmentation pathways, including alpha-cleavages around the ketone and carboxylic acid functionalities, as well as characteristic rearrangements, researchers can confidently identify this compound. The protocol presented here offers a robust starting point for the analysis, and the detailed interpretation guide will aid in the structural elucidation of this and other oxo-fatty acids. This approach underscores the power of mass spectrometry as an indispensable tool in the fields of metabolomics, natural product chemistry, and drug development.
References
-
Adams, J. (1998). Fragmentation mechanisms of oxofatty acids via high-energy collisional activation. Journal of the American Society for Mass Spectrometry, 9(6), 620-627. [Link]
-
Dionisi, F., et al. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8896-8903. [Link]
-
Dionisi, F., et al. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry. [Link]
-
Dionisi, F., et al. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. Journal of Agricultural and Food Chemistry, 53(23), 8896–8903. [Link]
-
Murphy, R. C. (2014). Fatty Acids. In Tandem Mass Spectrometry of Lipids. Royal Society of Chemistry. [Link]
-
Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Oxatetradecanoic acid. In PubChem. Retrieved January 16, 2026, from [Link]
-
O'Hagan, D. (2006). Fragmentation patterns displayed by fatty acid alcohols in negative ion tandem electrospray mass spectrometry. Lipids, 41(4), 359-366. [Link]
-
Shaner, S. L., et al. (2021). MS2 fragmentation patterns for oxidatively truncated and full-length oxygenated lipids. bioRxiv. [Link]
-
Han, X. (2016). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Analytical and Bioanalytical Chemistry, 408(29), 8233–8243. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). 4-Keto myristic acid. In PubChem. Retrieved January 16, 2026, from [Link]
-
Han, X., & Gross, R. W. (2005). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. In Shotgun Lipidomics. Humana Press. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation mechanisms of oxofatty acids via high-energy collisional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Cellular Metabolic and Signaling Responses to 4-Oxatetradecanoic Acid in Vitro
Introduction: Understanding 4-Oxatetradecanoic Acid
4-Oxatetradecanoic acid, also known as 3-decoxypropanoic acid, is a synthetic fatty acid analog.[1] Structurally, it is a 14-carbon chain fatty acid (similar to myristic acid) where the carbon atom at the 4th position is replaced by an oxygen atom. This "oxa" substitution creates an ether linkage, fundamentally altering its physicochemical properties and metabolic fate compared to its natural counterpart. While research on this specific molecule is emerging, studies on related oxa-fatty acids and myristic acid derivatives have shown a range of biological activities, including antifungal properties and the ability to interfere with key cellular processes.[2][3]
The introduction of an oxygen atom into the acyl chain makes the molecule resistant to β-oxidation at that site, positioning 4-oxatetradecanoic acid as a valuable tool for investigating cellular lipid metabolism, transport, and signaling pathways. These application notes provide a comprehensive guide for researchers to design and execute robust cell culture experiments to elucidate the biological effects of this compound.
Table 1: Chemical Properties of 4-Oxatetradecanoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆O₃ | PubChem[1] |
| Molecular Weight | 230.34 g/mol | PubChem[1] |
| IUPAC Name | 3-decoxypropanoic acid | PubChem[1] |
| CAS Number | 7420-16-8 | PubChem[1] |
| Synonyms | 4-Oxa-myristic acid | N/A |
Scientific Rationale & Hypothesized Mechanism of Action
The primary rationale for using 4-oxatetradecanoic acid in cell culture is to probe the intricate machinery of fatty acid metabolism and signaling. Long-chain fatty acids do not simply diffuse into cells; their uptake is a regulated process involving a suite of transport proteins.[4][5][6]
Cellular Uptake and Intracellular Trafficking
It is hypothesized that 4-oxatetradecanoic acid is recognized and transported into the cell via the same protein-mediated machinery as natural fatty acids, such as Fatty Acid Translocase (FAT/CD36) and Fatty Acid Transport Proteins (FATPs) .[6][7] Once inside, fatty acids are typically bound by Fatty Acid-Binding Proteins (FABPs) for transport to various organelles like the mitochondria, peroxisomes, and endoplasmic reticulum for subsequent metabolic processing (e.g., β-oxidation or esterification into complex lipids).[6][7] The ether linkage in 4-oxatetradecanoic acid may alter its binding affinity for these intracellular carriers and will block its catabolism via β-oxidation.
Modulation of Metabolic and Signaling Pathways
Fatty acids and their derivatives are potent signaling molecules, acting as ligands for nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs) .[8][9][10] PPARs (isoforms α, β/δ, and γ) are master transcriptional regulators of lipid and glucose homeostasis, inflammation, and cell differentiation.[8][11] By binding to PPARs, 4-oxatetradecanoic acid could potentially activate or inhibit the transcription of genes involved in lipid metabolism, leading to downstream cellular effects. The inability of the cell to efficiently metabolize this analog could lead to its accumulation, potentially causing lipotoxicity, endoplasmic reticulum (ER) stress, and the generation of Reactive Oxygen Species (ROS).[12]
Caption: Hypothesized uptake and signaling pathway of 4-Oxatetradecanoic Acid.
Core Experimental Applications & Workflows
Based on its structure and hypothesized mechanism, 4-Oxatetradecanoic acid can be used to investigate several key cellular processes. A logical experimental progression is outlined below.
Experiment 1: Assessment of Cytotoxicity and Metabolic Activity
The first crucial step is to determine the dose-dependent effect of the compound on cell viability and overall metabolic health. This establishes the appropriate concentration range for subsequent, more specific assays, distinguishing between targeted metabolic effects and general toxicity.
-
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[13][14]
Experiment 2: Analysis of Intracellular Lipid Accumulation
Given its nature as a fatty acid analog, a key question is whether 4-oxatetradecanoic acid promotes the storage of neutral lipids within the cell, a hallmark of lipotoxicity and metabolic dysregulation.
Experiment 3: Evaluation of Oxidative Stress
The disruption of normal fatty acid metabolism can unbalance the cellular redox state, leading to an increase in ROS. Measuring ROS levels provides insight into the degree of cellular stress induced by the compound.
Experiment 4: Measurement of Apoptotic Induction
If significant cytotoxicity is observed, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is often initiated by metabolic stress and is mediated by a cascade of enzymes, including caspases.
Detailed Experimental Protocols
Critical Preliminary Step: Preparation of 4-Oxatetradecanoic Acid Stock Solution
Fatty acids have low solubility in aqueous culture media. To ensure effective delivery to cells, they must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).[21][22][23]
Materials:
-
4-Oxatetradecanoic acid powder
-
Ethanol (100%, anhydrous)
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM)
-
37°C water bath or shaker
Protocol:
-
Prepare a 10% BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). Gently mix until fully dissolved (can be done overnight at 4°C). Sterile filter through a 0.22 µm filter.
-
Prepare a High-Concentration Fatty Acid Stock: Dissolve 4-Oxatetradecanoic acid in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). This solution can be stored at -20°C.
-
Complex with BSA:
-
Warm the 10% BSA solution and the cell culture medium to 37°C.
-
In a sterile tube, add the required volume of 10% BSA solution.
-
Slowly add the ethanolic stock of 4-Oxatetradecanoic acid dropwise to the BSA solution while vortexing gently. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture in a 37°C water bath or shaker for at least 1 hour to allow for complexing.[21]
-
The resulting solution is a concentrated stock of BSA-complexed 4-Oxatetradecanoic acid.
-
-
Prepare Working Solutions: Dilute the concentrated BSA-complexed stock into your final cell culture medium to achieve the desired treatment concentrations. Prepare a "vehicle control" using the same concentration of BSA and ethanol without the fatty acid.[24]
Caption: Workflow for preparing BSA-complexed 4-Oxatetradecanoic acid.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells seeded in a 96-well plate
-
BSA-complexed 4-Oxatetradecanoic acid (and vehicle control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of 4-Oxatetradecanoic acid (and the vehicle control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[14][25]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking or pipetting.[26]
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Table 2: Example Data - MTT Assay
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 10 | 1.21 ± 0.09 | 96.8% |
| 50 | 1.05 ± 0.07 | 84.0% |
| 100 | 0.78 ± 0.06 | 62.4% |
| 250 | 0.45 ± 0.05 | 36.0% |
| 500 | 0.15 ± 0.03 | 12.0% |
Protocol 2: Oil Red O Staining for Lipid Droplets
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, appearing as red-orange droplets within the cytoplasm.[15]
Materials:
-
Cells grown on coverslips or in multi-well plates
-
PBS
-
10% Formalin (for fixing)
-
60% Isopropanol
-
Hematoxylin (for counterstaining nuclei)
-
Microscope
Protocol:
-
Treatment: Culture and treat cells with 4-Oxatetradecanoic acid for the desired time.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin and incubate for at least 30-60 minutes at room temperature.[16][28]
-
Rinsing: Wash cells with distilled water, then rinse briefly with 60% isopropanol.[15][16]
-
Staining: Remove the isopropanol and add the Oil Red O working solution, ensuring it covers the cell monolayer. Incubate for 10-15 minutes at room temperature.[16][27]
-
Washing: Remove the staining solution and wash cells repeatedly with distilled water until the excess stain is gone.
-
Counterstaining (Optional): Briefly stain with hematoxylin to visualize cell nuclei in blue. Rinse again with water.
-
Visualization: Add PBS or mounting medium and visualize under a microscope. Lipid droplets will appear as red puncta.
-
Quantification (Optional): To quantify the staining, after step 6, elute the dye from the cells using 100% isopropanol and measure the absorbance of the eluate at ~500 nm.[16]
Protocol 3: Intracellular ROS Detection
This assay uses a cell-permeable probe, such as DCF-DA, which is de-esterified inside the cell and then oxidized by ROS to the highly fluorescent compound DCF.[17][29]
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
DCF-DA probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide)[17]
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with 4-Oxatetradecanoic acid as described previously.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Incubation with Probe: Add 100 µL of DCF-DA working solution (e.g., 10-20 µM in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C in the dark.[17][30]
-
Washing: Remove the DCF-DA solution and gently wash the cells twice with PBS or HBSS to remove any extracellular probe.
-
Measurement: Add 100 µL of PBS or HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).[17]
-
Analysis: Normalize the fluorescence intensity to cell number (e.g., via a parallel viability assay) and express the results as a fold change relative to the vehicle control.
Protocol 4: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a specific peptide substrate (DEVD) conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter.[20] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[31]
Materials:
-
Treated cells (from a multi-well plate)
-
Cell Lysis Buffer
-
Reaction Buffer
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
Induce Apoptosis: Treat cells with 4-Oxatetradecanoic acid for the desired time. Include positive and negative controls.
-
Cell Lysis:
-
Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., >12,000 rpm) for 10-15 minutes at 4°C.[31] Transfer the supernatant (cytosolic extract) to a new, cold tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from each sample per well. Adjust the volume with lysis buffer.
-
Prepare a reaction mix containing Reaction Buffer and DTT. Add this to each well.
-
Initiate the reaction by adding the DEVD-pNA substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[31]
-
Measurement: Read the absorbance at 400-405 nm.[20]
-
Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle control after normalizing for protein concentration.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. MTT assay protocol.
- IHC WORLD. (2024, January 26). Oil Red O Staining Protocol (Ellis).
- Ahmed, M. J. (2023, February 27). MTT (Assay protocol). Protocols.io.
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
- Zhang, M. (2022, October 31). Oil Red O Staining for Cultured Cells. The Yan Lab.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Chen, X. Lab. Oil Red O staining. UCSF.
- Creative Bioarray. Caspase Activity Assay.
- Scribd. Oil Red O Staining Protocol.
- OZ Biosciences. ROS Assay Kit Protocol.
- Reddy, J. K. (2020). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. MDPI.
- University of Rochester Medical Center. Oil Red O Histochemistry for frozen sections only.
- Jaborska, P. et al. (2022, May 2). Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io.
- Kedzior, J. et al. (2021, January 5). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. NIH.
- Cell Biolabs, Inc. (2025, April 1). Intracellular ROS Assay. Protocols.io.
- Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401).
- Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit.
- NIH. Caspase Protocols in Mice. PubMed Central.
- Roger, S. et al. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol.
- Creative Diagnostics. PPAR Signaling Pathway.
- Wikipedia. Peroxisome proliferator-activated receptor.
- Glatz, J. F. C. (2015). Cellular Fatty Acid Uptake: A Pathway Under Construction. NIH.
- Kim, M. et al. (2023, February 17). Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. PubMed Central.
- D'Souza, K. et al. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system. PubMed Central.
- Fex, M. (2015). Measurement of long-chain fatty acid uptake into adipocytes. NIH.
- MP Biomedicals. Caspase 3 Activity Assay Kit.
- National Center for Biotechnology Information. 4-Oxatetradecanoic acid. PubChem.
- ResearchGate. (2025, December 12). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight.
- ResearchGate. (2016, September 5). What is the most appropriate way to treat cells with fatty acids?
- Singh, P. et al. Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight.
- BenchChem. Application Notes and Protocols for Fatty Acid Oxidation Assays Using CP-640186.
- Richter, K. et al. (2021, December 3). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Journal of Lipid Research.
- Wang, Y. et al. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. Oxford Academic.
- Li, S. et al. (2023, January 16). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. IMR Press.
- Luiken, J. J. et al. (2002). Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins. PubMed.
- ResearchGate. (2025, August 6). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids.
- National Center for Biotechnology Information. 4-Keto myristic acid. PubChem.
- Karioti, A. et al. (2018). Some monohydroxy tetradecanoic acid isomers as novel urease and elastase inhibitors and as new antioxidants. PubMed.
Sources
- 1. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imrpress.com [imrpress.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 11. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 22. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MTT (Assay protocol [protocols.io]
- 27. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 28. scribd.com [scribd.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. assaygenie.com [assaygenie.com]
- 31. mpbio.com [mpbio.com]
Application Note: Utilizing 4-Oxatetradecanoic Acid as a Chemical Probe for Investigating Fatty Acid Uptake and Metabolism
Principle and Rationale
The study of lipid metabolism is fundamental to understanding cellular energy homeostasis, signaling, and the pathogenesis of numerous diseases, including metabolic disorders, cardiovascular disease, and cancer. Fatty acids (FAs) are central players in these processes, serving as both crucial energy substrates and signaling molecules. A critical step governing lipid metabolism is the uptake of long-chain fatty acids (LCFAs) from the extracellular environment, a process facilitated by membrane-associated transporters such as CD36 and members of the Fatty Acid Transport Protein (FATP) family.[1][2][3]
4-Oxatetradecanoic acid (4-OTD), a synthetic analog of the 14-carbon saturated fatty acid, myristic acid, provides a powerful tool for dissecting the role of FA uptake in cellular processes. The key feature of 4-OTD is the substitution of the methylene group at the C4 position with an oxygen atom. This modification renders the molecule resistant to β-oxidation, the mitochondrial process that catabolizes fatty acids.[4][5] Consequently, 4-OTD acts as a competitive inhibitor of LCFA uptake and subsequent metabolism. By competing with natural fatty acids for binding to transporters and intracellular enzymes without being consumed, it effectively blocks the downstream metabolic pathways that rely on exogenous FAs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-OTD as a chemical probe. We will detail its mechanism of action, provide validated protocols for its use in cell-based assays, and discuss the interpretation of results in the context of lipid metabolism research.
Mechanism of Action: A Competitive Blockade
4-OTD functions primarily by inhibiting the transport of LCFAs across the plasma membrane. The main targets are the protein facilitators of this process. The fatty acid translocase CD36 is a key scavenger receptor that facilitates the uptake of LCFAs in various cell types, including immune cells, adipocytes, and numerous cancer cells.[2][3][6] High expression of CD36 is often correlated with a metabolic shift towards fatty acid oxidation (FAO) and has been linked to poor prognosis in certain cancers, such as Acute Myeloid Leukemia (AML).[3][7][8][9]
4-OTD, by mimicking the structure of a natural LCFA, competes for the binding sites on transporters like CD36. Once bound, it occupies the transporter but cannot be efficiently processed or released into the metabolic cycle. This competitive inhibition leads to a reduction in the intracellular pool of exogenous fatty acids available for energy production (via FAO) and storage (as lipid droplets).
dot
Caption: Mechanism of 4-OTD as a competitive inhibitor of fatty acid uptake.
Applications in Lipid Metabolism Research
4-OTD is a versatile tool applicable to a range of research questions:
-
Determining Cellular Reliance on Exogenous Fatty Acids: By inhibiting FA uptake, researchers can determine the extent to which a cell type depends on external lipids versus de novo synthesis for proliferation, survival, or specific functions.
-
Investigating the Role of FAO in Bioenergetics: The probe can be used to assess the contribution of FAO to mitochondrial respiration and overall cellular ATP production.
-
Elucidating Metabolic Reprogramming in Disease: In cancer research, 4-OTD helps to probe the metabolic plasticity of tumor cells and their dependence on lipid uptake from the tumor microenvironment.[6][7]
-
Screening for Therapeutic Targets: It can serve as a positive control or benchmark compound when screening for novel inhibitors of FA transporters or FAO.
Experimental Protocols
4.1 Preparation of 4-Oxatetradecanoic Acid Stock Solution
-
Expert Insight: The solubility of fatty acids is a critical parameter that significantly impacts experimental reproducibility.[10] 4-OTD, like other long-chain fatty acids, is poorly soluble in aqueous media. A common and effective method is to first dissolve it in a solvent like DMSO or ethanol and then complex it with fatty acid-free Bovine Serum Albumin (BSA) to enhance bioavailability and prevent cytotoxicity.
Procedure:
-
Prepare a high-concentration primary stock of 4-OTD (e.g., 100 mM) in 100% DMSO. Store in small aliquots at -20°C.
-
To prepare a working stock solution (e.g., 10 mM), gently warm the primary stock to room temperature.
-
In a sterile tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or cell culture medium without serum. Warm to 37°C to fully dissolve.
-
While vortexing the BSA solution, slowly add the required volume of the 100 mM 4-OTD primary stock to achieve the desired 10 mM concentration. For example, add 100 µL of 100 mM 4-OTD to 900 µL of 10% BSA solution.
-
Incubate the 4-OTD-BSA complex at 37°C for 30-60 minutes with gentle agitation to ensure complete conjugation.
-
Sterile-filter the final working stock through a 0.22 µm syringe filter. This stock can be stored at 4°C for short-term use (1-2 weeks) or frozen at -20°C for long-term storage. A vehicle control of BSA-DMSO without 4-OTD should be prepared in parallel.
4.2 Protocol 1: In Vitro Inhibition of Fatty Acid Uptake
-
Objective: To quantify the inhibition of long-chain fatty acid uptake in cultured cells using a fluorescently-labeled fatty acid analog.
-
Causality: This assay directly measures the primary effect of 4-OTD. By pre-treating cells with 4-OTD, we saturate the binding sites of FA transporters. The subsequent addition of a fluorescent FA analog (like BODIPY™ FL C16) will result in reduced cellular fluorescence in treated cells compared to controls, as its uptake is competitively blocked.
Materials:
-
Cells of interest (e.g., PC-3 prostate cancer cells, MCF-7 breast cancer cells)
-
Complete growth medium[11]
-
4-OTD-BSA working stock and vehicle control
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)
-
Fluorescence-activated cell sorter (FACS) or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well plate) at a density that ensures they are in a logarithmic growth phase at the time of the experiment (typically 60-80% confluency).
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, remove the growth medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing various concentrations of 4-OTD-BSA (e.g., 0, 10, 25, 50, 100 µM) or the vehicle control.
-
Incubate for 1-4 hours. This pre-incubation time allows 4-OTD to engage with the FA transporters.
-
Add the fluorescent FA analog (e.g., BODIPY™ FL C16 to a final concentration of 1-5 µM) to each well.
-
Incubate for an additional 15-30 minutes.
-
Remove the medium and wash the cells three times with cold PBS to stop the uptake and remove extracellular fluorescence.
-
Lyse the cells for analysis on a plate reader or detach them using trypsin for analysis by flow cytometry.
-
Data Analysis: Quantify the fluorescence intensity. Normalize the data to the vehicle control (set to 100% uptake). Plot the percentage of FA uptake against the concentration of 4-OTD to determine the IC₅₀ value.
Trustworthiness - Self-Validating System:
-
Negative Control: Untreated cells (no 4-OTD, no fluorescent FA).
-
Vehicle Control: Cells treated with BSA-DMSO complex.
-
Positive Control: A known inhibitor of FA uptake, such as Sulfo-N-succinimidyl oleate (SSO), which is an irreversible inhibitor of CD36.
4.3 Protocol 2: Assessing the Impact on Mitochondrial Respiration
-
Objective: To measure the effect of inhibiting FA uptake on Fatty Acid Oxidation (FAO) using real-time metabolic analysis (e.g., Seahorse XF Analyzer).
-
Causality: Fatty acids are a major fuel for mitochondrial respiration.[12][13][14] By blocking their entry into the cell with 4-OTD, the cell is deprived of this substrate, leading to a decrease in the Oxygen Consumption Rate (OCR) specifically fueled by FAO. This protocol dissects the cell's bioenergetic reliance on exogenous fats.
Materials:
-
Seahorse XF Analyzer and associated cell culture plates and reagents
-
Cells of interest
-
4-OTD-BSA working stock and vehicle control
-
FAO substrate (e.g., Palmitate-BSA conjugate)
-
Mitochondrial stress test drugs (e.g., Oligomycin, FCCP, Rotenone/Antimycin A)
-
Etomoxir (a CPT1 inhibitor, as a positive control for FAO inhibition)
Procedure:
-
Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
During this incubation, load the sensor cartridge with the compounds to be injected:
-
Port A: 4-OTD-BSA (e.g., 50 µM final concentration) or Vehicle Control. Etomoxir (e.g., 40 µM) can be used in separate wells as a positive control.
-
Port B: Palmitate-BSA conjugate (e.g., 150 µM) to stimulate FAO.
-
Port C & D: Can be used for a mitochondrial stress test if desired.
-
-
Place the plate in the Seahorse XF Analyzer and begin the assay.
-
Establish a baseline OCR measurement.
-
Inject the inhibitor (4-OTD, Etomoxir, or vehicle) from Port A and measure the OCR.
-
Inject Palmitate-BSA from Port B to stimulate FAO and measure the subsequent OCR change.
-
Data Analysis: Calculate the OCR response to palmitate stimulation in the presence and absence of 4-OTD. The difference in the OCR increase upon palmitate addition between the vehicle-treated and 4-OTD-treated cells represents the inhibition of exogenous FAO.
dot
Caption: Experimental workflow for assessing FAO inhibition using a Seahorse XF Analyzer.
Data Summary and Interpretation
The effective concentration of 4-OTD can vary depending on the cell type, its expression level of FA transporters, and its intrinsic metabolic state. Below is a table summarizing typical working concentrations and expected outcomes.
| Parameter | Cell Type Example | Typical Concentration Range | Expected Outcome | Relevant Controls |
| IC₅₀ for FA Uptake | PC-3 (Prostate Cancer) | 25 - 100 µM | Dose-dependent decrease in fluorescent FA analog uptake. | Vehicle, SSO |
| Inhibition of OCR | C2C12 (Myoblasts) | 50 - 200 µM | Reduced OCR increase after stimulation with exogenous palmitate. | Vehicle, Etomoxir |
| Reduction in Viability | AML cell lines (CD36-high) | 50 - 150 µM | Decreased cell viability over 48-72 hours in lipid-dependent cells. | Vehicle, non-lipid dependent cell line |
| Lipid Droplet Formation | 3T3-L1 (Adipocytes) | 20 - 80 µM | Attenuation of oleic acid-induced lipid droplet accumulation. | Vehicle, Oleic acid only |
Note: These values are illustrative. Researchers must perform dose-response experiments to determine the optimal concentration for their specific cell model and experimental conditions.
Troubleshooting
| Problem | Potential Cause | Solution |
| High Cell Death/Toxicity | 4-OTD concentration is too high; poor conjugation to BSA. | Perform a dose-response curve starting at a lower concentration (e.g., 5 µM). Ensure the 4-OTD is fully complexed with fatty acid-free BSA. |
| No/Weak Inhibitory Effect | Cell line has low expression of FA transporters or relies on de novo FA synthesis. | Verify expression of CD36, FATPs via qPCR or Western Blot. Test the effect in combination with an inhibitor of de novo lipogenesis (e.g., FASN inhibitor). |
| High Variability in Results | Inconsistent preparation of 4-OTD-BSA complex; cells are at different confluency/metabolic states. | Prepare a large, single batch of the 4-OTD-BSA stock for the entire experiment. Standardize cell seeding density and ensure consistent timing of treatments. |
Conclusion
4-Oxatetradecanoic acid is a specific and potent tool for the acute inhibition of long-chain fatty acid uptake. Its utility lies in its ability to act as a competitive, non-metabolizable analog, allowing for the precise interrogation of cellular dependence on exogenous lipids. The protocols outlined in this guide provide a robust framework for employing 4-OTD to investigate fundamental questions in cell metabolism, bioenergetics, and disease pathology. By carefully considering experimental design, including appropriate controls and dose-response validations, researchers can generate reliable and insightful data to advance our understanding of the complex world of lipid metabolism.
References
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. National Institutes of Health. Available at: [Link]
-
Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer. National Institutes of Health. Available at: [Link]
-
Fatty acid-induced CD36 expression via O-GlcNAcylation drives gastric cancer metastasis. Theranostics. Available at: [Link]
-
Reversible effects of fatty acids on respiration, oxidative phosphorylation, and heat production of rat liver mitochondria. PubMed. Available at: [Link]
-
Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells. National Institutes of Health. Available at: [Link]
-
CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate. National Institutes of Health. Available at: [Link]
-
Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer. PubMed. Available at: [Link]
-
Novel therapeutic strategies for targeting fatty acid oxidation in cancer. National Institutes of Health. Available at: [Link]
-
Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase. PubMed. Available at: [Link]
-
SMS121, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia. PubMed. Available at: [Link]
-
On the Rate-Determining Step of Fatty Acid Oxidation in Heart. Inhibition of Fatty Acid Oxidation by 4-pentenoic Acid. PubMed. Available at: [Link]
-
SMS121, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia. Lund University Research Portal. Available at: [Link]
-
Tetradecanoic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
-
Inhibition of Fatty Acid Oxidation and Decrease of Oxygen Consumption of Working Rat Heart by 4-bromocrotonic Acid. PubMed. Available at: [Link]
-
Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria. National Institutes of Health. Available at: [Link]
-
Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling. National Institutes of Health. Available at: [Link]
-
Inhibition of Fatty Acid Oxidation Promotes Macrophage Control of Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. MDPI. Available at: [Link]
-
Inhibition of fatty acid oxidation enables heart regeneration in adult mice. PubMed. Available at: [Link]
-
Mitochondrial respiratory chain dysfunction alters ER sterol sensing and mevalonate pathway activity. National Institutes of Health. Available at: [Link]
-
Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation. National Institutes of Health. Available at: [Link]
-
Lipid Metabolism. National Institutes of Health. Available at: [Link]
-
SMS121, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia. National Institutes of Health. Available at: [Link]
-
Mechanism of action of fibrates on lipid and lipoprotein metabolism. PubMed. Available at: [Link]
-
Effects of Perfluoro-N-Decanoic Acid on the Respiratory Activity of Isolated Rat Liver Mitochondria. PubMed. Available at: [Link]
-
Targeting Fatty Acid Metabolism Abrogates the Differentiation Blockade in Preleukemic Cells. PubMed. Available at: [Link]
-
Effects of tetradecylthiopropionic acid and tetradecylthioacrylic acid on rat liver lipid metabolism. National Institutes of Health. Available at: [Link]
-
The effect of 5,8,11,14-eicosatetraynoic acid on lipid metabolism. PubMed. Available at: [Link]
-
Synthesis and preliminary evaluation of (18)F-labeled 4-thia palmitate as a PET tracer of myocardial fatty acid oxidation. PubMed. Available at: [Link]
-
The fate and intermediary metabolism of stearic acid. PubMed. Available at: [Link]
-
Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia. ResearchGate. Available at: [Link]
-
How to Prepare Sterile Media for Use in Tissue Culture. YouTube. Available at: [Link]
Sources
- 1. Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMS121, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of tetradecylthiopropionic acid and tetradecylthioacrylic acid on rat liver lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of (18)F-labeled 4-thia palmitate as a PET tracer of myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid-induced CD36 expression via O-GlcNAcylation drives gastric cancer metastasis [thno.org]
- 9. SMS121, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Reversible effects of fatty acids on respiration, oxidative phosphorylation, and heat production of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 4-Oxatetradecanoic Acid in Biological Matrices
Introduction
4-Oxatetradecanoic acid is a saturated fatty acid of emerging interest in metabolic research and drug development due to its potential role in various physiological and pathological processes. Accurate quantification of this analyte in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its metabolic fate. This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-Oxatetradecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are grounded in established principles of fatty acid analysis and adhere to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The inherent challenges in quantifying fatty acids, such as their low volatility and potential for matrix effects, are addressed through robust sample preparation techniques, including lipid extraction and chemical derivatization.[5][6][7] This application note is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible methods for the quantification of 4-Oxatetradecanoic acid in biological samples.
Method Selection: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of 4-Oxatetradecanoic acid will depend on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation.
-
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids, derivatization to more volatile esters, typically fatty acid methyl esters (FAMEs), is a mandatory step.[5][6][8] GC-MS often provides excellent chromatographic resolution and well-defined mass spectra for structural confirmation.
-
LC-MS/MS offers high sensitivity and specificity and can often analyze a wider range of compounds with minimal sample preparation. While direct analysis of fatty acids is possible, derivatization can be employed to enhance ionization efficiency and improve sensitivity.[9][10]
This guide provides detailed protocols for both approaches to allow researchers to select the most suitable method for their specific needs.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method for 4-Oxatetradecanoic acid involves a three-stage process: lipid extraction, derivatization to its methyl ester, and subsequent analysis by GC-MS.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of 4-Oxatetradecanoic acid.
Detailed Protocol: GC-MS Method
1. Lipid Extraction (Folch Method)
This protocol is adapted from standard lipid extraction procedures.[7]
-
1.1. To 100 µL of biological matrix (e.g., plasma) in a glass tube, add a suitable internal standard (e.g., heptadecanoic acid).
-
1.2. Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.
-
1.3. Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
1.4. Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
1.5. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
1.6. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization to Fatty Acid Methyl Ester (FAME)
This procedure utilizes Boron Trifluoride (BF₃)-Methanol, a common and effective reagent for esterification.[5][8]
-
2.1. To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
2.2. Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
2.3. Cool the tube to room temperature.
-
2.4. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution, then vortex for 1 minute.
-
2.5. Centrifuge at 1000 x g for 5 minutes.
-
2.6. Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
3. GC-MS Analysis
-
3.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
3.2. GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
3.3. Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
3.4. Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
3.5. Injection: 1 µL in splitless mode.
-
3.6. MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Characteristic Ions for 4-Oxatetradecanoic acid methyl ester: While specific experimental data for this compound is not available, based on its structure, characteristic ions would be expected from alpha-cleavage around the ether oxygen and the carbonyl group. The molecular ion (M+) would be at m/z 244.
-
Method Validation Summary (GC-MS)
The method should be validated according to FDA and EMA guidelines.[1][2][3][11][12][13] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision |
| Stability | Analyte stability established under various storage and processing conditions |
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The LC-MS/MS method offers a highly sensitive and specific alternative for the quantification of 4-Oxatetradecanoic acid, potentially with simpler sample preparation.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS quantification of 4-Oxatetradecanoic acid.
Detailed Protocol: LC-MS/MS Method
1. Sample Preparation (Protein Precipitation)
This is a rapid and straightforward sample clean-up technique.
-
1.1. To 50 µL of biological matrix in a microcentrifuge tube, add a suitable internal standard (e.g., a stable isotope-labeled 4-Oxatetradecanoic acid).
-
1.2. Add 200 µL of cold acetonitrile to precipitate proteins.
-
1.3. Vortex for 1 minute.
-
1.4. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
1.5. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
2.1. Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
2.2. LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the analyte.
-
2.3. Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
2.4. Gradient Elution:
-
A gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point.
-
-
2.5. Flow Rate: 0.4 mL/min.
-
2.6. MS/MS Parameters:
-
Ionization Mode: Negative Ion Electrospray (ESI-). Fatty acids generally ionize well in negative mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 229. The product ions would need to be determined by infusing a standard of 4-Oxatetradecanoic acid, but would likely result from fragmentation of the carbon chain.
-
Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Oxatetradecanoic acid | 229 | To be determined empirically |
| Internal Standard | Dependent on IS chosen | Dependent on IS chosen |
Method Validation Summary (LC-MS/MS)
As with the GC-MS method, a full validation in accordance with regulatory guidelines is required.[1][2][3][11][12][13]
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks in the MRM transitions of the analyte and IS |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision |
| Stability | Analyte stability established under various storage and processing conditions |
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of 4-Oxatetradecanoic acid in biological matrices. The choice of method will be dictated by the specific requirements of the study. Both protocols emphasize the importance of rigorous sample preparation and are designed to be validated in accordance with international regulatory standards, ensuring the generation of high-quality, reproducible data for research and development applications.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
de la Ossa, M. D. P., et al. (2015). Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. Journal of Chromatography A, 1408, 149-156. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
-
Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Retrieved from [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Liu, Y., et al. (2007). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 48(3), 737-742. Retrieved from [Link]
-
Höring, M., et al. (2018). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. Metabolites, 8(4), 83. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Schebb, N. H., et al. (2018). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. MethodsX, 5, 1163-1170. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
Shaik, J. S., et al. (2016). Quantification of eicosanoids and their metabolites in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 124, 303-317. Retrieved from [Link]
-
Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. Metabolomics, 10(5), 946-961. Retrieved from [Link]
-
Monastero, C., et al. (2017). Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend. ResearchGate. Retrieved from [Link]
-
Higson, S. P., & Al-Asadi, A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5724. Retrieved from [Link]
-
ResearchGate. (n.d.). GC chromatograms of solution of samples. Peaks: 1, Tetradecanoic acid, methyl ester. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Gouveia, G. J., et al. (2015). Quantitative mass spectrometry of unconventional human biological matrices. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2053), 20140260. Retrieved from [Link]
-
ResearchGate. (2005). Quantitative analysis of free fatty acids in rat plasma using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry with meso-tetrakis porphyrin as matrix. Retrieved from [Link]
-
Singh, V. K., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 21-30. Retrieved from [Link]
-
Marimuthu, S., et al. (2011). GC-MS determination of bioactive components of Erythropalum scandens Bl., Bijdr. Journal of Applied Pharmaceutical Science, 1(9), 170-172. Retrieved from [Link]
-
The University of Missouri Agriculture Experiment Station Chemical Laboratories. (n.d.). Lipids, Fats and Oils. Retrieved from [Link]
-
Lee, J., et al. (2020). The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. Applied Sciences, 10(21), 7564. Retrieved from [Link]
-
Tallman, K. A., et al. (2015). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Metabolites, 5(3), 446-464. Retrieved from [Link]
-
ResearchGate. (2016). gc-ms analysis of bioactive compounds from whole body tissue methanolic extract of cypraea arabica (l.1758). Retrieved from [Link]
-
Rajeswari, S., et al. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 226-231. Retrieved from [Link]
-
Association of American Feed Control Officials. (n.d.). Improved methods for analysis of fats and fatty acids—Guarantees for quality and quantity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Myristic Acid. In PubChem. Retrieved from [Link]
-
Shodex. (n.d.). Myristic acid, Tetradecanoic acid. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. fda.gov [fda.gov]
- 13. hhs.gov [hhs.gov]
Application Notes and Protocols for the Development of Fatty Acid-Based Antifungal Agents
Authored by: Gemini, Senior Application Scientist
Abstract
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Fatty acids and their derivatives have emerged as a promising class of natural compounds with potent antifungal activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of fatty acids, with a focus on the principles that would guide the investigation of a compound like 4-Oxatetradecanoic acid, in the development of new antifungal therapies. While direct studies on 4-Oxatetradecanoic acid are not prevalent in publicly accessible research, the methodologies outlined herein are based on established protocols for evaluating fatty acid-like molecules for their antifungal potential.
Introduction: The Potential of Fatty Acids as Antifungal Agents
Fatty acids, fundamental components of lipids, play crucial roles in cellular structure and metabolism. Beyond their physiological functions, certain fatty acids exhibit broad-spectrum antimicrobial activity against a variety of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus. Their mechanism of action is often multifaceted, involving the disruption of fungal cell membranes, inhibition of key metabolic enzymes, and interference with signaling pathways.
The exploration of modified fatty acids, such as 4-Oxatetradecanoic acid, represents a rational approach to antifungal drug discovery. The introduction of a keto group at the 4th position of tetradecanoic acid (myristic acid) could potentially alter its physicochemical properties, leading to enhanced antifungal potency, selectivity, or improved pharmacokinetic profiles. This guide will provide the foundational protocols to investigate such a hypothesis.
In Vitro Evaluation of Antifungal Activity
The initial phase of antifungal drug discovery involves a comprehensive in vitro assessment of the compound's efficacy against a panel of clinically relevant fungal pathogens.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.
Protocol: Broth Microdilution Method (CLSI M27-A3 for Yeasts)
-
Preparation of Fungal Inoculum:
-
Culture the yeast strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of 4-Oxatetradecanoic Acid Stock Solution:
-
Dissolve 4-Oxatetradecanoic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The final solvent concentration in the assay should be non-inhibitory to fungal growth (typically ≤1%).
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of RPMI 1640 medium to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the 4-Oxatetradecanoic acid working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the absorbance at 600 nm.
-
Table 1: Example MIC Data for a Hypothetical Antifungal Fatty Acid
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 8 - 32 |
| Candida glabrata | 16 - 64 |
| Cryptococcus neoformans | 4 - 16 |
| Aspergillus fumigatus | 32 - 128 |
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Protocol: MFC Determination
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto an SDA plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no colonies grow on the SDA plate.
Mechanism of Action Studies
Understanding how a novel compound exerts its antifungal effect is crucial for its development. For fatty acid-like molecules, the primary suspect is often the cell membrane.
Cell Membrane Integrity Assays
Protocol: Propidium Iodide (PI) Staining
Propidium iodide is a fluorescent dye that cannot penetrate the intact cell membrane of viable cells. Membrane damage allows PI to enter the cell and intercalate with DNA, resulting in red fluorescence.
-
Treat fungal cells with 4-Oxatetradecanoic acid at concentrations around the MIC value for a defined period (e.g., 4 hours).
-
Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a solution of PI (e.g., 2 µg/mL) for 15 minutes in the dark.
-
Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (membrane-compromised) cells.
Diagram 1: Experimental Workflow for In Vitro Antifungal Evaluation
Caption: Workflow for in vitro antifungal screening and mechanism of action studies.
Ergosterol Biosynthesis Pathway Inhibition
Many antifungal drugs, such as azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The effect of 4-Oxatetradecanoic acid on this pathway can be investigated.
Protocol: Ergosterol Quantification
-
Grow fungal cells in the presence of sub-inhibitory concentrations of 4-Oxatetradecanoic acid.
-
Harvest the cells and extract the total sterols using an alcoholic potassium hydroxide solution.
-
Extract the non-saponifiable lipids with n-heptane.
-
Scan the absorbance of the extract between 240 nm and 300 nm using a spectrophotometer.
-
The presence of two characteristic peaks at 281.5 nm and 230 nm indicates the presence of ergosterol and 24(28)-dehydroergosterol, respectively. A reduction in the ergosterol peak and an accumulation of the 24(28)-dehydroergosterol peak suggest inhibition of the Erg6 enzyme.
Diagram 2: Simplified Ergosterol Biosynthesis Pathway
Caption: Potential inhibition points in the fungal ergosterol biosynthesis pathway.
In Vivo Efficacy Models
Promising candidates from in vitro studies should be evaluated in animal models of fungal infection to assess their in vivo efficacy and safety.
Protocol: Murine Model of Disseminated Candidiasis
-
Infection: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are infected intravenously with a lethal dose of C. albicans.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with 4-Oxatetradecanoic acid, administered via a suitable route (e.g., intraperitoneal or oral). A control group receives the vehicle, and another group receives a standard antifungal drug (e.g., fluconazole).
-
Monitoring: Mice are monitored daily for signs of illness and survival.
-
Endpoint Analysis:
-
Survival: The primary endpoint is often survival, which can be plotted as a Kaplan-Meier curve.
-
Fungal Burden: At a predetermined time point, a subset of animals can be euthanized, and their kidneys (the primary target organ in this model) harvested to determine the fungal burden (CFU/gram of tissue).
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial evaluation of 4-Oxatetradecanoic acid or other novel fatty acid derivatives as potential antifungal agents. Positive results from these studies would warrant further investigation into the compound's spectrum of activity, toxicity profile, and pharmacokinetic properties. The multifaceted nature of fatty acid antifungal activity suggests that they may also be valuable as adjunctive therapies to enhance the efficacy of existing antifungal drugs and combat resistance.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]
-
Prasad, R., & Shah, A. H. (2016). Antifungal properties of fatty acids and their derivatives: a review. Current Topics in Medicinal Chemistry, 16(1), 107-121. [Link]
-
Pohl, C. H., Kock, J. L., & Thibane, V. S. (2011). Antifungal free fatty acids: a review. Science against microbial pathogens: communicating current research and technological advances, 3(1), 61-71. [Link]
-
Aguilar-Perez, C., et al. (2019). A murine model of disseminated candidiasis. Journal of Visualized Experiments, (148), e59632. [Link]
Topic: Protocol for Incorporating 4-Oxatetradecanoic Acid into Liposomal Formulations
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Oxatetradecanoic acid is a 14-carbon fatty acid analog characterized by an ether linkage at the C-4 position. Its structure, featuring a hydrophobic alkyl chain and a hydrophilic carboxylic acid headgroup, renders it an amphiphilic molecule with potential applications in drug delivery and biomedical research. The molecular formula is C₁₃H₂₆O₃, and it has a molecular weight of approximately 230.34 g/mol [1]. Due to its amphiphilic and hydrophobic nature, similar to other long-chain fatty acids, its aqueous solubility is limited[2]. Liposomal encapsulation offers a robust strategy to overcome such solubility challenges, enhance stability, and facilitate its use in biological systems.
Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic compounds. For hydrophobic or amphiphilic molecules like 4-Oxatetradecanoic acid, incorporation directly into the lipid bilayer is the preferred method of loading[3][4][5]. This approach leverages the high loading capacity of the lipid membrane and can improve the therapeutic index of the encapsulated agent.
This document provides a comprehensive, field-tested protocol for the incorporation of 4-Oxatetradecanoic acid into liposomes using the thin-film hydration method followed by extrusion. We will detail the rationale behind each step, outline a complete methodology for preparation and characterization, and provide troubleshooting guidance to ensure reproducible and reliable results.
Principle of the Method: Thin-Film Hydration and Extrusion
The thin-film hydration technique, also known as the Bangham method, is a cornerstone of liposome preparation due to its simplicity and versatility[6][7][8]. The process begins with the dissolution of lipids and the lipophilic drug—in this case, 4-Oxatetradecanoic acid—in a suitable organic solvent. This ensures a homogenous mixture at the molecular level[9].
The organic solvent is then removed under reduced pressure, which deposits a thin, uniform lipid/drug film on the inner surface of a round-bottom flask. The quality of this film is critical for the subsequent formation of well-structured vesicles. The final and most crucial step is the hydration of this film with an aqueous buffer. This is performed at a temperature above the gel-liquid crystal phase transition temperature (Tm) of the primary lipid component, which promotes the peeling of the lipid film from the flask wall and its self-assembly into multilamellar vesicles (MLVs)[6][10].
These initial MLVs are heterogeneous in size and lamellarity. To produce a uniform population of unilamellar vesicles with a defined size, a downstream processing step such as extrusion is required. Extrusion involves repeatedly forcing the MLV suspension through polycarbonate membranes with a specific pore size, resulting in the formation of large unilamellar vesicles (LUVs) of a controlled diameter[11].
Sources
- 1. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Tetradecanoic acid (FDB002890) - FooDB [foodb.ca]
- 3. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve the Yield of 4-Oxatetradecanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-oxatetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. We will delve into the nuances of common synthetic routes, focusing on the Williamson ether synthesis, and provide actionable strategies to overcome frequently encountered challenges.
I. General Troubleshooting and Optimization
Low yields in the synthesis of 4-oxatetradecanoic acid can often be traced back to a few key factors. This section provides a high-level overview of common problems and their solutions.
My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can stem from several issues, including incomplete reactions, side reactions, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Key Areas for Investigation:
-
Purity of Starting Materials: Ensure all reagents, especially the alcohol and alkyl halide, are pure and dry. Moisture can quench the strong bases used for deprotonation.
-
Reaction Conditions: Time, temperature, and solvent choice are critical. The Williamson ether synthesis, a common route, typically requires heating to proceed at a reasonable rate.[1]
-
Choice of Base: The strength of the base is paramount for complete deprotonation of the alcohol to form the alkoxide nucleophile.
-
Alkyl Halide Reactivity: The nature of the leaving group on the alkyl halide significantly impacts the reaction rate.
The following flowchart outlines a logical troubleshooting process for low-yield reactions.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
II. Williamson Ether Synthesis: A Detailed Guide
The Williamson ether synthesis is a robust and widely used method for preparing ethers, including 4-oxatetradecanoic acid.[2] It proceeds via an S(_N)2 mechanism where an alkoxide nucleophile displaces a halide from a primary alkyl halide.[2][3][4]
The general reaction scheme is as follows:
Step 1: Alkoxide Formation
R-OH + Base → R-O
Step 2: Nucleophilic Attack
R-O
For the synthesis of 4-oxatetradecanoic acid, a suitable starting alcohol would be ethyl 3-hydroxyundecanoate, which is then reacted with an appropriate haloacetic acid derivative.
Experimental Protocol: Williamson Ether Synthesis of a 4-Oxacarboxylic Acid Ester
This protocol provides a general framework. Optimization for specific substrates is likely necessary.
Materials:
-
Ethyl 3-hydroxyundecanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and sodium hydride (1.2 equivalents). Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 3-hydroxyundecanoate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Ether Formation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.[1]
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the ethyl ester of 4-oxatetradecanoic acid.
-
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).
Troubleshooting Guide for Williamson Ether Synthesis
| Problem | Possible Cause | Suggested Solution | Rationale |
| Low or No Product Formation | Incomplete deprotonation of the alcohol. | Use a stronger base like sodium hydride (NaH) or potassium hydride (KH). | Alcohols have pKa values in the range of 16-18, requiring a strong base for complete deprotonation. Weaker bases like hydroxides may not be sufficient.[5] |
| Low reactivity of the alkyl halide. | Use an alkyl iodide, as reactivity follows the trend R-I > R-Br > R-Cl.[5] If using a bromide or chloride, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions). | The carbon-iodine bond is weaker and more polarizable, making iodide a better leaving group in S(_N)2 reactions.[5] | |
| Insufficient reaction time or temperature. | Increase the reaction temperature to 50-100 °C and monitor the reaction for 1-8 hours.[1] Microwave-assisted heating can also be employed to reduce reaction times. | The Williamson ether synthesis often requires elevated temperatures to proceed at a reasonable rate.[1] | |
| Formation of Elimination Byproduct (Alkene) | Steric hindrance of the alkyl halide. | Ensure the alkyl halide is primary.[1] For unsymmetrical ethers, the synthetic strategy should involve the less sterically hindered alkyl halide. | The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides will favor the E2 elimination pathway.[1][5] |
| High reaction temperature. | Lower the reaction temperature. | Higher temperatures can favor elimination over substitution.[1] | |
| Difficulty in Product Purification | Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Optimize stoichiometry to use a slight excess of the less expensive reagent. | Incomplete reactions will lead to a mixture of starting materials and product, complicating purification. |
| Emulsion formation during work-up. | Add more brine to the aqueous layer to break the emulsion. | Increasing the ionic strength of the aqueous phase can help to separate the organic and aqueous layers. |
Frequently Asked Questions (FAQs) for Williamson Ether Synthesis
Q1: What is the best solvent for the Williamson ether synthesis?
Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred.[3][6] These solvents solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and therefore more nucleophilic. Protic solvents like water or alcohols can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1]
Q2: Can I use a secondary alkyl halide in the Williamson ether synthesis?
While primary alkyl halides are ideal, secondary alkyl halides can be used, but they often lead to a mixture of substitution (ether) and elimination (alkene) products.[6] Tertiary alkyl halides almost exclusively yield elimination products.[1] To favor substitution with a secondary halide, use a less hindered alkoxide, a less polar solvent, and a lower reaction temperature.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate that the reaction is progressing.
III. Alternative Synthetic Routes
Ring-Opening of Oxetanes
The ring-opening of oxetanes is another viable strategy for synthesizing molecules with an ether linkage.[7][8] This method can be particularly useful for accessing specific substitution patterns. The reaction typically involves the nucleophilic attack on one of the carbons of the oxetane ring, leading to the opening of the four-membered ring.[9]
The regioselectivity of the ring-opening is influenced by both steric and electronic factors.[9] Strong nucleophiles tend to attack the less substituted carbon atom.[9]
Caption: General scheme for the ring-opening of an oxetane.
The resulting hydroxy ether can then be oxidized to the corresponding carboxylic acid.
Challenges and Considerations for Alternative Routes
-
Availability of Starting Materials: Substituted oxetanes may not be as readily available as the precursors for the Williamson ether synthesis.
-
Regioselectivity: For unsymmetrical oxetanes, controlling the regioselectivity of the ring-opening can be a challenge.[9]
-
Reaction Conditions: Ring-opening reactions of oxetanes may require specific catalysts or reaction conditions that need to be optimized.[10][11]
IV. Purification Strategies
Regardless of the synthetic route chosen, purification of the final product is a critical step to obtain high-purity 4-oxatetradecanoic acid.
How do I effectively purify my crude 4-oxatetradecanoic acid?
A multi-step purification process is often necessary.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and water-soluble impurities.[1] If the product is an ester, it will remain in the organic layer. If the product is the carboxylic acid, an acid-base extraction can be employed.
-
Acid-Base Extraction (for the carboxylic acid):
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Wash with a basic aqueous solution (e.g., 1 M NaOH) to deprotonate the carboxylic acid, making it water-soluble.
-
Separate the aqueous layer containing the carboxylate salt.
-
Wash the aqueous layer with fresh organic solvent to remove any neutral organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the carboxylic acid to precipitate or be extracted back into an organic solvent.
-
-
Column Chromatography: For both the ester and the carboxylic acid, column chromatography on silica gel is a powerful technique for removing closely related impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.
V. Conclusion
Improving the yield of 4-oxatetradecanoic acid synthesis requires a careful and systematic approach to reaction design, execution, and troubleshooting. By understanding the underlying principles of the chosen synthetic route, paying close attention to reaction conditions, and employing effective purification techniques, researchers can significantly enhance their synthetic outcomes. This guide provides a foundational framework for addressing common challenges, and further optimization will likely be necessary for specific experimental setups.
References
- Benchchem. Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
- Benchchem. Improving reaction conditions for Williamson ether synthesis.
- Beilstein Journals.
- ResearchGate. Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
- Selective Ring-Opening reactions of Unsymmetric Oxetanes. [No specific publisher mentioned].
- ACS Publications. Mild Intramolecular Ring Opening of Oxetanes | Organic Letters.
- RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
- TailoredRead.
- RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Francis Academic Press.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Chemistry Steps. Williamson Ether Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tailoredread.com [tailoredread.com]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. radtech.org [radtech.org]
addressing solubility challenges of 4-Oxatetradecanoic acid in aqueous solutions
Technical Support Center: 4-Oxatetradecanoic Acid
Welcome to the technical support center for 4-Oxatetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent challenges of working with this long-chain fatty acid analog in aqueous environments. Its lipophilic nature, characterized by a long decoxy tail, presents significant solubility hurdles. This resource provides in-depth, field-proven troubleshooting strategies and foundational knowledge to ensure successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Oxatetradecanoic acid not dissolving in water or buffer?
A1: 4-Oxatetradecanoic acid is a long-chain fatty acid derivative with a molecular formula of C13H26O3[1]. Like other long-chain fatty acids such as tetradecanoic acid (myristic acid), it is very hydrophobic and considered practically insoluble in water[2]. The long hydrocarbon portion of the molecule dominates its physicochemical properties, leading to poor interaction with polar water molecules.
Q2: I see a thin film or white precipitate after adding the compound to my aqueous medium. What is happening?
A2: This is a common observation for poorly soluble lipids. The compound is not dissolving and is either crashing out of the solution as a precipitate or forming a film at the interface between the liquid and air. This indicates that the concentration of the acid exceeds its aqueous solubility limit under the current conditions.
Q3: Can I use DMSO or ethanol to dissolve it first?
A3: Yes, this is a common first step. 4-Oxatetradecanoic acid is soluble in organic solvents like ethanol and DMSO[3]. However, when a concentrated stock in an organic solvent is diluted into an aqueous buffer, the compound may precipitate out as the solvent polarity dramatically increases. This "solvent-shifting" precipitation is a frequent issue. The key is to ensure the final concentration of the organic solvent is low and that the final concentration of the acid is below its solubility limit in that specific mixed-solvent system.
Q4: Will heating the solution help?
A4: Modestly. For some compounds, increasing the temperature can increase solubility. However, for highly lipophilic molecules like this, the effect may be minimal for achieving significant concentrations in a purely aqueous system. Furthermore, any solubility gained at a higher temperature may be lost upon cooling to room temperature, leading to precipitation[4].
In-Depth Troubleshooting & Methodologies
This section provides detailed, mechanism-based solutions to common and complex solubility problems.
Issue 1: Complete Insolubility in Neutral Aqueous Buffers (e.g., PBS pH 7.4)
Question: How can I prepare a clear, stable stock solution of 4-Oxatetradecanoic acid in an aqueous buffer for my cell culture or enzymatic assay?
Answer: The most robust method for a carboxylic acid is to leverage pH adjustment to form a soluble salt.
Scientific Rationale: Carboxylic acids exist in an equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms[5]. The protonated form is neutral and poorly water-soluble, while the deprotonated carboxylate form is an ion and significantly more water-soluble[6]. By raising the pH of the solution to approximately two units above the compound's pKa, you can shift the equilibrium almost entirely to the soluble carboxylate form, a principle widely used to solubilize acidic drugs[][8]. The pKa of similar long-chain fatty acids is around 4.8-4.9[2][4].
Diagram 1: pH-Dependent Solubility of Carboxylic Acids
Caption: Equilibrium between insoluble protonated and soluble deprotonated forms.
Experimental Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh the required amount of 4-Oxatetradecanoic acid (MW: 230.34 g/mol ) for your desired volume and concentration[1].
-
Initial Suspension: Add a small volume of high-purity water (e.g., 50-70% of the final volume). The acid will not dissolve and will appear as a waxy solid or suspension.
-
Titration with Base: While stirring vigorously, add a 1 M NaOH solution dropwise. Monitor the solution's appearance. As the pH increases, the solid will begin to dissolve.
-
Clarity Check: Continue adding NaOH until the solution becomes completely clear. This indicates the formation of the soluble sodium salt of the acid.
-
pH Measurement (Optional but Recommended): Check the pH of the final stock solution. It should be in the basic range (typically pH 9-10).
-
Final Volume: Adjust the solution to the final desired volume with high-purity water.
-
Sterilization & Use: Sterilize the stock solution using a 0.22 µm syringe filter. When adding this stock to your final medium (e.g., cell culture media), ensure the final concentration is low enough that the buffering capacity of the medium can handle the basic stock without a significant pH shift.
Issue 2: Precipitation Upon Dilution of an Organic Stock Solution
Question: I dissolved my compound in DMSO, but it precipitates when I add it to my buffer. How can I prevent this and achieve a stable final concentration?
Answer: This requires a method that actively sequesters the hydrophobic molecule in the aqueous phase. The two primary advanced methods are micellar solubilization using surfactants and encapsulation with cyclodextrins.
Scientific Rationale: Surfactants (or detergents) are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles[9]. These micelles have a hydrophobic core and a hydrophilic surface[10][11]. The hydrophobic tail of 4-Oxatetradecanoic acid can partition into the hydrophobic core of the micelle, effectively shielding it from the aqueous environment and leading to its solubilization[12][13][14].
Diagram 2: Micellar Solubilization Workflow
Caption: Surfactants form micelles that encapsulate insoluble fatty acids.
Experimental Protocol 2: Solubilization Using Polysorbate 80 (Tween® 80)
-
Prepare Surfactant Solution: Prepare a 10% (w/v) stock solution of Polysorbate 80 in your desired aqueous buffer.
-
Prepare Concentrated Drug Slurry: Weigh the 4-Oxatetradecanoic acid and add it to a small volume of the 10% Polysorbate 80 solution. This will form a thick, opaque slurry or paste.
-
Heating and Mixing: Gently heat the mixture to 40-50°C while vortexing or sonicating. The heat helps to fluidize both the lipid and the surfactant, facilitating incorporation into the micelles.
-
Dilution: Once the concentrated mixture is homogenous, dilute it with the remaining buffer (pre-warmed to the same temperature) to the final desired concentration.
-
Equilibration: Allow the solution to cool to room temperature while stirring. A clear or slightly opalescent solution indicates successful micellar solubilization.
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic ("hydrophobic") internal cavity[]. They can encapsulate hydrophobic "guest" molecules, like the alkyl tail of 4-Oxatetradecanoic acid, forming a "host-guest" inclusion complex[16][17]. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule[18][19]. Modified CDs, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are widely used in pharmaceutical formulations.
Diagram 3: Cyclodextrin Inclusion Complex Formation
Caption: Hydrophobic guest molecule encapsulated within a cyclodextrin host.
Experimental Protocol 3: Solubilization Using HP-β-Cyclodextrin
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 20-40% w/v). Warming the solution can help dissolve the cyclodextrin.
-
Add Fatty Acid: Add the powdered 4-Oxatetradecanoic acid directly to the cyclodextrin solution. A molar ratio of 1:1 to 1:2 (acid:CD) is a good starting point.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heat (40°C) for several hours (or overnight for difficult compounds). Sonication can expedite the process. The solution should gradually turn from cloudy to clear as the inclusion complexes form.
-
Filtration: Once clear, filter the solution through a 0.22 µm filter to remove any un-complexed material or aggregates.
-
Dilution: This clear, highly concentrated stock can then be diluted to the final working concentration in your experimental medium.
Summary of Solubilization Techniques
| Method | Mechanism | Advantages | Disadvantages | Typical Application |
| pH Adjustment | Ionization of the carboxylic acid to a soluble salt[6]. | Simple, cost-effective, no complex excipients. | Requires a basic stock solution; may alter the pH of the final medium. Not suitable for non-ionizable compounds. | In vitro assays where the final pH can be controlled. |
| Co-solvents | Reduces the polarity of the bulk solvent (e.g., water/DMSO mix)[]. | Easy to prepare small volumes for initial screening. | Risk of precipitation on dilution; organic solvents can be toxic to cells or inhibit enzymes. | High-throughput screening, initial compound testing. |
| Surfactants | Encapsulation within the hydrophobic core of micelles[10]. | High loading capacity; commercially available and well-characterized. | Can be cytotoxic; may interfere with certain biological assays or membrane integrity. | In vitro drug delivery studies, formulation development. |
| Cyclodextrins | Formation of a water-soluble host-guest inclusion complex[16][17]. | Low cytotoxicity (especially modified CDs); high stability; can improve bioavailability[18]. | Higher cost; complexation can be slow; may not be suitable for all molecular shapes. | Cell-based assays, in vivo studies, pharmaceutical formulations. |
References
-
Physics LibreTexts. (2022). 4.6: Non-Membrane Lipid Assemblies (Micelles). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1754, 4-Oxatetradecanoic acid. Retrieved from [Link]
-
Szejtli, J. (2015). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate. [Link]
-
Lichtenberg, D., Ahyayauch, H., & Goñi, F. M. (2013). The Mechanism of Detergent Solubilization of Lipid Bilayers. Biophysical Journal. [Link]
-
Wikipedia. (n.d.). Micelle. [Link]
-
Almgren, M. (2000). Mixed micelles and other structures in the solubilization of bilayer lipid membranes by surfactants. ResearchGate. [Link]
-
Jambhekar, S. S., & Breen, P. J. (2021). Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications. RSC Advances. [Link]
-
Al-Ghazawi, M., & Abu-Dahab, R. (2018). Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note. ResearchGate. [Link]
-
Biology LibreTexts. (2022). 10.2: Lipids Aggregates in Water - Micelles and Liposomes. [Link]
-
ResearchGate. (n.d.). Supramolecular-Complexes-of-b-Cyclodextrin-with-Conjugated-Fatty-Acids-Synthesis-and-Stability.pdf. [Link]
-
Hofmann, A. F., & Small, D. M. (1967). Micellar Solubilization of Fatty Acids in Aqueous Media Containing Bile Salts and Phospholipids. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282991, 4-Keto myristic acid. Retrieved from [Link]
-
Eggenberger, D. N., et al. (1949). THE SOLUBILITIES OF THE NORMAL SATURATED FATTY ACIDS IN WATER. The Journal of Organic Chemistry. [Link]
-
Al-kassimy, N. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Green, T. L., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Arizona State University Research. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]
-
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
-
Ataman Kimya. (n.d.). TETRADECANOIC ACID. [Link]
-
FooDB. (2010). Showing Compound Tetradecanoic acid (FDB002890). [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecanoic acid. NIST WebBook. [Link]
-
Cheméo. (n.d.). Chemical Properties of Tetradecanoic acid (CAS 544-63-8). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73556261. Retrieved from [Link]
-
Chem On Singapore. (n.d.). MYRISTIC ACID (8.00399.0100) (100 G). [Link]
Sources
- 1. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Tetradecanoic acid (FDB002890) - FooDB [foodb.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 6. reddit.com [reddit.com]
- 8. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 9. Micelle - Wikipedia [en.wikipedia.org]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biosynth.com [biosynth.com]
- 19. researchgate.net [researchgate.net]
assessing the degradation and stability of 4-Oxatetradecanoic acid over time
Welcome to the technical support center for 4-Oxatetradecanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for assessing the degradation and stability of this compound over time. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and expected stability of 4-Oxatetradecanoic Acid.
Q1: What are the optimal storage conditions for 4-Oxatetradecanoic Acid?
A1: For long-term stability, 4-Oxatetradecanoic Acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage is typically at room temperature.[2] It is crucial to protect it from moisture and incompatible materials such as strong oxidizing agents and bases, which can accelerate degradation.[2]
Q2: What is the expected shelf-life of 4-Oxatetradecanoic Acid?
A2: Under recommended storage conditions, 4-Oxatetradecanoic Acid is a stable compound.[2] However, the exact shelf-life can be influenced by the purity of the material and the specific storage environment. For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: What are the primary degradation pathways I should be aware of?
A3: Like other fatty acids, 4-Oxatetradecanoic Acid can be susceptible to oxidative and hydrolytic degradation. The presence of the oxo group may influence its reactivity. Key potential degradation pathways include:
-
Oxidation: The carbon-hydrogen bonds adjacent to the ketone and the ether linkage can be susceptible to oxidation, potentially leading to chain cleavage and the formation of smaller carboxylic acids and other byproducts.
-
Hydrolysis: The ether linkage in 4-Oxatetradecanoic Acid could be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule.[3][4]
-
Photodegradation: Exposure to UV light can promote the formation of reactive radical species, leading to degradation.[5][6] It is recommended to store the compound protected from light.
Q4: How can I tell if my sample of 4-Oxatetradecanoic Acid has degraded?
A4: Signs of degradation can include a change in physical appearance (e.g., discoloration from a white or off-white solid), a change in odor, or a decrease in purity as determined by analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For quantitative assessment, a stability-indicating analytical method should be used to measure the parent compound and detect any degradation products.
Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter during your experiments.
Issue 1: Inconsistent Results in Bioassays or Formulations
-
Symptom: You observe variability in the biological activity or physical properties of your formulation containing 4-Oxatetradecanoic Acid across different batches or over time.
-
Potential Cause: This could be due to the degradation of 4-Oxatetradecanoic Acid, leading to a lower concentration of the active compound and the presence of potentially interfering degradation products.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of the 4-Oxatetradecanoic Acid lot using a validated analytical method. Compare the results with the certificate of analysis.
-
Analyze for Degradants: Use a stability-indicating method (e.g., gradient HPLC-UV or LC-MS) to check for the presence of degradation products in your samples.
-
Review Storage and Handling: Ensure that the compound has been stored under the recommended conditions and that it has not been repeatedly exposed to air, moisture, or light.
-
Assess Formulation Compatibility: If used in a formulation, consider potential incompatibilities with other excipients that might be promoting degradation.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: When analyzing 4-Oxatetradecanoic Acid samples by HPLC or GC, you observe new, unidentified peaks that were not present in the initial analysis.
-
Potential Cause: These new peaks are likely degradation products resulting from sample handling, storage, or the experimental conditions themselves.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If possible, use mass spectrometry (MS) to determine the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., oxidation might add 16 Da).
-
Conduct a Forced Degradation Study: To confirm that the unknown peaks are indeed degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section. This can help to intentionally generate and identify the degradants.
-
Evaluate Analytical Method Conditions: Ensure that the analytical method itself is not causing degradation. For example, high temperatures in the GC inlet could cause thermal degradation of a sensitive compound.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for 4-Oxatetradecanoic Acid
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][7][8]
Objective: To intentionally degrade 4-Oxatetradecanoic Acid under various stress conditions to identify potential degradation products and assess its stability profile. A target degradation of 5-20% is generally recommended.[4]
Materials:
-
4-Oxatetradecanoic Acid
-
Methanol or other suitable organic solvent
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-Oxatetradecanoic Acid in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 1 M NaOH before analysis.[3]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature for a specified time. Neutralize with 1 M HCl before analysis.[3]
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a solid sample of 4-Oxatetradecanoic Acid in an oven at a high temperature (e.g., 105°C) for a specified time. Also, heat a solution of the compound.[9]
-
Photodegradation: Expose a solution of 4-Oxatetradecanoic Acid to a light source (e.g., UV lamp at 254 nm) for a specified time. Run a control sample in the dark.[5][6]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation of 4-Oxatetradecanoic Acid.
-
Identify and, if possible, characterize the major degradation products.
The following table summarizes the typical conditions for a forced degradation study:
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 60°C | 2, 8, 24 hours |
| Base Hydrolysis | 1 M NaOH | Room Temperature | 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 8, 24 hours |
| Thermal (Solid) | - | 105°C | 24, 48, 72 hours |
| Thermal (Solution) | - | 60°C | 24, 48, 72 hours |
| Photodegradation | - | Room Temperature | 8, 24, 48 hours |
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate potential degradation pathways and the experimental workflow for assessing stability.
Caption: Potential degradation pathways for 4-Oxatetradecanoic Acid.
Caption: Workflow for a forced degradation study.
References
-
Cyberlipid. Oxo fatty acids. [Link]
-
Johnson, S., Patra, D., & Dureja, P. (2000). Effect of fatty acids and oils on photodegradation of azadirachtin-A. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 35(4), 491–501. [Link]
-
SAFETY DATA SHEETS. (n.d.). [Link]
-
Johnson, S., Patra, D., & Dureja, P. (2000). Effect of fatty acids and oils on photodegradation of azadirachtin-A. ResearchGate. [Link]
-
Yamada, K. (2012). The biological significance of ω-oxidation of fatty acids. Journal of Health Science, 58(3), 299-305. [Link]
-
Joy, T., et al. (2017). Fatty acid oxidation and photoreceptor metabolic needs. Journal of Lipid Research, 58(11), 2099-2111. [Link]
-
Rao, B. M., & Kumar, K. S. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids. [Link]
-
Sorigué, D., et al. (2021). Photochemical Mechanism of Light-Driven Fatty Acid Photodecarboxylase. Journal of the American Chemical Society, 143(3), 1489-1501. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
AOCS. (n.d.). Analysis of Oxidized Fatty Acids. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. [Link]
-
Zienkiewicz, K., et al. (2020). Degradation of Lipid Droplets in Plants and Algae—Right Time, Many Paths, One Goal. Frontiers in Plant Science, 11, 604684. [Link]
-
Romanus, K., et al. (2010). Formation of hydroxylated fatty acids from triglycerides via consecutive hydrolysis/oxidation. ResearchGate. [Link]
-
Park, J. H., & Lee, J. S. (2018). Thermal Degradation of Long Chain Fatty Acids. Water environment research: a research publication of the Water Environment Federation, 90(3), 246–253. [Link]
-
Ataman Kimya. (n.d.). TETRADECANOIC ACID. [Link]
-
H. N. M., & H. M. D. (2013). Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil. Chemistry Central Journal, 7, 14. [Link]
-
Khan Academy. (n.d.). Fatty Acid Oxidation - Part I. [Link]
-
Gasia, J., et al. (2021). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. Materials, 14(4), 868. [Link]
-
NIST. (n.d.). Tetradecanoic acid. [Link]
-
AOAC International. (2023). Official Methods of Analysis, 22nd Edition. [Link]
-
Kunioka, M., et al. (2006). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. ResearchGate. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International journal of molecular sciences, 22(7), 3380. [Link]
-
Czajczyńska, D., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Energies, 15(18), 6678. [Link]
-
ASTA. (n.d.). Analytical Methods. [Link]
-
PubChem. (n.d.). Myristic Acid. [Link]
-
Kunioka, M., et al. (2006). Thermal degradation behavior of poly(4-hydroxybutyric acid). ResearchGate. [Link]
-
ResearchGate. (n.d.). Degradation Pathways. [Link]
Sources
- 1. store.sangon.com [store.sangon.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Effect of fatty acids and oils on photodegradation of azadirachtin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 4-Oxotetradecanoic Acid Isomers
Welcome to the technical support center for the analysis of 4-Oxotetradecanoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of oxo-fatty acid isomers presents unique challenges due to their similar physicochemical properties. This resource synthesizes expert knowledge and proven methodologies to help you navigate these complexities and achieve robust, reproducible HPLC separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of 4-Oxotetradecanoic acid isomers.
Q1: My 4-Oxotetradecanoic acid peak is tailing significantly. What is causing this and how can I fix it?
A1: Peak tailing for acidic compounds like 4-Oxotetradecanoic acid is a frequent issue, often leading to poor resolution and inaccurate quantification. The primary cause is typically secondary interactions between the analyte and the stationary phase.[1][2]
Causality and Solutions:
-
Secondary Silanol Interactions: The carboxylic acid group of your analyte can interact with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1] At moderate pH, these silanols can become ionized (Si-O⁻) and create strong, unwanted interactions with your acidic analyte.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the silanol groups, minimizing these secondary interactions. Adding 0.1% formic acid or acetic acid to your mobile phase is a standard and effective practice.[1]
-
Solution 2: High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped will have fewer accessible silanol groups, reducing the likelihood of peak tailing.
-
-
Metal Chelation: The ketone and carboxylic acid moieties in 4-Oxotetradecanoic acid can chelate with trace metal ions (like iron or steel) present in the HPLC system components, such as frits and tubing.[1] This can cause significant tailing.
-
Solution: Employ a biocompatible (PEEK) or an MP35N alloy-based HPLC system and columns with low metal content to minimize these interactions. If using a stainless steel system, adding a small amount of a chelating agent like EDTA to the mobile phase can be effective, but caution is advised if using mass spectrometry detection as it can cause ion suppression.[1]
-
Q2: I am unable to resolve the positional isomers of 4-Oxotetradecanoic acid (e.g., 4-oxo vs. 5-oxo). How can I improve their separation?
A2: Positional isomers of fatty acids are notoriously difficult to separate due to their very similar hydrophobicity.[3][4] Standard reversed-phase C18 columns often fail to provide adequate resolution.
Strategies for Enhanced Resolution:
-
Column Chemistry:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings and any potential areas of electron density in your analytes. This can sometimes provide the additional selectivity needed to resolve positional isomers.
-
Polar-Embedded Group Columns: Columns with polar-embedded groups (e.g., amide, carbamate) can also alter selectivity for polar analytes like oxo-fatty acids.
-
Cholesteryl-Bonded Columns: Columns like COSMOSIL Cholester are designed to provide high molecular shape selectivity, which can be particularly effective for separating isomers with minor structural differences.[4]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity. Acetonitrile and methanol have different interactions with the stationary phase and analytes, which can sometimes be exploited to improve resolution.
-
Temperature: Temperature is a powerful tool for optimizing selectivity.[5][6] Systematically varying the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C) can change the elution order or improve the separation of closely eluting peaks.[5][7]
-
-
Gradient Optimization: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting compounds.
Q3: I have very low sensitivity for my 4-Oxotetradecanoic acid isomers using UV detection. What are my options?
A3: Fatty acids, including oxo-fatty acids, lack a strong UV chromophore, making detection at higher wavelengths (e.g., > 220 nm) challenging.[8]
Improving Detection Sensitivity:
-
Low Wavelength UV: Detection at low UV wavelengths (205-210 nm) is possible, but you must use high-purity solvents and be aware that many mobile phase additives will also absorb in this region, leading to baseline drift.[9]
-
Derivatization: This is a highly effective strategy to improve sensitivity.[10][11] By reacting the carboxylic acid group with a reagent that contains a strong chromophore, you can significantly enhance the UV response.
-
Common Derivatizing Agents:
-
Phenacyl Bromide (PAB) or 2,4'-Dibromoacetophenone: These are common reagents that allow for detection at around 254 nm.[10]
-
Naphthacyl Esters: These derivatives also provide a strong UV response.[4]
-
Fluorescent Derivatization: For even higher sensitivity, consider fluorescent tagging agents like 9-fluorenylmethyl chloroformate (FMOC-CL).[12]
-
-
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like fatty acids. It is also gradient-compatible.[8]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a near-uniform response for non-volatile analytes.[13]
-
Mass Spectrometry (MS): This is the most sensitive and specific detection method. It provides mass information that can confirm the identity of your isomers and is highly compatible with HPLC.[14]
-
Frequently Asked Questions (FAQs)
Q4: Is derivatization necessary for the HPLC-MS analysis of 4-Oxotetradecanoic acid?
A4: Derivatization is not strictly necessary for HPLC-MS analysis. Mass spectrometers are sensitive enough to detect the native, underivatized acid. However, derivatization to form an ester (e.g., a methyl or phenacyl ester) can sometimes improve chromatographic peak shape by masking the polar carboxylic acid group, which can reduce tailing. If you are experiencing significant peak tailing that is not resolved by mobile phase optimization, derivatization may be a beneficial option even when using MS detection.
Q5: How do I approach the separation of potential chiral isomers of oxo- or hydroxy-tetradecanoic acids?
A5: While 4-Oxotetradecanoic acid itself is not chiral, related hydroxy-isomers (e.g., 4-hydroxy-tetradecanoic acid) or branched-chain oxo-isomers would have chiral centers. Separating these enantiomers requires a chiral stationary phase (CSP).[9][11]
Methodology for Chiral Separation:
-
Column Selection: Polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) are often the first choice for separating enantiomers of fatty acid derivatives. Pirkle-type phases are also effective for certain chiral separations.[10]
-
Mobile Phase: Chiral separations are typically performed in normal-phase or polar organic modes. A common mobile phase would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Derivatization: For chiral separations, derivatization of the carboxylic acid can be beneficial to introduce groups that enhance chiral recognition by the stationary phase. Amide derivatives, for example, can sometimes provide better resolution than ester derivatives on certain CSPs.[9]
Q6: What is a good starting point for a reversed-phase HPLC method for 4-Oxotetradecanoic acid isomers?
A6: A good starting point for method development would be a gradient elution on a C18 column. The following table provides a robust initial set of conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, <3 µm | A standard column for reversed-phase separation of fatty acids. Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid suppresses the ionization of the carboxylic acid and silanol groups, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common and effective organic modifier for fatty acid separations.[9] |
| Gradient | 60% B to 95% B over 15 minutes | A relatively shallow gradient to maximize the potential for resolving isomers. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and efficiency.[5][7] |
| Injection Vol. | 2-5 µL | Keep the injection volume small to avoid band broadening. |
| Detector | MS (ESI-) or ELSD/CAD | ESI in negative mode is ideal for detecting the deprotonated acid. ELSD/CAD are good universal alternatives.[8][13] |
Experimental Protocols & Visualizations
Protocol 1: General Reversed-Phase Method Development Workflow
This protocol outlines a systematic approach to optimizing the separation of 4-Oxotetradecanoic acid positional isomers.
Workflow Diagram:
Caption: A logical workflow for HPLC method development.
Steps:
-
Initial Run: Perform an injection using the starting conditions outlined in the FAQ section.
-
Evaluate: Assess the chromatogram for peak shape (tailing factor) and the resolution between your isomers of interest.
-
Optimize Gradient: If isomers are co-eluting or poorly resolved, decrease the gradient slope (e.g., extend the gradient time from 15 to 25 minutes).
-
Optimize Temperature: If the gradient adjustment is insufficient, systematically vary the column temperature. An increase in temperature often reduces retention time and can alter selectivity.[5]
-
Change Organic Solvent: As a next step, substitute acetonitrile with methanol as the organic modifier (Mobile Phase B) and repeat the gradient.
-
Advanced Troubleshooting: If resolution is still inadequate, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl). If peak tailing persists, refer to the troubleshooting guide and consider derivatization.
Diagram: Mechanism of Peak Tailing due to Silanol Interactions
Caption: Unwanted interactions causing peak tailing.
References
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Retrieved from [Link]
-
Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 519-530. Retrieved from [Link]
-
Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences. Retrieved from [Link]
-
Oliw, E. H. (2014). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in Molecular Biology, 1206, 101-11. Retrieved from [Link]
-
Yurawecz, M. P., et al. (1997). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Microbiology and Immunology, 41(1), 27-32. Retrieved from [Link]
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Jung, M. Y., et al. (1983). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of Lipid Research, 24(1), 101-9. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. Advances in Lipid Methodology – One, 121-148. Retrieved from [Link]
-
Zare, F., et al. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of the Brazilian Chemical Society, 27(12), 2234-2241. Retrieved from [Link]
-
Oliw, E. H., et al. (2014). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in Molecular Biology, 1206, 101-11. Retrieved from [Link]
-
Yurawecz, M. P., et al. (1997). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Microbiology and Immunology, 41(1), 27-32. Retrieved from [Link]
-
Sandra, P. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [Link]
-
Chocholoušková, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. International Journal of Molecular Sciences, 24(3), 1987. Retrieved from [Link]
-
Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SCIEX. (2023). How does increasing column temperature affect LC methods?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Tetradecanoic acid, dodecyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]
-
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 38(11), 606-614. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Mass spectra of tetradecanoic acid and 4-aminoantipyrine on two bands... ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Tetradecanoic acid. NIST WebBook. Retrieved from [Link]
-
Guillarme, D., & Veuthey, J. L. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(16), 2997. Retrieved from [Link]
-
Shodex. (n.d.). Analysis of Fatty Acids with a Charged Aerosol Detector (DS-613). Retrieved from [Link]
Sources
- 1. 4-Keto myristic acid | C14H26O3 | CID 5282991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. hplc.eu [hplc.eu]
- 5. Tetradecanoic acid (CAS 544-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Myristic acid - Wikipedia [en.wikipedia.org]
- 7. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. larodan.com [larodan.com]
- 11. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 12. (~2~H_27_)Tetradecanoic acid | C14H28O2 | CID 16212357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
techniques to minimize background interference in 4-Oxatetradecanoic acid mass spectrometry
A Guide to Minimizing Background Interference for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the mass spectrometric analysis of 4-Oxatetradecanoic acid. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of background interference. As Senior Application Scientists, we understand that achieving high-quality, reproducible data is paramount. This resource moves beyond simple checklists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your analytical workflow.
The Challenge: Understanding 4-Oxatetradecanoic Acid Analysis
4-Oxatetradecanoic acid, a keto-derivative of myristic acid[1][2][3], presents unique challenges in mass spectrometry. Its carboxylic acid functional group can lead to poor ionization efficiency in certain modes, while its presence in complex biological matrices necessitates robust sample preparation to mitigate matrix effects.[4][5] Background interference, whether from chemical contaminants, co-eluting matrix components, or instrument noise, can obscure the analyte signal, leading to low sensitivity, poor reproducibility, and inaccurate quantification.[6][7][8]
This guide provides a structured approach to systematically identify and eliminate sources of interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in LC-MS analysis of fatty acids?
A: Background interference can be broadly categorized into three main sources:
-
Chemical Noise: This arises from contaminants present in solvents, reagents, sample collection tubes, and the laboratory environment. Common culprits include polyethylene glycol (PEG) from detergents and lab wipes, plasticizers (e.g., phthalates), and keratin from dust and skin cells.[9][10]
-
Matrix Effects: These occur when co-eluting compounds from the sample matrix (e.g., phospholipids, salts in plasma or tissue extracts) interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[8][11]
-
Instrumental Noise: This is electronic noise inherent to the detector system or can be caused by a contaminated instrument, such as a dirty ion source, quadrupoles, or transfer optics.[8][12] High background can also result from leaks in the LC or gas lines.[13]
Q2: Why is sample preparation so critical for analyzing 4-Oxatetradecanoic acid?
A: Due to the complex nature of biological samples and the inherent poor ionization efficiency of some fatty acids, effective sample preparation is essential.[4][5] A robust sample preparation strategy accomplishes three key goals:
-
Isolation: Efficiently extracts lipids, including 4-Oxatetradecanoic acid, from the bulk matrix (e.g., proteins, salts).[14]
-
Purification: Removes interfering substances that cause matrix effects, which is crucial for achieving accurate and reproducible quantification.[11]
-
Concentration: Increases the analyte concentration to a level that is well above the instrument's limit of detection.
Techniques like protein precipitation are often insufficient, leaving behind many matrix components, whereas methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) provide much cleaner extracts.[15][16][17]
Q3: Is derivatization necessary for 4-Oxatetradecanoic acid analysis?
A: While not always mandatory, derivatization is a powerful strategy to overcome challenges associated with analyzing carboxylic acids.[18][19] The primary reasons to derivatize are:
-
Enhanced Ionization Efficiency: Carboxylic acids can exhibit poor sensitivity. Derivatization converts the carboxyl group into a moiety that is more readily ionized, often in positive ion mode, significantly boosting signal intensity.[20][21][22]
-
Improved Chromatography: Derivatization can increase the hydrophobicity of the analyte, leading to better retention and peak shape on reversed-phase columns.
-
Structural Confirmation: Certain derivatizing agents introduce a unique isotopic pattern (e.g., bromine) or a predictable fragmentation pattern, which aids in confident identification.[20][21]
Troubleshooting Guides: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols.
Issue 1: High, Noisy Baseline Across the Entire Spectrum
You're observing a consistently high baseline, making it difficult to detect your analyte peak.
Cause & Explanation: A high, noisy baseline is often a sign of widespread chemical contamination in the LC-MS system.[7][8] This can originate from low-quality solvents, aged aqueous mobile phases supporting microbial growth, or contaminated system components.[23][24][25] The mass spectrometer is highly sensitive and will detect even trace levels of contaminants.
Troubleshooting Protocol:
-
Isolate the Source: Systematically determine if the contamination is from the LC system or the mass spectrometer.
-
Action: Infuse a 50:50 mixture of fresh, high-purity mobile phase A and B directly into the mass spectrometer using a clean syringe pump.
-
Interpretation: If the background is still high, the issue lies within the mass spectrometer or the infused solvent itself. If the background is clean, the contamination originates from the LC components (solvent bottles, tubing, pump, autosampler).[25]
-
-
Check Solvents and Mobile Phases:
-
Action: Always use LC-MS grade solvents and freshly prepared aqueous mobile phases (no more than a week old).[23] To prevent microbial growth, add a small amount of organic solvent (e.g., 5-10% methanol or acetonitrile) to aqueous phases.[23][24]
-
Causality: Low-grade solvents contain non-volatile residues that accumulate in the system and ion source. Stagnant aqueous phases are breeding grounds for bacteria, which can clog the system and create significant background noise.[24][25]
-
-
Systematic Flushing:
-
Action: If the LC is identified as the source, flush the entire system with a series of solvents. A common sequence is to flush with water, followed by isopropanol, and then re-equilibrate with your mobile phase.
-
Pro-Tip: Implement a "steam cleaning" or bake-out procedure overnight. This involves flowing a high organic mobile phase at an elevated temperature (e.g., 350°C drying gas) to purge non-volatile contaminants from the system and ion source.[12]
-
Issue 2: Poor Reproducibility and Signal Fluctuation (Matrix Effects)
Your analyte's peak area varies significantly between injections of different biological samples, even when spiked with the same concentration.
Cause & Explanation: This is a classic symptom of matrix effects, where co-eluting molecules from your sample extract interfere with the ionization of 4-Oxatetradecanoic acid.[8] Ion suppression is more common, where matrix components compete with the analyte for ionization, reducing its signal. This effect can vary from sample to sample depending on the matrix composition, leading to poor reproducibility.[11]
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before injection.[17]
-
Action: Transition from simple protein precipitation to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[16] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at producing clean extracts.[15]
-
Causality: SPE and LLE selectively isolate the analyte based on its chemical properties while washing away a larger proportion of matrix components like phospholipids and salts, which are primary causes of ion suppression.[15][16]
-
-
Optimize Chromatography:
-
Action: Modify your LC gradient to achieve chromatographic separation between your analyte and the region where matrix components elute. A post-column infusion experiment can identify these suppression zones.[26] Using Ultra-High-Performance Liquid Chromatography (UPLC) provides better peak resolution and can significantly reduce matrix effects compared to traditional HPLC.[15][16]
-
Causality: By separating the analyte from interfering compounds in time, you ensure that they do not enter the ion source simultaneously, thus preventing competition for ionization.
-
-
Sample Dilution:
-
Action: If your analyte concentration is high enough, simply diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[11][26]
-
Causality: This is the simplest approach, but it comes at the cost of reduced sensitivity. It is only viable if the diluted analyte signal remains sufficiently strong.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Effectiveness in Removing Interferences | Analyte Recovery | Throughput | Primary Drawback |
| Protein Precipitation (PPT) | Low | High | High | Significant matrix effects remain.[15][16] |
| Liquid-Liquid Extraction (LLE) | High | Variable (can be low for polar analytes) | Medium | Can be labor-intensive; recovery can be poor.[15][17] |
| Solid-Phase Extraction (SPE) | High | High | Medium | Requires method development. |
| Mixed-Mode SPE | Very High | High | Medium | The most effective for clean extracts.[15][16] |
Issue 3: Unidentified Peaks and In-Source Fragmentation
You observe unexpected peaks in your spectrum, potentially with masses corresponding to other lipids or fragments, complicating data interpretation.
Cause & Explanation: These peaks can be adducts or the result of in-source fragmentation (ISF).
-
Adducts: 4-Oxatetradecanoic acid can form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]+) or potassium ([M+K]+).[9][27] While protonated ([M+H]+) or deprotonated ([M-H]-) ions are typically desired, these salt adducts can split the signal and complicate quantification.
-
In-Source Fragmentation (ISF): The energy in the electrospray ionization (ESI) source can be high enough to fragment the analyte before it reaches the mass analyzer.[28] For carboxylic acids, common neutral losses include water (-18 Da) and the carboxyl group (-45 Da).[29] These fragments can be misidentified as other compounds.[28]
Troubleshooting and Optimization:
-
Control Adduct Formation:
-
Action: Use volatile mobile phase additives like ammonium acetate or ammonium formate instead of non-volatile salts like sodium or potassium phosphate.[6][9]
-
Causality: Volatile salts are removed in the gas phase and are less likely to form persistent adducts or contaminate the ion source.
-
Advanced Tip: In some cases, intentionally forming a specific adduct, like a lithium adduct ([M+Li]+), can stabilize the ion and provide more predictable fragmentation for structural analysis.[30][31]
-
-
Optimize ESI Source Parameters to Minimize ISF:
-
Action: Systematically tune ESI source parameters using a Design of Experiments (DoE) approach or by adjusting them one at a time.[32][33] Key parameters to adjust include capillary voltage, source temperature, and cone/fragmentor voltage.
-
Causality: Higher voltages and temperatures increase the internal energy of the ions, promoting fragmentation. By reducing these parameters to the minimum required for efficient ionization, you can significantly decrease ISF.[28]
-
Data Presentation: Recommended ESI Source Parameter Starting Points
| Parameter | Typical Starting Range (Negative Ion Mode) | Typical Starting Range (Positive Ion Mode) | Goal of Optimization |
| Capillary Voltage | 2.5 - 3.5 kV | 3.0 - 4.5 kV | Maximize analyte signal without causing electrical discharge. |
| Cone/Fragmentor Voltage | 20 - 40 V | 30 - 60 V | Minimize in-source fragmentation while efficiently transmitting ions. |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | Aid in desolvation without causing thermal degradation. |
| Drying Gas Temperature | 300 - 400 °C | 300 - 400 °C | Ensure complete solvent evaporation. |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min | Efficiently remove solvent vapor. |
Note: Optimal values are instrument-dependent and must be determined empirically.
Experimental Protocols & Visualizations
Protocol 1: Systematic Troubleshooting of High Background Noise
This workflow provides a logical path to identify and eliminate sources of contamination.
Caption: Workflow for isolating the source of high background noise.
Protocol 2: Solid-Phase Extraction (SPE) for Matrix Removal
This protocol is a general guideline for using a mixed-mode SPE cartridge to clean up a biological extract.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., protein precipitation supernatant diluted with water) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash with 1 mL of a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
-
Elution:
-
Elute the 4-Oxatetradecanoic acid from the cartridge using 1 mL of an appropriate solvent (e.g., methanol with 2% formic acid). The acidic modifier ensures the carboxylic acid is protonated and releases from the ion-exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
-
Visualization: Sample Preparation Decision Tree
Caption: Decision tree for selecting an appropriate sample preparation method.
References
- SCIEX. (2025, May 9).
- ZefSci. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer.
- Northwestern University. Minimizing Contamination in Mass Spectrometry and Proteomic Experiments.
- Creative Proteomics.
- Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies.
- Waters.
- University of Arizona Mass Spectrometry Facility. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
- University of Wisconsin–Madison, The DAN Lab. LCMS Protocols.
- Yang, L., et al. (2024).
- Waters.
- ZefSci. (2025, May 6).
- Singh, S. (2017, August 6). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?
- Agilent. Tips to Improve Signal-to-Noise Checkout.
- BenchChem.
- Agilent. (2018, November 29).
- van der Kooi, C., et al. (2025, February 1). Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity. PubMed Central.
- Lin, J.-T.
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- Ulmer, C.Z., et al. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH.
- Waters. What are common adducts in ESI mass spectrometry? - WKB67428.
- Science Ready.
- Keller, B. O., & Sui, J. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-85.
- Wheeler, M. H., & Croteau, R. (1998). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. PubMed.
- Chambers, E., et al. (2007, June 1). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Ulmer, C.Z., et al. (2025, August 6). Optimization of ESI Parameters for Comprehensive Lipid Analysis. Request PDF.
- Chambers, E., et al. (2025, August 10). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- Selvan, R. S., et al.
- Le, T. N., et al. (2010).
- Li, W., & Li, A. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Chemistry LibreTexts. (2023, August 29).
- Marquis, B. J., et al. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
- Laganà, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- University of California, Davis. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies. YouTube.
- National Center for Biotechnology Inform
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Marquis, B. J., et al. (2017, October 29). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
- D’Agostino, J., et al. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
- Kaltashov, I. A., & Eyles, S. J. (2011, February 1). Quantifying Protein-Fatty Acid Interactions Using Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(2), 229-237.
- Science Ready. (2023, October 24).
- Sparkman, O. D. (2010, November 1). Derivatization in Mass Spectrometry. Spectroscopy Online.
- Keller, B. O., et al. (2025, August 6). Interferences and contaminants encountered in modern mass spectrometry.
- NIST. Tetradecanoic acid. NIST WebBook.
- Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Cheméo. Chemical Properties of Tetradecanoic acid (CAS 544-63-8).
- BenchChem. Reducing background noise in the mass spectrum of octadecanedioic acid.
- Wang, Y., et al. (2018). Mass spectra of tetradecanoic acid and 4-aminoantipyrine on two bands....
- NIST. Tetradecanoic acid. NIST WebBook.
Sources
- 1. 4-Keto myristic acid | C14H26O3 | CID 5282991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetradecanoic acid [webbook.nist.gov]
- 3. Tetradecanoic acid [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer [theoverbrookgroup.com]
- 7. support.waters.com [support.waters.com]
- 8. zefsci.com [zefsci.com]
- 9. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 24. massspec.unm.edu [massspec.unm.edu]
- 25. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 26. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. acdlabs.com [acdlabs.com]
- 28. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. aocs.org [aocs.org]
- 31. m.youtube.com [m.youtube.com]
- 32. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of 4-Oxatetradecanoic Acid in Cellular Assays
Welcome to the technical support center for researchers utilizing 4-Oxatetradecanoic acid in cellular assays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding unexpected cytotoxicity. As scientists and drug development professionals, encountering unforeseen experimental results is common. This resource aims to equip you with the knowledge to dissect these challenges, ensuring the integrity and validity of your data.
I. Understanding 4-Oxatetradecanoic Acid and Lipotoxicity
4-Oxatetradecanoic acid is a modified fatty acid. While specific cytotoxic mechanisms for this particular compound are not extensively documented in publicly available literature, we can infer potential mechanisms based on the known effects of other fatty acids. High concentrations of fatty acids can lead to a phenomenon known as "lipotoxicity," where the accumulation of lipids within cells causes cellular dysfunction and can induce cell death through apoptosis or necrosis.[1][2] This can be triggered by various cellular stresses, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[2][3][4] One study noted that 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and can inhibit the replication of HIV-I.[5]
II. Initial Troubleshooting Workflow
When faced with unexpected cytotoxicity, a systematic approach is crucial. The following flowchart provides a logical sequence of steps to help you identify the potential source of the issue.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
III. Frequently Asked Questions (FAQs)
This section addresses specific issues that you may encounter during your experiments with 4-Oxatetradecanoic acid.
Compound & Cell Culture Related Questions
Q1: My cells show high levels of death even at low concentrations of 4-Oxatetradecanoic acid. What could be the cause?
A1: This observation can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to fatty acids. It's crucial to consult literature for reported cytotoxic concentrations (CC50/IC50) of similar fatty acids in your specific cell line or perform a broad dose-response experiment to establish a baseline.[6]
-
Incorrect Compound Concentration: Errors in stock solution preparation or dilutions are a common source of unexpected results. Always double-check your calculations and consider preparing a fresh stock solution.
-
Suboptimal Cell Health: Cells that are unhealthy, at a high passage number, or overly confluent can be more susceptible to cytotoxic agents.[7][8] Ensure your cells are in the logarithmic growth phase and sourced from a reputable cell bank.
Q2: I'm having trouble dissolving the 4-Oxatetradecanoic acid. Could this be affecting my results?
A2: Absolutely. Poor solubility of fatty acids is a significant challenge in cell culture experiments.[9]
-
Precipitation: If the compound precipitates out of solution, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to inconsistent and difficult-to-interpret results.
-
Cellular Stress: The presence of undissolved compound can cause physical stress to the cells.
To address this, consider the following solubilization strategies:
-
Use of a Carrier: Complexing the fatty acid with bovine serum albumin (BSA) is a common and effective method to increase its solubility in aqueous culture media.[9][10][11]
-
Solvent Use: While organic solvents like ethanol or DMSO can be used to prepare stock solutions, the final concentration in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9][12] Always include a vehicle control (media with the same concentration of solvent) in your experiments.
Q3: Could my cell culture media or serum be contributing to the cytotoxicity?
A3: It's possible.
-
Serum Components: Some batches of fetal bovine serum (FBS) can have higher than expected levels of endogenous lipids or other components that could interact with the 4-Oxatetradecanoic acid or sensitize the cells to its effects.
-
Media Formulation: The composition of your cell culture media can influence cellular metabolism and, consequently, the response to fatty acid treatment.
If you suspect a media or serum issue, consider testing a different batch or lot. For assays like the LDH assay, high endogenous LDH activity in the serum can lead to high background readings.[7]
Assay-Specific Troubleshooting
Q4: My MTT assay results are showing increased "viability" at high concentrations of 4-Oxatetradecanoic acid, which contradicts my microscopy observations of cell death. What is happening?
A4: This is a classic example of assay interference. The MTT assay measures metabolic activity by the reduction of a tetrazolium salt to a colored formazan product.[13] Certain compounds can directly reduce the MTT reagent, leading to a false-positive signal that is misinterpreted as increased cell viability.[14][15]
Troubleshooting Steps:
-
Run a Cell-Free Control: Add your 4-Oxatetradecanoic acid and the MTT reagent to cell-free media. If a purple color develops, it confirms that your compound is directly reducing the MTT reagent.[14]
-
Switch to an Alternative Assay: In cases of MTT interference, it is essential to use an assay with a different detection principle. Good alternatives include the LDH assay, which measures membrane integrity, or an ATP-based assay, which quantifies cellular ATP levels.[7][16]
Q5: My LDH assay is showing low LDH release, but I can clearly see a significant number of dead cells under the microscope. Why the discrepancy?
A5: This discrepancy can arise from a few factors:
-
Timing of the Assay: LDH is released upon loss of membrane integrity, which is a hallmark of necrosis.[17][18] If the cells are undergoing apoptosis, significant LDH release may not occur until the later stages.[19]
-
Inhibition of LDH Enzyme: It is possible that the 4-Oxatetradecanoic acid or one of its metabolites is inhibiting the LDH enzyme itself. To test for this, you can add the compound to the positive control (lysed cells) and see if the signal is reduced.[7]
-
Adsorption of LDH: Some compounds, particularly nanoparticles, have been shown to adsorb LDH, preventing its detection in the supernatant.[15][20] While less likely for a fatty acid, it's a possibility to consider.
Q6: I am seeing high background absorbance in my control wells. What are the common causes?
A6: High background can obscure your signal and reduce the sensitivity of your assay.[21]
-
MTT Assay: This can be due to non-specific reduction of MTT by components in the serum or by dead cells. Ensure you are thoroughly washing the cells before adding the solubilization agent.[21]
-
LDH Assay: High levels of LDH in the serum used to supplement the culture medium is a frequent cause.[7] You can test the serum for LDH activity or reduce the serum concentration during the assay.
-
General Issues: Bubbles in the wells can interfere with absorbance readings.[22] Also, ensure that your "media only" control absorbance is subtracted from all other readings.
| Issue | Potential Cause | Recommended Action |
| Low Absorbance Readings | Low cell density, insufficient incubation time. | Optimize cell seeding density and incubation times.[7] |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, bubbles. | Use a multichannel pipette for consistency, avoid using outer wells, and check for bubbles.[7][22] |
| Inconsistent Results Between Experiments | Variation in cell passage number, reagent preparation, or timing. | Standardize your protocol, use cells within a consistent passage range, and prepare fresh reagents.[7] |
IV. Key Experimental Protocols
To ensure the reliability of your results, it is crucial to follow standardized and well-controlled protocols.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells.[21]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of 4-Oxatetradecanoic acid and appropriate controls (vehicle and untreated).
-
Incubate for the desired treatment period.
-
Add MTT reagent to each well and incubate for 1-4 hours.[7]
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
Caption: MTT assay workflow.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[23]
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with 4-Oxatetradecanoic acid and controls. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[24]
-
Incubate for the desired treatment period.
-
Carefully collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light.[24]
-
Add a stop solution.[24]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Caption: LDH assay workflow.
Protocol 3: Caspase-3/7 Apoptosis Assay
This assay detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19][25][26]
-
Seed cells in a 96-well plate.
-
Treat cells with 4-Oxatetradecanoic acid and controls.
-
Incubate for the desired treatment period.
-
Add a caspase-3/7 reagent containing a substrate that becomes fluorescent upon cleavage by active caspases.[25]
-
Incubate to allow for the enzymatic reaction.
-
Measure fluorescence using a plate reader.
Caption: Caspase assay workflow.
V. Concluding Remarks
Troubleshooting unexpected cytotoxicity requires a methodical and informed approach. By carefully considering the potential for compound-specific issues, cell culture variables, and assay-specific artifacts, researchers can confidently navigate these challenges. This guide provides a framework for identifying the root cause of unexpected results and implementing corrective measures to ensure the generation of accurate and reproducible data.
VI. References
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]
-
Rambold, A. S., & Lippincott-Schwartz, J. (2011). Lipid droplets and fatty acid-induced lipotoxicity: in a nutshell. Journal of Cell Science, 124(Pt 21), 3593–3597. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lee, Y. J., & Kim, Y. H. (2017). Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes. Frontiers in Endocrinology, 8, 304. [Link]
-
Caspase Assay Kits. (n.d.). Elabscience. [Link]
-
Chiu, H. C., Kovacs, A., Ford, D. A., Hsu, F. F., Garcia, R., Herrero, P., Saffitz, J. E., & Schaffer, J. E. (2005). A novel mouse model of lipotoxic cardiomyopathy. Journal of Clinical Investigation, 115(8), 2238–2248. [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
-
Harvey, K. A., Walker, C. L., & Pavlina, T. M. (2010). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Nutrients, 2(8), 846–857. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Devadas, B., Lu, T., Katoh, A., Kishore, N. S., Wade, A. C., Mehta, P. P., ... & Gordon, J. I. (1992). 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I. The Journal of biological chemistry, 267(24), 17159–17169. [Link]
-
Monteiro-Riviere, N. A., Inman, A. O., & Zhang, L. W. (2009). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Journal of toxicology and environmental health. Part A, 72(21-22), 1363–1372. [Link]
-
Engin, A. B. (2017). Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge. Metabolites, 7(4), 54. [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. [Link]
-
Al-Lahham, S., & Al-Obaidi, H. (2022). Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases. International Journal of Molecular Sciences, 23(21), 13357. [Link]
-
L'Azou, B., Jorly, J., On, D., Sellier, E., Moisan, F., Fleury-Feith, J., ... & Brochard, P. (2008). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in vitro : an international journal published in association with BIBRA, 22(5), 1352–1358. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Current protocols in toxicology, Chapter 2, Unit 2.25. [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. [Link]
-
Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells? (2017, April 13). ResearchGate. [Link]
-
LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences. [Link]
-
Could anyone recommend any method for dissolving the oil in the aqueous culture medium? (2014, February 5). ResearchGate. [Link]
-
Zhang, Y., El-Gabr, M., & Wu, C. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2818–2825. [Link]
-
Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.). Creative Bioarray. [Link]
-
Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. [Link]
-
Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (2025, December 12). ResearchGate. [Link]
-
TETRADECANOIC ACID. (n.d.). Ataman Kimya. [Link]
-
Liu, X. H., Kirschenbaum, A., Yao, S., Lee, R., Holland, J. F., & Levine, A. C. (2003). Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase. The Prostate, 55(4), 273–281. [Link]
-
(5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid with Cytotoxic Activity. (n.d.). MDPI. [Link]
-
Sato, J., Yamamoto, Y., Nakamura, T., Ishida, S., & Takagi, Y. (2005). Toxicity studies of tetradecanoic acid, 2-sulfo-, 1-methylester, sodium salt (C14-MES). The Journal of toxicological sciences, 30(4), 339–347. [Link]
-
Wesołowska, O., Wiśniewski, J., Sroda-Pomianek, K., & Michalak, K. (2023). Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters. International journal of molecular sciences, 24(8), 7167. [Link]
Sources
- 1. Lipid droplets and fatty acid-induced lipotoxicity: in a nutshell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes [frontiersin.org]
- 3. Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Apoptosis Assays [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
- 25. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 26. creative-bioarray.com [creative-bioarray.com]
methods to prevent the precipitation of 4-Oxatetradecanoic acid in stock solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is 4-Oxatetradecanoic acid and what are its general solubility properties?
4-Oxatetradecanoic acid is a 14-carbon fatty acid analog containing an ether linkage at the fourth carbon position. Like other long-chain carboxylic acids, its solubility is dictated by the hydrophobic nature of its long alkyl chain and the hydrophilic character of its carboxylic acid head group.[1][2][3] Generally, carboxylic acids with more than five carbons have limited solubility in water.[1][2] The ether linkage in 4-Oxatetradecanoic acid may slightly increase its polarity compared to its counterpart, myristic acid (tetradecanoic acid), potentially offering a marginal improvement in aqueous solubility. However, for practical purposes in a research setting, it should be treated as a poorly water-soluble compound. It is soluble in organic solvents such as ethanol, ethers, and chloroform.
Q2: Why is my 4-Oxatetradecanoic acid precipitating out of my aqueous stock solution?
Precipitation of long-chain fatty acids like 4-Oxatetradecanoic acid in aqueous solutions is a common issue driven by several factors:
-
Low Aqueous Solubility: The long, nonpolar hydrocarbon tail is not readily accommodated in the polar water structure, leading to aggregation and precipitation.[3][4]
-
pH of the Solution: In acidic to neutral aqueous solutions, the carboxylic acid group remains largely protonated (COOH), rendering the entire molecule less polar and thus less soluble.
-
Concentration: Exceeding the critical micelle concentration (CMC) or the solubility limit will cause the molecules to come out of solution.
-
Temperature: Lower temperatures can decrease the solubility of fatty acids.
-
Ionic Strength: The presence of salts in the buffer can influence solubility, sometimes leading to a "salting out" effect.
Q3: How does the ether linkage in 4-Oxatetradecanoic acid affect its behavior in solution compared to a standard fatty acid like myristic acid?
The ether linkage (C-O-C) introduces a slight increase in polarity and flexibility into the alkyl chain compared to the C-C bonds in a standard saturated fatty acid. This can subtly alter its interaction with water and other solvent molecules. Studies on ether-linked lipids suggest that this modification can lead to a slightly larger area per molecule in lipid bilayers, which may translate to minor differences in aggregation behavior in solution.[1][5][6] However, the dominant factor for its solubility remains the long hydrophobic chain, so its overall behavior will be very similar to that of myristic acid.
Troubleshooting Guide: Preventing Precipitation
This section provides detailed protocols and the scientific rationale behind them to help you maintain a stable stock solution of 4-Oxatetradecanoic acid.
Issue 1: Precipitation in Aqueous Buffers
Cause: The primary reason for precipitation in neutral or acidic aqueous buffers is the low solubility of the protonated form of the fatty acid.
Solution 1: pH Adjustment to Form a Soluble Salt
By increasing the pH of the solution, the carboxylic acid group is deprotonated to form a carboxylate salt (COO-), which is significantly more water-soluble.[1]
-
Protocol:
-
Dissolve the 4-Oxatetradecanoic acid in a minimal amount of a water-miscible organic solvent like ethanol.
-
Slowly add this solution to your aqueous buffer while stirring.
-
Adjust the pH of the solution to >8.0 using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will convert the fatty acid to its more soluble salt form.
-
Monitor the pH and adjust as necessary, especially after autoclaving, as CO2 absorption can lower the pH.
-
Solution 2: Use of an Organic Co-Solvent
Organic solvents like ethanol can help to solubilize the hydrophobic tail of the fatty acid.
-
Protocol:
-
Prepare a concentrated stock solution of 4-Oxatetradecanoic acid in 100% ethanol.
-
For your working solution, dilute the ethanolic stock into your aqueous buffer. The final concentration of ethanol should be kept as low as possible to avoid adverse effects on your experimental system, typically below 1%.
-
Always add the ethanolic stock to the aqueous buffer, not the other way around, to avoid precipitation.
-
Issue 2: Precipitation at High Concentrations
Cause: Even with pH adjustment, high concentrations of 4-Oxatetradecanoic acid can exceed its solubility limit or form insoluble aggregates.
Solution 3: Employing Detergents for Micellar Solubilization
Detergents are amphipathic molecules that can form micelles in aqueous solutions. These micelles can encapsulate the hydrophobic tails of fatty acids, keeping them dispersed in the solution.[7]
-
Choosing a Detergent:
-
Non-ionic detergents (e.g., Triton X-100, Tween 20) are generally mild and less likely to denature proteins.[8]
-
Zwitterionic detergents (e.g., CHAPS) are also effective and often used in protein studies.[8]
-
Ionic detergents (e.g., sodium cholate) can be used but may be harsher on biological systems.[9]
-
-
Protocol:
-
Prepare your aqueous buffer containing the chosen detergent at a concentration above its critical micelle concentration (CMC).
-
Dissolve the 4-Oxatetradecanoic acid in a small volume of ethanol.
-
Slowly add the fatty acid solution to the detergent-containing buffer while vortexing or stirring.
-
Gentle warming and sonication can aid in the solubilization process.[9]
-
Table 1: Properties of Commonly Used Detergents for Lipid Solubilization
| Detergent | Class | Typical Working Concentration | Notes |
| Triton X-100 | Non-ionic | 0.1 - 1% (v/v) | Can interfere with UV spectroscopy at 280 nm.[8] |
| Tween 20 | Non-ionic | 0.05 - 0.5% (v/v) | Generally very mild. |
| CHAPS | Zwitterionic | 5 - 10 mM | Useful for applications where protein charge is important.[8] |
| Sodium Cholate | Ionic | 10 - 20 mM | Can be denaturing to some proteins. |
Solution 4: Utilizing Cyclodextrins for Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic tail of fatty acids, forming a water-soluble inclusion complex.[10] Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[11]
-
Protocol:
-
Prepare a stock solution of MβCD in your desired aqueous buffer.
-
Add the 4-Oxatetradecanoic acid to the MβCD solution. The molar ratio of fatty acid to cyclodextrin is crucial and may require optimization. A starting point could be a 1:10 to 1:20 molar ratio of fatty acid to MβCD.[11]
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for about an hour, followed by sonication to facilitate the formation of the inclusion complex.[11]
-
The resulting solution should be clear at room temperature.[11]
-
Visualizing the Mechanisms
Diagram 1: Precipitation of 4-Oxatetradecanoic Acid
Caption: Three methods to prevent precipitation: pH adjustment to form a soluble salt, encapsulation in a detergent micelle, and formation of an inclusion complex with cyclodextrin.
References
-
Carboxylic acid - Wikipedia. [Link]
-
Carboxylic acid - Properties, Structure, Reactions - Britannica. [Link]
-
Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. [Link]
-
Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. [Link]
-
(PDF) Fatty Acid-Cyclodextrin Complexes: Properties and Applications - ResearchGate. [Link]
-
Lipids and Fatty Acid Oxidation - YouTube. [Link]
-
Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability | Request PDF - ResearchGate. [Link]
-
Crude Fat Methods – Considerations | AAFCO. [Link]
-
Solubility of Saturated Fatty Acids | Shodex HPLC Columns and Standards. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Chemical properties of Fatty Acids (Degree of saturation, Chain length, Melting point, Solubility) - YouTube. [Link]
-
Adsorption of Fatty Acid on Beta-Cyclodextrin Functionalized Cellulose Nanofiber - MDPI. [Link]
-
Micellar Solubilization of Fatty Acids in Aqueous Media Containing Bile Salts and Phospholipids - PubMed. [Link]
-
Recovery, reusability and stability studies of beta cyclodextrin used for cholesterol removal from shrimp lipid - Semantic Scholar. [Link]
-
A new methodology to assess the solubility of fatty acids: Impact of food emulsifiers - CONICET. [Link]
-
Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy. [Link]
-
How to Safely Use Detergents during Protein Extraction - G-Biosciences. [Link]
-
Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC - PubMed Central. [Link]
-
How to improve the solubilization of lipids in detergent? - ResearchGate. [Link]
-
Chemical Properties of Tetradecanoic acid (CAS 544-63-8) - Cheméo. [Link]
-
TETRADECANOIC ACID - Ataman Kimya. [Link]
-
Stock Solution - Microbiology and Molecular Biology. [Link]
-
Myristic Acid. [Link]
-
Myristic acid - Wikipedia. [Link]
Sources
- 1. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Peak Assignment for 4-Oxatetradecanoic Acid
Welcome to the technical support guide for navigating the complexities of NMR peak assignment for 4-Oxatetradecanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation of this and similar molecules. Here, we address common challenges and provide advanced, field-proven troubleshooting strategies in a direct question-and-answer format. Our approach is rooted in explaining the 'why' behind the methodology, ensuring a deeper understanding and more effective application of these techniques in your own laboratory.
Frequently Asked Questions (FAQs)
Question 1: I'm seeing significant signal overlap in the aliphatic region of my ¹H NMR spectrum. How can I resolve and assign the methylene (-CH₂-) peaks in the long alkyl chain?
This is a very common challenge with long-chain fatty acids and their derivatives. The methylene protons in the extended alkyl chain (C6 to C13) have very similar chemical environments, leading to a large, unresolved multiplet, typically around 1.2-1.4 ppm.
Core of the Problem: The magnetic shielding for these protons is nearly identical because they are distant from the influence of the electron-withdrawing carboxylic acid and ether functional groups.
Troubleshooting Strategy:
-
Utilize 2D NMR Spectroscopy: The most powerful tool to resolve this is two-dimensional NMR.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent protons. You can essentially "walk" down the carbon chain. Starting from a well-resolved peak, like the protons at C5, you can identify the adjacent C6 protons, then C7, and so on.[1][2][3] The cross-peaks in a COSY spectrum reveal which protons are J-coupled (typically through three bonds).[1][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[4][5][6] By spreading the signals into a second dimension based on the ¹³C chemical shifts, you can often resolve protons that overlap in the 1D ¹H spectrum.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away.[6][8][9] This is invaluable for confirming assignments made from COSY and HSQC and for piecing together the carbon skeleton.[10]
-
-
Solvent Titration: Sometimes, changing the solvent can induce small changes in chemical shifts that may help to resolve overlapping signals.[11] Aromatic solvents, for instance, can cause differential shielding effects. However, for the long alkyl chain, this effect is often minimal.
-
Higher Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, potentially resolving some of the overlap.
Question 2: The chemical shifts for the protons and carbons near the ether oxygen (C3, C5) are downfield, but I'm unsure of the exact assignment. How can I definitively assign these?
The electronegative oxygen atom in the ether linkage at position 4 significantly deshields the adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm value) compared to the rest of the alkyl chain.
Expected Chemical Shift Regions:
-
¹H NMR: Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[12][13]
-
¹³C NMR: Carbons adjacent to an ether oxygen are typically found in the 50-80 ppm region.[12][14][15]
Definitive Assignment Workflow:
This workflow provides a systematic approach to assigning the C2, C3, and C5 positions.
Caption: Workflow for unambiguous assignment of nuclei around the ether linkage.
Step-by-Step Protocol:
-
Start with the α-Methylene Protons (H2): The protons on the carbon (C2) adjacent to the carbonyl group of the carboxylic acid are deshielded and typically appear as a triplet around 2.3 ppm.[16][17] This is your starting point.
-
¹H-¹³C HSQC: Use the HSQC spectrum to find the carbon (C2) directly attached to these H2 protons.
-
¹H-¹H COSY: In the COSY spectrum, find the cross-peak that correlates the H2 protons to their neighbors, the H3 protons. This will definitively identify the H3 signal.
-
¹H-¹³C HSQC (Again): Now, find the H3 signal on the proton axis of the HSQC and find its corresponding carbon signal. This is C3.
-
¹H-¹³C HMBC Confirmation: The HMBC spectrum will provide the final confirmation.
-
You should see a correlation from the H2 protons to the C3 carbon.
-
Crucially, you should also see a correlation from the H3 protons to the C5 carbon (a three-bond correlation across the oxygen atom). This is a key piece of evidence.
-
-
Assign H5 and C5: Once you have the HMBC correlation from H3 to C5, you can confidently assign the C5 signal. Then, use the HSQC spectrum to find the H5 protons attached to C5.
Question 3: How can I distinguish between the CH₂, CH, and CH₃ groups in my ¹³C NMR spectrum, especially when dealing with potential impurities?
While the ¹³C NMR spectrum provides information about the number of unique carbon environments, a standard broadband-decoupled spectrum does not indicate the number of attached protons.
Solution: DEPT (Distortionless Enhancement by Polarization Transfer)
The DEPT experiment is the definitive method for determining the multiplicity of carbon signals.[18][19] It is typically run in two main modes:
-
DEPT-90: This spectrum will only show signals for CH (methine) carbons.[20][21]
-
DEPT-135: This spectrum provides more comprehensive information:
Data Interpretation Table:
| Carbon Type | Standard ¹³C NMR | DEPT-90 | DEPT-135 |
| C (Quaternary) | Present | Absent | Absent |
| CH (Methine) | Present | Positive | Positive |
| CH₂ (Methylene) | Present | Absent | Negative |
| CH₃ (Methyl) | Present | Absent | Positive |
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, you can unambiguously assign the type of each carbon atom in your molecule.[18][22]
Question 4: My sample is of low concentration. What are the most sensitive experiments I can use to get the necessary correlation data?
Sensitivity is a critical factor when working with limited sample amounts. Fortunately, modern NMR experiments are designed with sensitivity in mind.
Hierarchy of Sensitivity for 2D Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This is generally the most sensitive of the heteronuclear correlation experiments.[5] It relies on the polarization transfer from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei.
-
COSY (Correlation Spectroscopy): As a homonuclear experiment (detecting ¹H-¹H correlations), COSY is also very sensitive.
-
HMBC (Heteronuclear Multiple Bond Correlation): While incredibly powerful for determining long-range connectivity, HMBC is typically less sensitive than HSQC. The correlations are through multiple bonds, and the corresponding coupling constants can be small, leading to weaker signals.
Experimental Protocol for Low-Concentration Samples:
-
Prioritize a high-quality ¹H spectrum: This is your foundation. Ensure good shimming and a sufficient number of scans.
-
Run an HSQC experiment first: This will give you the direct one-bond H-C correlations and is the most likely 2D experiment to yield good data with a limited sample.
-
Increase the number of scans: For all experiments, but especially for HMBC, increasing the number of scans will improve the signal-to-noise ratio. This comes at the cost of longer experiment times.
-
Use a cryoprobe: If available, a cryogenically cooled probe can significantly increase sensitivity (by a factor of 3-4), making it possible to analyze very dilute samples.
Question 5: Can conformational flexibility of the alkyl chain affect my NMR spectra?
Yes, the conformational flexibility of the long alkyl chain can have an impact, primarily on the resolution of the signals.
The Underlying Science:
The alkyl chain of 4-Oxatetradecanoic acid is not a rigid rod. It is constantly undergoing rapid conformational changes (rotations around the C-C single bonds) in solution. On the NMR timescale, this rapid averaging means that the spectrometer "sees" an average of all these conformations.
Effects on the Spectra:
-
¹H and ¹³C Spectra: For the majority of the alkyl chain (away from the functional groups), this rapid averaging is what makes the chemical environments of the different -CH₂- groups so similar, leading to the severe signal overlap discussed in Question 1.
-
Line Broadening: In some cases, if the rate of conformational exchange is in an intermediate regime on the NMR timescale, it can lead to broader peaks. However, for a simple alkyl chain at room temperature, this is less of a concern than signal overlap.
Troubleshooting Considerations:
-
Low-Temperature NMR: By lowering the temperature of the experiment, you can slow down the rate of conformational exchange. In some molecules, this can "freeze out" specific conformers, leading to a much more complex but potentially fully resolved spectrum. For 4-Oxatetradecanoic acid, this would likely add significant complexity without aiding in the primary assignment of the overlapped region.
-
Focus on 2D Techniques: The most practical approach is to accept that the chain is flexible and use 2D NMR techniques (COSY, HSQC, HMBC) at standard temperatures to resolve the averaged signals based on their connectivity, as these techniques are not fundamentally hampered by conformational averaging.
References
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
-
Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
- Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2588–2621.
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
-
Reich, H. J. (n.d.). Chemical shifts. University of Wisconsin. [Link]
- Nguyen, T., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
-
University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). [Link]
-
FooDB. (n.d.). Showing Compound Tetradecanoic acid (FDB002890). [Link]
- Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 1-10.
- Olszewski, T. K., & Martin, G. E. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-634.
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
-
The Organic Chemistry Tutor. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
- Hama, J. R. (2019). Analysis of conjugated linoleic acid esters by nuclear magnetic resonance spectroscopy. OCL, 26, 34.
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
-
Dr. Amal Al-Azab. (2020, November 20). Saturated& unsaturated long chains fatty acids assignment using NMR [Video]. YouTube. [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. [Link]
-
TMP Chem. (2023, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). 13 C chemical shifts of fatty acids mainly present in WCO. [Link]
- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1979). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 20(7), 923-927.
- MDPI. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Pharmaceuticals, 11(3), 76.
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
NMRDB.org. (n.d.). HMBC, HSQC NMR prediction. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
University of Leicester. (n.d.). COSY | NMR Facility. [Link]
-
PubChem. (n.d.). 4-Keto myristic acid. [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]
-
Magritek. (2018). Characterizing Fatty Acids with advanced multinuclear NMR methods. [Link]
-
ResearchGate. (n.d.). Results of a ¹H NMR 2-D COSY experiment with compound 4. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
bioRxiv. (2024). Computational Analysis of ELOVL6 Structure and Inhibition for Rational Drug Design. [Link]
-
The Analytical Scientist. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. [Link]
- Pizzutti, I. R., et al. (2017).
-
ResearchGate. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product | Request PDF. [Link]
-
ResearchGate. (n.d.). Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26.... [Link]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. COSY | NMR Facility [nmr.chem.ox.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 5. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. mdpi.com [mdpi.com]
- 8. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. magritek.com [magritek.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 21. youtube.com [youtube.com]
- 22. chemistry.utah.edu [chemistry.utah.edu]
Technical Support Center: Troubleshooting Incomplete Derivatization of 4-Oxatetradecanoic Acid
Welcome to the technical support guide for the analysis of 4-oxatetradecanoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the derivatization of this keto acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As Senior Application Scientists, our goal is to blend technical accuracy with field-proven insights to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis of 4-oxatetradecanoic acid.
Q1: Why is derivatization essential for the GC-MS analysis of 4-oxatetradecanoic acid?
A1: Derivatization is a mandatory sample preparation step for analyzing compounds like 4-oxatetradecanoic acid by GC-MS. The molecule possesses two polar functional groups: a carboxylic acid (-COOH) and a ketone (C=O). These groups render the molecule non-volatile and prone to thermal degradation under typical GC conditions.[1][2]
The core reasons for derivatization are:
-
To Increase Volatility: The primary goal is to convert the non-volatile keto acid into a form that can readily vaporize in the hot GC inlet without decomposition.[3] Silylation or esterification of the carboxylic acid group replaces the active hydrogen, reducing intermolecular hydrogen bonding and significantly lowering the boiling point.[4][5]
-
To Enhance Thermal Stability: The keto group, particularly in the β-position or higher as in 4-oxatetradecanoic acid, can be reactive at high temperatures. The carboxylic acid group is also prone to decarboxylation.[6] Protecting these functional groups creates more stable derivatives that can withstand the GC environment.[1]
-
To Improve Chromatographic Performance: High polarity leads to poor peak shapes (tailing) due to unwanted interactions with active sites within the GC inlet and column.[1][6] Derivatization creates less polar molecules, resulting in sharper, more symmetrical peaks and improved separation.[7]
-
To Prevent Tautomerization: The ketone group can exist in equilibrium with its enol form. If not "locked" in place by derivatization, both tautomers can be derivatized at the carboxylic acid site, leading to multiple peaks from a single analyte and complicating quantification.[1][8]
Q2: What is the most reliable derivatization strategy for 4-oxatetradecanoic acid?
A2: A two-step derivatization process is the most robust and widely recommended method for keto acids.[1][9] This ensures that both the ketone and carboxylic acid functional groups are appropriately modified for GC-MS analysis.
-
Step 1: Oximation (specifically, Methoximation): This initial step targets the ketone group. The sample is reacted with methoxyamine hydrochloride (MeOx) to convert the ketone into a stable methoxime.[8][10] This is critical for preventing the keto-enol tautomerism and protecting the group from degradation.[3]
-
Step 2: Silylation or Esterification: This step targets the carboxylic acid group.
-
Silylation: The most common approach following oximation is to add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][11] This replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, forming a volatile TMS ester.[12]
-
Esterification: Alternatively, the carboxylic acid can be converted to its methyl ester (FAME). This is typically achieved using reagents like boron trifluoride in methanol (BF3-Methanol) or methanolic HCl.[5][13] However, this is often performed as a standalone method for fatty acids without keto groups, and the two-step oximation/silylation is generally preferred for keto acids to ensure comprehensive derivatization.
-
Q3: Can I use a single-step derivatization method?
A3: It is strongly discouraged. A single-step method using only a silylating or esterifying agent will fail to protect the ketone group. This leads to several analytical problems:
-
The unprotected ketone can still undergo tautomerization, resulting in multiple derivative peaks and inaccurate quantification.[1]
-
The molecule may be less thermally stable, risking on-column degradation.
-
The presence of the unprotected polar ketone group can still lead to suboptimal chromatographic peak shapes.
The two-step approach ensures that a single, stable, and volatile derivative is formed, leading to reliable and reproducible results.
Part 2: Troubleshooting Incomplete Derivatization
This guide provides solutions to specific issues arising from incomplete or failed derivatization reactions.
Issue: My primary problem is a low or non-existent peak for my derivatized 4-oxatetradecanoic acid.
This is the most common symptom of incomplete derivatization. Let's break down the potential causes and their solutions.
Possible Cause A: Presence of Moisture or Protic Solvents
Causality: Silylating reagents like MSTFA and BSTFA are extremely sensitive to moisture.[1] Any water present in the sample, solvent, or reaction vial will preferentially react with the silylating agent, consuming it before it can derivatize the analyte. The Si-O bond in silyl ethers can also be susceptible to hydrolysis, reversing the reaction.[14][15]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions:
-
Sample Drying: Lyophilize (freeze-dry) aqueous samples or evaporate organic extracts to complete dryness under a gentle stream of nitrogen gas before adding derivatization reagents.[8]
-
Reagents & Solvents: Use fresh, high-purity, anhydrous-grade solvents (e.g., pyridine, acetonitrile). Purchase silylating reagents in small-volume sealed vials and use them quickly after opening. Store them in a desiccator.
-
Glassware: Oven-dry all glassware (vials, inserts, caps) at >100°C for several hours and cool in a desiccator just before use.
-
-
Self-Validation Check: Run a negative control (reagents only) and a positive control (a pure standard of a simple fatty acid). If the positive control also fails, it strongly indicates a problem with the reagents or reaction conditions, likely moisture.
Possible Cause B: Suboptimal Reaction Conditions (Time & Temperature)
Causality: Derivatization reactions are chemical reactions that require sufficient time and thermal energy to proceed to completion.[16] Inadequate heating or shortened incubation times for either the oximation or silylation step will result in a low yield of the final product.[17][18]
Troubleshooting Steps:
-
Optimize Oximation: The methoximation of the ketone is the crucial first step. Ensure the reaction is complete before proceeding. A common starting point is 60-90 minutes at 37-60°C.[1][8]
-
Optimize Silylation: The silylation of the carboxylic acid typically requires 30-60 minutes at 60-75°C.[9][16]
-
Perform a Time-Course Study: Analyze aliquots at different time points (e.g., 30, 60, 90, 120 minutes) for both steps to determine the optimal reaction time for your specific sample matrix and conditions. The peak area of the final derivative should plateau when the reaction is complete.[19]
Possible Cause C: Incorrect Reagent-to-Analyte Ratio
Causality: Derivatization reactions require a sufficient molar excess of the reagents to drive the reaction equilibrium towards the product side. If the amount of analyte (or other reactive species in the sample matrix) is too high relative to the amount of derivatizing agent, the reagent will be consumed, leaving some analyte underivatized.
Troubleshooting Steps:
-
Increase Reagent Volume: For complex matrices or high concentration samples, try increasing the volume of the derivatization reagents (e.g., from 50 µL to 100 µL).
-
Dilute the Sample: If you suspect your sample is too concentrated, perform a serial dilution of the sample extract before derivatization to find an optimal concentration range.
-
Matrix Effects: Be aware that other compounds in your sample extract with active hydrogens (e.g., other organic acids, sugars, amino acids) will also consume the silylating reagent.[1] Complex biological samples often require more robust derivatization conditions (higher reagent excess, longer times) than clean standards.
Issue: I see multiple peaks in my chromatogram that I believe are coming from my single analyte.
This is another classic symptom of a flawed derivatization process.
Possible Cause A: Incomplete Oximation Leading to Tautomers
Causality: If the initial methoximation step is incomplete, the remaining unprotected ketone group can exist in equilibrium with its enol tautomer. The subsequent silylation step will then derivatize both the carboxylic acid and the hydroxyl group of the enol form, creating a second, distinct derivative.
Solution: Revisit the oximation step. Ensure the reaction has gone to completion by optimizing the reaction time and temperature as described above. This step must be completed before the addition of the silylating agent.[1][8]
Possible Cause B: Incomplete Silylation
Causality: If the silylation step is incomplete, you will see a peak for the fully derivatized product (methoxime-TMS ester) and a smaller, earlier-eluting, and likely tailing peak for the partially derivatized intermediate (the methoxime with a free carboxylic acid).[1]
Solution: This points back to the troubleshooting steps for a low primary peak: check for moisture, optimize silylation time and temperature, and ensure a sufficient excess of the silylating reagent.
Possible Cause C: Formation of E/Z Isomers
Causality: The formation of an oxime from a ketone can result in two geometric isomers (E and Z, also known as syn and anti). These isomers may separate chromatographically, leading to two distinct, closely eluting peaks.[1]
Solution: This is often an unavoidable consequence of the oximation chemistry.
-
Confirmation: The two peaks should have nearly identical mass spectra.
-
Quantification: For accurate quantification, integrate the peak areas of both isomers and sum them together.
-
Chromatography: In some cases, adjusting the GC temperature program (e.g., using a slower ramp rate) may co-elute the isomers into a single, broader peak, which can simplify integration.
Part 3: Protocols and Data
Experimental Protocol: Two-Step Derivatization of 4-Oxatetradecanoic Acid
This protocol provides a robust starting point. Optimization may be required based on the sample matrix and instrument sensitivity.[9]
Materials:
-
Dried sample extract containing 4-oxatetradecanoic acid.
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar keto acid).
-
Anhydrous solvents (e.g., hexane or ethyl acetate for reconstitution).
-
2 mL autosampler vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry in the bottom of a 2 mL vial. This is the most critical step.
-
Internal Standard: Add the internal standard to the vial before drying or at the beginning of the derivatization.
-
Step 1: Methoximation:
-
Add 50 µL of the MeOx solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate at 60°C for 60 minutes in a heating block.[6]
-
Allow the vial to cool completely to room temperature.
-
-
Step 2: Silylation:
-
Analysis: The sample is now ready for direct injection into the GC-MS. If needed, the sample can be diluted with an anhydrous solvent like hexane.
Table 1: Summary of Recommended Derivatization Conditions
| Parameter | Step 1: Methoximation | Step 2: Silylation | Rationale & Key Considerations |
| Reagent | Methoxyamine HCl in Pyridine | MSTFA + 1% TMCS | MeOx protects the ketone.[10] MSTFA is a powerful silylating agent; TMCS acts as a catalyst to improve reaction efficiency.[11] |
| Reagent Volume | 50 µL | 50 µL | Must be in sufficient excess. May need to be increased for complex matrices. |
| Temperature | 60°C | 60°C | Balances reaction rate with potential analyte degradation. A range of 37-75°C can be explored.[1][16] |
| Time | 60 minutes | 45 minutes | Should be optimized to ensure reaction completion. Longer times may be needed for hindered groups or complex samples.[19] |
Part 4: Visualization of Workflows and Logic
Diagram 1: Standard Derivatization Workflow
Caption: Standard two-step workflow for derivatizing keto acids.
Diagram 2: Troubleshooting Flowchart for Low Analyte Signal
Caption: Logical steps for troubleshooting a low derivatization yield.
Diagram 3: Chemical Reaction Overview
Caption: Reaction scheme for the two-step derivatization process.
References
- Acids: Derivatization for GC Analysis. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis.
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography.
- The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
- BenchChem. (n.d.). A Researcher's Guide to Derivatization Reagents for Fatty Acid Analysis.
- PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
- BenchChem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
- Hydroxyl Protecting Groups. (n.d.).
- Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Wikipedia. (n.d.). Silylation.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- BenchChem. (n.d.). Application Note: Derivatization of 3-Oxooctadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
- ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point calibration curve.
- ResearchGate. (n.d.). Derivatization reaction optimization.
- PubMed. (2016). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts.
- ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a)...
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silylation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
considerations for scaling up the synthesis of 4-Oxatetradecanoic acid
<-3a-3a_2024-05-10t08:09:40.852119z="">## Navigating the Scale-Up of 4-Oxatetradecanoic Acid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Oxatetradecanoic Acid. As Senior Application Scientists, we understand that transitioning a synthetic route from the bench to a larger scale introduces a unique set of challenges. This guide is designed to provide you with practical, in-depth solutions to common issues encountered during the scale-up process, ensuring a robust, reproducible, and efficient synthesis.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of 4-Oxatetradecanoic Acid.
Issue 1: Low or Inconsistent Yields Upon Scaling
-
Question: We achieved a high yield of 4-Oxatetradecanoic Acid at the lab scale (1-5g), but upon scaling to 100g, the yield has dropped significantly and varies between batches. What are the likely causes and how can we troubleshoot this?
-
Answer: This is a common challenge in process scale-up. The discrepancy often arises from issues related to mass and heat transfer, which are more pronounced in larger reaction volumes.[1][2]
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to localized hot spots in a large reactor, promoting side reactions and decomposition of the product.[1] Conversely, endothermic reactions may not reach the optimal temperature throughout the larger volume, resulting in incomplete conversion.
-
Solution: Implement more efficient stirring and consider a reactor with a higher surface-area-to-volume ratio or internal cooling/heating coils. A staged addition of reagents can also help manage exotherms.
-
-
Mass Transfer & Mixing: Inefficient mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts.
-
Solution: Evaluate the geometry of your reactor and the type of stirrer. For larger volumes, overhead mechanical stirrers are essential. Baffles within the reactor can also improve mixing efficiency.
-
-
Reaction Kinetics: The kinetics of the reaction may be more sensitive to temperature and concentration fluctuations at a larger scale.
-
Solution: A Design of Experiments (DoE) approach can help identify the critical process parameters and their optimal ranges for robust performance.[1]
-
-
Issue 2: Difficulty in Product Isolation and Purification
-
Question: We are struggling to efficiently isolate and purify 4-Oxatetradecanoic Acid at a larger scale. The workup is cumbersome, and we are seeing significant product loss. What are some scalable purification strategies?
-
Answer: Large-scale purification requires a shift from techniques that are practical only in the lab.
-
Extraction: Liquid-liquid extractions can become problematic due to the large volumes of solvents required and the potential for emulsion formation.
-
Solution: Consider using a continuous liquid-liquid extractor. For the purification of carboxylic acids, a common and scalable method involves dissolving the crude product in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) to form the water-soluble carboxylate salt.[3] This solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification will precipitate the purified carboxylic acid, which can be collected by filtration.[3]
-
-
Crystallization: This is often the most effective method for purifying solid organic compounds at scale.
-
Solution: A systematic screening of solvents and solvent mixtures is crucial to find conditions that provide good recovery and high purity. Seeding the supersaturated solution with a small amount of pure product can aid in initiating crystallization.
-
-
Chromatography: While flash chromatography is a staple in the research lab, it is often not economically viable for large-scale purification.
-
Solution: If high purity is required and crystallization is not effective, consider preparative HPLC. For moderately polar compounds like carboxylic acids, reversed-phase chromatography (e.g., C18) can be a viable option, though it is generally more expensive than normal-phase chromatography.[4]
-
-
Issue 3: Reagent and Solvent Considerations for Scale-Up
-
Question: The synthesis we developed uses a specific reagent that is expensive and a solvent that poses safety concerns at a larger scale. What are the key factors to consider when selecting alternative reagents and solvents for a scalable process?
-
Answer: The choice of reagents and solvents is critical for a safe, economical, and environmentally friendly large-scale synthesis.[1][5]
-
Cost and Availability: Reagents that are readily available in bulk and at a lower cost are essential for economic viability.[1][5]
-
Safety: The toxicity, flammability, and reactivity of all materials must be carefully evaluated for large-scale handling.[2] For example, highly volatile and flammable solvents like diethyl ether should be replaced with safer alternatives like 2-methyltetrahydrofuran (2-MeTHF) where possible.
-
Environmental Impact ("Green Chemistry"): Aim to use solvents that are less harmful to the environment and can be recycled.[5] Consider the atom economy of your reaction to minimize waste.
-
Process Compatibility: The chosen solvent must be compatible with the reaction conditions and not interfere with the reaction or product isolation.
-
Part 2: Frequently Asked Questions (FAQs)
Synthesis and Mechanism
-
Q1: What are the common synthetic routes to 4-Oxatetradecanoic Acid and other γ-keto acids?
-
A1: Several methods exist for the synthesis of γ-keto acids. One common approach involves the reaction of a Grignard reagent with a derivative of succinic acid, such as succinic anhydride or a succinic acid monoester.[6] Another strategy is the Friedel-Crafts acylation of an appropriate aromatic compound, followed by oxidation. More modern methods include palladium-catalyzed carbonylation-decarboxylation reactions and photoredox-catalyzed couplings.[7][8] The choice of route for scale-up will depend on factors like starting material cost, overall yield, and process safety.
-
-
Q2: Can you explain the mechanism of the Grignard reaction with a lactone for the synthesis of a related diol?
-
A2: The reaction of a Grignard reagent with a lactone typically proceeds via a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl group of the lactone, opening the ring to form a keto-alkoxide intermediate. A second equivalent of the Grignard reagent then adds to the newly formed ketone to yield a di-alkoxide, which upon acidic workup gives the corresponding diol.[9][10]
-
Scale-Up and Process Optimization
-
Q3: What are the primary physical parameter changes that impact a reaction during scale-up?
-
A3: The key physical changes are a decrease in the surface-area-to-volume ratio, which affects heat transfer, and potential for inadequate mixing, which impacts mass transfer.[1] These can lead to poor temperature control, localized concentration gradients, and ultimately, lower yields and increased impurities.[1][2]
-
-
Q4: How can Process Analytical Technology (PAT) be beneficial during the scale-up of 4-Oxatetradecanoic Acid synthesis?
-
A4: PAT involves the use of real-time analytical tools to monitor and control a chemical process.[1] By monitoring critical parameters such as temperature, pressure, pH, and reactant concentration in real-time, you can gain a better understanding of the reaction kinetics and identify any deviations from the optimal conditions. This allows for immediate adjustments to be made, leading to improved consistency and reproducibility between batches.[1]
-
Part 3: Experimental Protocols and Data
Protocol: Scalable Synthesis of 4-Oxatetradecanoic Acid via Grignard Reaction
This protocol is a generalized procedure and should be optimized for your specific laboratory and scale conditions.
Step 1: Preparation of the Grignard Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, dissolve the appropriate alkyl or aryl bromide in an anhydrous ether solvent (e.g., THF or 2-MeTHF).
-
Add a small portion of the halide solution to the magnesium turnings. Once the reaction initiates (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Succinic Anhydride
-
In a separate flame-dried reactor, suspend succinic anhydride in the same anhydrous ether solvent under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the succinic anhydride suspension via a cannula or dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Oxatetradecanoic Acid.
-
Purify the crude product by crystallization from a suitable solvent system.
Table 1: Recommended Solvent and Reagent Ratios for Scale-Up
| Parameter | Lab Scale (5g) | Pilot Scale (100g) |
| Succinic Anhydride | 1.0 eq | 1.0 eq |
| Grignard Reagent | 1.1 - 1.2 eq | 1.05 - 1.1 eq |
| Solvent Volume | 10 - 15 mL/g | 5 - 10 mL/g |
Note: These are starting recommendations and should be optimized based on experimental results.
Part 4: Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: Interconnected Factors in Synthesis Scale-Up.
References
- Mostafa E (2024) Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. J Mol Pharm Org Process Res 12: 217.
-
Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides | Organic Letters. (2023-11-22). ACS Publications. [Link]
-
Key Factors for Successful Scale-Up in Organic Synthesis. (2025-07-18). Pure Synth. [Link]
-
Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Biotechnological production of alpha-keto acids: Current st
-
Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. KOASAS. [Link]
- A Synthesis of [gamma] Keto Acids ... (1932). Google Books.
-
Syntheses of gamma-keto carboxylic acids from gamma-keto-alfa-chlorocarboxylic acid via carbonylation decarboxylation reactions catalyzed by a palladium system. (1993). Unipd. [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025-06-19). UK-CPI.com. [Link]
-
Reaction of (S)-homoserine lactone with Grignard reagents: Synthesis of amino-keto-alcohols and β-amino acid derivatives | Request PDF. (2025-08-07). ResearchGate. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
- US5387713A - Process for purification of carboxylic acids.
-
What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry. (2021-10-27). Reddit. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012-11-09). Teledyne ISCO. [Link]
- US5034105A - Carboxylic acid purification and crystallization process.
-
How to Scale Up a New Synthesis Reaction. (2022-10-21). Lab Manager. [Link]
-
Carboxylic Acid's Contribution to Water Purification Technologies. (2025-07-31). Patsnap Eureka. [Link]
-
Grignard Reaction - Common Conditions. [Link]
- US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025-06-12). ResearchGate. [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]
-
Synthesis of carbon-13-labeled tetradecanoic acids. ResearchGate. [Link]
-
Conversion to ketones using Grignard reagents. (2023-01-22). Chemistry LibreTexts. [Link]
-
Reactions of Grignard Reagents. (2015-12-10). Master Organic Chemistry. [Link]
-
Synthesis of carbon-13-labeled tetradecanoic acids. (1983-07). PubMed - NIH. [Link]
-
Synthesis of esters of tetradecanoic acid deuterated at the penultimate carbon. Sci-Hub. [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]
-
Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. (2011-12-30). [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PMC - PubMed Central. [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. MDPI. [Link]
-
Myristic Acid | C14H28O2 | CID 11005. PubChem - NIH. [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (2018-02-16). PubMed. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. reddit.com [reddit.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 6. A Synthesis of [gamma] Keto Acids ... - Francisco de Paula Correa - Google Books [books.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Syntheses of gamma-keto carboxylic acids from gamma-keto-alfa-chlorocarboxylic acid via carbonylation decarboxylation reactions catalyzed by a palladium system [research.unipd.it]
- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Oxatetradecanoic Acid and Myristic Acid: A Guide for Researchers
In the landscape of lipid research and drug development, understanding the nuanced differences between structurally similar fatty acids is paramount. This guide provides a detailed comparative analysis of the biological activities of 4-Oxatetradecanoic acid, a synthetic oxa-lipid, and its naturally occurring counterpart, myristic acid (tetradecanoic acid). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the functional distinctions and potential therapeutic applications of these two molecules.
Introduction: Structural Analogs with Divergent Functions
Myristic acid, a 14-carbon saturated fatty acid, is a well-characterized component of cellular lipids, playing a crucial role in protein myristoylation, a vital post-translational modification that influences protein localization and function.[1][2] Its diverse biological roles span from being a key substrate in cellular signaling to having implications in various disease states.[2][3] 4-Oxatetradecanoic acid, an analog of myristic acid where the fourth carbon is replaced by an oxygen atom, represents a strategic modification designed to probe and potentially modulate biological systems that interact with myristic acid. This structural alteration, while seemingly subtle, can lead to significant changes in the molecule's physicochemical properties and, consequently, its biological activity.
This guide will delve into a comparative analysis of their known biological activities, supported by experimental data. We will explore their antifungal and anti-inflammatory properties, and their roles in cellular metabolism and signaling pathways. Furthermore, detailed experimental protocols for assessing these activities are provided to ensure scientific integrity and reproducibility.
Comparative Biological Activity: A Data-Driven Overview
The primary biological activities of 4-Oxatetradecanoic acid and myristic acid are summarized below, with quantitative data presented for direct comparison.
| Biological Activity | 4-Oxatetradecanoic Acid | Myristic Acid | Key Findings |
| Antifungal Activity | Active against Cryptococcus neoformans (MIC = 30 μM) and moderately effective against Saccharomyces cerevisiae (MIC = 50 μM).[4][5] | Possesses broad-spectrum antifungal activity.[4][5] | 4-Oxatetradecanoic acid exhibits a more selective antifungal profile compared to the broader activity of myristic acid. |
| Antiviral Activity | Inhibits HIV-1 replication with an ID50 of 1-5 μM.[4] | Possesses antiviral properties.[4][5] | Both molecules exhibit antiviral potential, with specific data available for the 4-oxa derivative against HIV-1. |
| Anti-inflammatory Activity | Limited direct data available. | Exhibits both pro- and anti-inflammatory effects depending on the context. | The inflammatory role of myristic acid is complex, while the specific anti-inflammatory properties of 4-Oxatetradecanoic acid require further investigation. |
| Metabolic Effects | Limited direct data available. | Influences triglyceride production and sphingolipid metabolism.[6][7] | Myristic acid is deeply integrated into cellular lipid metabolism, whereas the metabolic fate and impact of 4-Oxatetradecanoic acid are less understood. |
| Cytotoxicity | Fungicidal at higher concentrations.[8] | Can induce lipotoxicity, particularly in combination with other saturated fatty acids. | Both can exhibit cytotoxicity, with 4-Oxatetradecanoic acid's effect being more targeted towards fungal cells. |
Delving Deeper: Mechanistic Insights
The Role of N-Myristoyltransferase (NMT)
A key molecular target for both myristic acid and its analogs is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of a myristoyl group to the N-terminal glycine of a wide range of proteins.[9][10] This process, known as myristoylation, is crucial for protein-membrane interactions and signal transduction.[2]
4-Oxatetradecanoic acid has been investigated as a potential inhibitor of NMT.[8] The substitution of a methylene group with an oxygen atom can alter the binding affinity of the fatty acid for the enzyme, potentially disrupting the myristoylation of key cellular and viral proteins.[4] This inhibitory action is believed to be a primary mechanism behind its observed antifungal and antiviral activities.[4][8]
Experimental Workflow: NMT Inhibition Assay
Caption: Workflow for determining the inhibitory effect of test compounds on N-Myristoyltransferase activity.
Modulation of Ceramide Signaling
Myristic acid is a key player in the synthesis of ceramides, a class of lipid molecules that act as critical signaling messengers in various cellular processes, including apoptosis, inflammation, and insulin resistance.[11][12][13] The de novo synthesis of ceramide begins with the condensation of serine and palmitoyl-CoA, but the subsequent acylation of the sphingoid base can utilize various fatty acyl-CoAs, including myristoyl-CoA.[14][15]
The incorporation of myristic acid into ceramide species can significantly impact the biophysical properties of cell membranes and modulate the activity of downstream signaling pathways.[6] The potential for 4-Oxatetradecanoic acid to interfere with this pathway, either by inhibiting ceramide synthases or by being incorporated into novel oxa-ceramides with altered signaling properties, is an exciting area for future research.
Signaling Pathway: De Novo Ceramide Synthesis
Caption: The de novo synthesis pathway of ceramide, a key lipid signaling molecule.
Experimental Protocols: A Guide to In Vitro Assessment
To facilitate further research and ensure the generation of reliable and comparable data, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Fungal Inoculum: a. Culture the desired fungal strain (e.g., Cryptococcus neoformans, Saccharomyces cerevisiae) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 30°C for 24-48 hours. b. Harvest the fungal cells and suspend them in sterile saline. c. Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. d. Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the assay plate.
2. Preparation of Test Compounds: a. Prepare stock solutions of 4-Oxatetradecanoic acid and myristic acid in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compounds. b. Include a positive control (fungal inoculum without any compound) and a negative control (medium only). c. Incubate the plate at 30°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. b. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay provides a simple and rapid method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[16][17]
1. Preparation of Reagents: a. Prepare a 0.5% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-HCl buffer (pH 6.8). b. Prepare stock solutions of 4-Oxatetradecanoic acid, myristic acid, and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
2. Assay Procedure: a. In a series of test tubes, add 0.5 mL of the BSA solution. b. Add varying concentrations of the test compounds and the standard drug to the respective tubes. c. For the control, add 0.5 mL of the BSA solution and the solvent used for the test compounds. d. Incubate the tubes at 37°C for 20 minutes. e. Induce denaturation by heating the tubes at 72°C for 5 minutes. f. Cool the tubes to room temperature.
3. Measurement and Calculation: a. Measure the absorbance (turbidity) of the solutions at 660 nm. b. Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 c. Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of protein denaturation.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
1. Cell Culture and Seeding: a. Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in the appropriate growth medium. b. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
2. Treatment with Test Compounds: a. Prepare serial dilutions of 4-Oxatetradecanoic acid and myristic acid in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the solvent used for the compounds). d. Incubate the plate for 24-72 hours.
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. e. Gently shake the plate to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Determine the IC50 value, which is the concentration of the test compound that reduces cell viability by 50%.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of 4-Oxatetradecanoic acid and myristic acid. While myristic acid's roles in cellular processes are well-established, 4-Oxatetradecanoic acid emerges as a promising tool for probing and potentially inhibiting NMT-dependent pathways, with demonstrated antifungal and antiviral activities.
Significant knowledge gaps remain, particularly concerning the detailed metabolic fate and the full spectrum of biological effects of 4-Oxatetradecanoic acid. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of these two fatty acids across a broader range of biological assays to elucidate their differential effects.
-
Mechanism of Action: Further investigating the precise molecular mechanisms underlying the biological activities of 4-Oxatetradecanoic acid, including its interaction with NMT and other potential cellular targets.
-
In Vivo Studies: Translating the in vitro findings into in vivo models to assess the therapeutic potential and safety profiles of these compounds.
By systematically addressing these research questions, the scientific community can unlock the full potential of these fatty acid analogs in the development of novel therapeutic strategies.
References
- Beauchamp, E., Rioux, V., & Legrand, P. (2009). New regulatory and signal functions for myristic acid. Médecine/sciences, 25(1), 57-63.
-
GeneGlobe. (n.d.). Ceramide Signaling. Retrieved from [Link]
-
MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Retrieved from [Link]
- Beauchamp, E., Rioux, V., & Legrand, P. (2009). [New regulatory and signal functions for myristic acid]. Médecine sciences: M/S, 25(1), 57–63.
- Zeidan, Y. H., & Hannun, Y. A. (2007). The acid sphingomyelinase/ceramide pathway: a critical player in the second wave of apoptosis and in determining the fate of the cell. Current molecular medicine, 7(8), 741–750.
- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23.
-
Taylor & Francis. (n.d.). Myristic acid – Knowledge and References. Retrieved from [Link]
- Park, J. Y., & Park, W. J. (2022).
- Wang, Y., et al. (2023). Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway. International Journal of Molecular Sciences, 24(13), 10983.
- Devadas, B., et al. (1992). 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I. The Journal of biological chemistry, 267(24), 7258–7265.
- Loizzo, M. R., et al. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in Nutrition, 8, 780751.
- Singh, R. K., et al. (2021). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Mini reviews in medicinal chemistry.
-
ResearchGate. (n.d.). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight | Request PDF. Retrieved from [Link]
- Carballeira, N. M., O'Neill, R., & Parang, K. (2005). Racemic and optically active 2-methoxy-4-oxatetradecanoic acids: novel synthetic fatty acids with selective antifungal properties. Chemistry and physics of lipids, 136(1), 47–54.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Loizzo, M. R., et al. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils. CNR-IRIS.
- da Silva, T. R., & das Neves, M. C. (2021). The pro- and anti-inflammatory activity of fatty acids.
- Sharma, R. K. (2004). Potential role of N-myristoyltransferase in pathogenic conditions. Biochemistry and cell biology = Biochimie et biologie cellulaire, 82(6), 663–669.
- Zheng, Y., et al. (2014). Recent advances in the discovery of N-myristoyltransferase inhibitors. Archiv der Pharmazie, 347(11), 779–794.
Sources
- 1. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential role of N-myristoyltransferase in pathogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 13. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 14. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]
- 17. iris.cnr.it [iris.cnr.it]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to 4-Oxatetradecanoic Acid and 9-Oxatetradecanoic Acid for Researchers
In the landscape of drug development and cellular research, fatty acid analogs serve as powerful tools to probe and modulate biological pathways. Among these, oxatetradecanoic acids, isomers of myristic acid where a methylene group is replaced by an oxygen atom, have garnered interest for their unique biological activities. This guide provides an in-depth, objective comparison of two such positional isomers: 4-Oxatetradecanoic acid and 9-Oxatetradecanoic acid. We will delve into their physicochemical properties, biological activities with supporting experimental data, and provide detailed protocols for their synthesis and analysis, empowering researchers to make informed decisions in their experimental designs.
Introduction: The Significance of Positional Isomerism in Oxa-Fatty Acids
The substitution of a carbon with an oxygen atom in the fatty acid chain introduces a polar ether linkage, significantly altering the molecule's conformation, flexibility, and interaction with biological targets compared to its parent fatty acid, myristic acid. The precise position of this oxygen atom, as we will explore with 4-oxa and 9-oxa isomers, dictates the molecule's three-dimensional structure and, consequently, its biological efficacy. This guide will illuminate how a simple shift in the ether linkage from the 4- to the 9-position can profoundly impact the compound's properties and potential applications.
Physicochemical Properties: A Tale of Two Isomers
While both are analogs of tetradecanoic acid, the position of the ether linkage influences their physical and chemical characteristics. A comprehensive understanding of these properties is crucial for formulation, delivery, and interpretation of experimental results.
| Property | 4-Oxatetradecanoic Acid | 9-Oxatetradecanoic Acid | Myristic Acid (for reference) |
| Molecular Formula | C₁₃H₂₆O₃[1] | C₁₃H₂₆O₃ | C₁₄H₂₈O₂[2][3] |
| Molecular Weight | 230.34 g/mol [1] | 230.34 g/mol | 228.37 g/mol [2][3] |
| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. | Not experimentally determined; predicted to be a solid at room temperature. | 52-54 °C |
| Boiling Point | Not experimentally determined. | Not experimentally determined. | 250 °C at 100 mmHg |
| Water Solubility | Predicted to have low water solubility. | Predicted to have low water solubility. | <0.1 g/100 mL at 18 °C |
| pKa | Not experimentally determined; expected to be similar to other carboxylic acids (~4.8). | Not experimentally determined; expected to be similar to other carboxylic acids (~4.8). | ~4.9[3] |
| LogP (Predicted) | 4.1[1] | Predicted to be similar to 4-Oxatetradecanoic acid. | 6.11[3] |
The introduction of the ether linkage in both isomers is expected to slightly increase their polarity compared to myristic acid, as reflected in the lower predicted LogP value for 4-Oxatetradecanoic acid. This could marginally enhance their aqueous solubility. However, both remain predominantly hydrophobic molecules. The precise experimental determination of these properties is an area ripe for further investigation.
Biological Activity: A Comparative Analysis
The most striking differences between 4-Oxatetradecanoic acid and 9-Oxatetradecanoic acid emerge in their biological activities, particularly their antifungal properties.
Antifungal Efficacy
Both compounds have been investigated for their activity against opportunistic fungal pathogens. The available data points to a significant influence of the oxygen atom's position on their potency.
| Organism | 4-Oxatetradecanoic Acid (MIC) | 9-Oxatetradecanoic Acid (MIC) |
| Cryptococcus neoformans | 30 µM[4] | 30 µM[4] |
| Saccharomyces cerevisiae | Moderately effective (MIC > 300-500 µM)[5] | 50 µM[4] |
| Candida albicans | ~300-500 µM[5] | Not reported |
Notably, 4-Oxatetradecanoic acid has been shown to be fungicidal against Cryptococcus neoformans, causing a 10,000-fold reduction in viable cell number within one hour of administration at a concentration of 300 µM[5]. In contrast, while 9-Oxatetradecanoic acid shares the same MIC against C. neoformans, it exhibits significantly greater potency against Saccharomyces cerevisiae[4]. This suggests that the two isomers may have different intracellular targets or mechanisms of action in different yeast species.
Antiviral Activity
4-Oxatetradecanoic acid has also demonstrated antiviral properties, specifically against Human Immunodeficiency Virus I (HIV-I). It can achieve a 50% reduction in HIV-I replication in acutely infected human T-lymphocyte cell lines at a concentration of 18 µM[5]. The antiviral activity of 9-Oxatetradecanoic acid has not been reported, presenting an avenue for future research.
Proposed Mechanism of Action: N-Myristoyltransferase (NMT) Inhibition
The biological activities of these oxa-fatty acids are thought to stem from their ability to act as inhibitors of N-myristoyltransferase (NMT)[4][6][7]. NMT is a crucial enzyme in many eukaryotes, including fungi and viruses, that catalyzes the covalent attachment of myristate to the N-terminal glycine of a specific set of proteins. This N-myristoylation is essential for the proper function and subcellular localization of these proteins. By mimicking myristic acid, oxa-fatty acid analogs can be recognized by NMT and incorporated into proteins, leading to dysfunctional proteins and ultimately cell death or inhibition of viral replication[1]. The differential activity of the 4-oxa and 9-oxa isomers suggests that the position of the ether linkage affects their binding affinity to the NMT of different organisms or their subsequent processing by the cell.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols.
Synthesis of Oxatetradecanoic Acids
The synthesis of oxa-fatty acids can be achieved through a Williamson ether synthesis approach. The following is a generalized protocol that can be adapted for both 4- and 9-oxatetradecanoic acid.
Diagram of the General Synthetic Workflow:
Caption: General synthetic routes for 4- and 9-Oxatetradecanoic acid via Williamson ether synthesis.
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate alcohol (1-decanol for 4-oxatetradecanoic acid; 1-pentanol for 9-oxatetradecanoic acid) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH) portion-wise to the solution. Caution: NaH is highly reactive and flammable. Handle with appropriate safety precautions.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Ether Formation: To the alkoxide solution, add the corresponding bromo-ester (ethyl 3-bromopropionate for 4-oxatetradecanoic acid; ethyl 8-bromooctanoate for 9-oxatetradecanoic acid) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification of the Ester: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
-
Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification of the Acid: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to a pH of ~2 with a strong acid (e.g., 1 M HCl).
-
Extract the carboxylic acid with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired oxatetradecanoic acid.
Analytical Characterization
Distinguishing between the 4-oxa and 9-oxa isomers requires robust analytical techniques.
Diagram of the Analytical Workflow:
Caption: Analytical workflow for the characterization and differentiation of oxa-fatty acid isomers.
Step-by-Step Methodology:
-
Derivatization (for GC-MS): Convert the carboxylic acids to their more volatile methyl esters (FAMEs) using a suitable methylation agent (e.g., acetyl chloride in methanol or diazomethane). This is a standard procedure for fatty acid analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the FAME derivatives onto a GC equipped with a polar capillary column (e.g., a cyano-column).
-
Employ a temperature gradient to separate the isomers based on their boiling points and interaction with the stationary phase.
-
The mass spectrometer will provide fragmentation patterns. The position of the ether linkage will influence the fragmentation, allowing for the differentiation of the isomers. Key fragment ions corresponding to cleavage alpha to the ether oxygen will be diagnostic.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analyze the underivatized acids using reversed-phase LC coupled to a mass spectrometer.
-
The isomers may exhibit slightly different retention times due to differences in their interaction with the stationary phase.
-
Tandem mass spectrometry (MS/MS) can be used to generate specific fragmentation patterns for each isomer, aiding in their identification[8].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation.
-
The chemical shifts of the protons and carbons adjacent to the ether linkage and the carbonyl group will be distinct for the 4-oxa and 9-oxa isomers, providing definitive structural confirmation.
-
Metabolic Fate: A Look into Cellular Processing
While specific metabolic studies on 4- and 9-oxatetradecanoic acid are limited, their metabolism is expected to follow the general pathways of ether lipid and fatty acid catabolism.
Diagram of the Proposed Metabolic Pathway:
Caption: Proposed metabolic pathways for oxa-fatty acids in the cell.
Ether-linked lipids are known to undergo degradation through pathways that can involve both mitochondrial and peroxisomal β-oxidation[9][10][11]. The presence of the ether bond is likely to impede the standard β-oxidation spiral. It is plausible that these oxa-fatty acids are initially activated to their coenzyme A (CoA) esters. Subsequently, they may undergo a series of β-oxidation cycles until the ether linkage is reached. At this point, alternative enzymatic machinery would be required to cleave the ether bond or the molecule may be further metabolized through other pathways. It is also possible that these analogs are incorporated into more complex lipids within the cell, thereby altering membrane properties and cellular signaling. Further research using labeled isotopes of these compounds is necessary to fully elucidate their metabolic fate.
Conclusion and Future Directions
4-Oxatetradecanoic acid and 9-Oxatetradecanoic acid, while structurally similar, exhibit distinct biological profiles. 4-Oxatetradecanoic acid shows promise as a potent antifungal and antiviral agent, while 9-Oxatetradecanoic acid displays a different spectrum of antifungal activity. These differences underscore the critical role of positional isomerism in determining the biological function of fatty acid analogs.
Future research should focus on:
-
Experimental Determination of Physicochemical Properties: Obtaining accurate experimental data for properties such as melting point, boiling point, and solubility will be crucial for formulation and drug delivery studies.
-
Elucidation of Metabolic Pathways: Tracer studies using isotopically labeled 4- and 9-oxatetradecanoic acid will provide definitive insights into their cellular uptake, metabolism, and ultimate fate.
-
Mechanism of Action Studies: While NMT inhibition is a likely mechanism, further studies are needed to confirm this and to explore other potential intracellular targets.
-
Broadening the Scope of Biological Screening: The evaluation of these compounds against a wider range of fungal, viral, and even cancer cell lines could uncover new therapeutic opportunities.
This guide provides a solid foundation for researchers interested in exploring the potential of 4- and 9-oxatetradecanoic acid. By understanding their comparative properties and employing the outlined experimental approaches, the scientific community can further unravel the therapeutic potential of these intriguing molecules.
References
- Langner, C. A., Lodge, J. K., Travis, S. J., Caldwell, J. E., Lu, T., Li, Q., ... & Gordon, J. I. (1992). 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I. Journal of Biological Chemistry, 267(24), 17159-17169.
- Guan, Z., & Wenk, M. R. (2006). Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization. Analytical chemistry, 78(17), 6070-6077.
-
Ether lipid metabolism. The ether lipid biosynthesis process initiates... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
- A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. (2012). Journal of the American Society for Mass Spectrometry, 23(9), 1615-1625.
- Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase. (1993). Journal of medicinal chemistry, 36(16), 2300-2310.
- Heuckeroth, R. O., Glaser, L., & Gordon, J. I. (1988). Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation. Proceedings of the National Academy of Sciences, 85(23), 8795-8799.
- Fatty acid isomerism: analysis and selected biological functions. (2024). Food & Function, 15(1), 24-42.
- Biologically active ether lipids: incorporation of long-chain precursors into 1(3),2-diacylglycero-3(1)-O-4'-(N,N,N-trimethyl)homoserines and other lipids of Chlorella fusca. (1988). Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 960(2), 129-141.
- Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (2020). Current Organic Synthesis, 17(5), 334-353.
- Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. (2023). Molecules, 28(14), 5402.
- Recent advances in the discovery of N-myristoyltransferase inhibitors. (2014). Archiv der Pharmazie, 347(10), 691-704.
- Lipid Isobaric Mass Tagging for Enhanced Relative Quantification of Unsaturated sn-Positional Isomers. (2022). ACS Measurement Science Au, 2(5), 419-427.
- Ether Lipids in Obesity: From Cells to Population Studies. (2022). Frontiers in Cell and Developmental Biology, 10, 868342.
-
Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content - Jack Westin. (n.d.). Retrieved January 16, 2026, from [Link]
- Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics d
- Fatty acid isomerism: analysis and selected biological functions. (2023). Food & Function, 15(1), 24-42.
-
Fatty Acid beta-Oxidation. (n.d.). AOCS. Retrieved January 16, 2026, from [Link]
- Synthesis of medium-chain fatty acids and their incorporation into triacylglycerols by cell-free fractions from Cuphea embryos. (1990). Planta, 180(3), 440-444.
-
Beta oxidation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- An Efficient and Simple Large-Scale Synthesis of Triglycerides of Medium-Chain Fatty Acids. (2012). International Journal of Organic Chemistry, 2(1), 28-31.
- Biochemistry, Fatty Acid Oxidation. (2023). In StatPearls.
- New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. (2018). Russian Journal of Organic Chemistry, 54(9), 1313-1318.
- Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. (2015). Plant biotechnology journal, 13(3), 365-376.
- Fatty acid biosynthesis redirected to medium chains in transgenic oilseed plants. (1994). Proceedings of the National Academy of Sciences, 91(22), 10541-10545.
- Medium chain triglycerides (MCT): State‐of‐the‐art on chemistry, synthesis, health benefits and applications in food industry. (2022). Comprehensive Reviews in Food Science and Food Safety, 21(2), 1377-1403.
- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2019). Molecules, 24(18), 3326.
- Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. (2005). Journal of oleo science, 54(1), 21-26.
-
Chemical Properties of Tetradecanoic acid (CAS 544-63-8). (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]
-
Tetradecanoic acid. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
Showing Compound Tetradecanoic acid (FDB002890). (n.d.). FooDB. Retrieved January 16, 2026, from [Link]
-
TETRADECANOIC ACID. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]
-
Myristic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. (2003). Synthesis, 2003(18), 2777-2780.
-
Carboxylic acid synthesis by oxidative cleavages or rearrangements. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
Sources
- 1. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound Tetradecanoic acid (FDB002890) - FooDB [foodb.ca]
- 3. Myristic acid - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Oxatetradecanoic Acid Detection
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of molecules like 4-Oxatetradecanoic acid is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of its detection, grounded in scientific principles and regulatory standards. Our focus is on providing a practical framework for establishing a robust and reliable analytical procedure.
Introduction to 4-Oxatetradecanoic Acid and the Imperative for Validated Assays
4-Oxatetradecanoic acid, a derivative of the saturated fatty acid myristic acid[1], is a molecule of interest in various biological and chemical research areas. Its accurate quantification is crucial for understanding its role in metabolic pathways, its potential as a biomarker, or its presence as an impurity in pharmaceutical formulations. The validation of an analytical method ensures that the chosen procedure is fit for its intended purpose, providing reliable data for critical decision-making.[2][3]
This guide will focus on the two most prevalent and powerful techniques for the analysis of fatty acids and related molecules: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering a comparative analysis of these two platforms.[4][5][6][7]
Foundational Pillars of Analytical Method Validation
The validation process is a systematic demonstration that an analytical method is suitable for its intended use.[2][8] The core parameters, as defined by regulatory bodies, ensure the reliability and integrity of the analytical data.[6][7]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6][9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Comparative Analysis of GC-MS and LC-MS/MS for 4-Oxatetradecanoic Acid Analysis
The choice between GC-MS and LC-MS/MS for the analysis of 4-Oxatetradecanoic acid depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity/Selectivity | High, especially with high-resolution mass spectrometry. Derivatization is often necessary to improve volatility and chromatographic separation, which can also enhance selectivity.[11] | Very high, due to the combination of chromatographic separation and precursor-product ion transitions in MS/MS. This often allows for direct analysis without derivatization.[12] |
| Linearity (R²) | Typically ≥ 0.99. The linear range may be narrower compared to LC-MS/MS.[13] | Typically ≥ 0.99. Often demonstrates a wider linear dynamic range.[14] |
| Accuracy (% Recovery) | Generally 80-120%. Can be influenced by the efficiency and reproducibility of the derivatization step.[13] | Generally 85-115%. Less prone to variability from derivatization, but can be affected by matrix effects.[12] |
| Precision (%RSD) | Repeatability: ≤ 15%. Intermediate Precision: ≤ 20%. The derivatization step can be a source of variability.[13] | Repeatability: ≤ 15%. Intermediate Precision: ≤ 20%. Generally offers high precision due to automation and fewer manual steps.[12] |
| LOD/LOQ | Low, often in the low ng/mL to pg/mL range. Derivatization can improve sensitivity. | Very low, often in the pg/mL to fg/mL range, making it ideal for trace analysis.[14] |
| Robustness | Sensitive to changes in oven temperature ramp, carrier gas flow rate, and derivatization conditions. | Sensitive to mobile phase composition, pH, gradient slope, and column temperature. |
| Sample Throughput | Lower, due to longer run times and the potential need for a derivatization step. | Higher, with typical run times of a few minutes per sample.[12] |
Experimental Protocols for Method Validation
The following are detailed, step-by-step methodologies for the validation of an analytical method for 4-Oxatetradecanoic acid using both GC-MS and LC-MS/MS.
General Requirements
-
Reference Standard: A well-characterized reference material of 4-Oxatetradecanoic acid with a certificate of analysis is required.[15][16] Several suppliers offer certified reference materials for fatty acids and related compounds.[17][18][19]
-
Internal Standard (IS): A stable isotope-labeled version of 4-Oxatetradecanoic acid (e.g., 4-Oxatetradecanoic acid-d4) is highly recommended for both GC-MS and LC-MS/MS to correct for matrix effects and variations in sample preparation and injection.
GC-MS Method Validation Protocol
Objective: To validate a quantitative GC-MS method for the determination of 4-Oxatetradecanoic acid in a given matrix (e.g., plasma, cell culture media).
Derivatization: Fatty acids require derivatization to increase their volatility for GC analysis. A common approach is esterification to form fatty acid methyl esters (FAMEs).
Workflow Diagram:
Caption: GC-MS analytical workflow for 4-Oxatetradecanoic acid.
Step-by-Step Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of 4-Oxatetradecanoic acid and the internal standard in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 8 non-zero concentrations).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Example for Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatization agent (e.g., BF3 in methanol) and heat to facilitate esterification.
-
After cooling, add a quenching solution and a second extraction solvent.
-
Evaporate the final organic layer and reconstitute in a solvent suitable for GC injection.
-
-
GC-MS Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[11]
-
Carrier Gas: Helium.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 10 minutes.[11]
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Select characteristic ions for 4-Oxatetradecanoic acid methyl ester and its internal standard.
-
-
Validation Experiments:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte and IS.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples (n=6) on three different days. The mean recovery should be within 85-115% (80-120% for LLOQ), and the relative standard deviation (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., oven temperature ramp rate, inlet temperature) and assess the impact on the results.
-
LC-MS/MS Method Validation Protocol
Objective: To validate a quantitative LC-MS/MS method for the determination of 4-Oxatetradecanoic acid in a given matrix.
Workflow Diagram:
Caption: LC-MS/MS analytical workflow for 4-Oxatetradecanoic acid.
Step-by-Step Protocol:
-
Preparation of Stock and Working Solutions:
-
Follow the same procedure as for the GC-MS method.
-
-
Sample Preparation (Example for Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube for injection. Alternatively, for cleaner samples, solid-phase extraction (SPE) can be employed.
-
-
LC-MS/MS Conditions (Example):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
MS Detector: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for 4-Oxatetradecanoic acid and its internal standard in negative ion mode.
-
-
Validation Experiments:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks in the MRM transitions at the retention time of the analyte and IS.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples (n=6) on three different days. The mean recovery should be within 85-115% (80-120% for LLOQ), and the %RSD should be ≤ 15% (≤ 20% for LLOQ).[12]
-
LOD and LOQ: Determine based on the S/N ratio or from the standard deviation of the response and the slope.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase composition, column temperature) and evaluate the impact on the results.
-
Conclusion: Selecting the Optimal Validated Method
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of 4-Oxatetradecanoic acid. The choice of method will be dictated by the specific requirements of the study.
-
LC-MS/MS is generally preferred for its higher sensitivity, higher throughput, and reduced need for sample derivatization, making it well-suited for high-throughput screening and the analysis of complex biological matrices.
-
GC-MS remains a robust and reliable technique, particularly in laboratories where it is well-established. While the derivatization step adds complexity, it can also improve chromatographic performance for certain analytes.
Ultimately, a thoroughly validated analytical method, regardless of the platform, is the cornerstone of generating high-quality, reliable, and defensible scientific data. This guide provides the framework to achieve that, ensuring the integrity of your research and development efforts.
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
- FDA Guidance for Industry on Bioanalytical Method Valid
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. [Link]
-
Method Validation: Validation of Analytical Methods and Procedures. (n.d.). LabCompliance. [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). In La démarche ISO 17025. [Link]
-
Validation of Analytical Methods. (2025). ResearchGate. [Link]
-
(PDF) Validation of Analytical Methods. (n.d.). ResearchGate. [Link]
-
Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). PubMed Central. [Link]
-
Reference Standards. (2020). Restek. [Link]
-
Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. (n.d.). University of Pisa. [Link]
- Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. (n.d.).
-
Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. (2024). MDPI. [Link]
-
Untitled. (n.d.). Amazon S3. [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (n.d.). DCVMN. [Link]
-
Fatty Acids Analysis Using Gas Chromatography-Mass Spectrometer Detector (GC/MSD) - Method Validation Based on Berry Seed Extract Samples. (2017). ResearchGate. [Link]
-
CERTIFIED REFERENCE MATERIAL Organic substance. (n.d.). CPAChem. [Link]
-
(PDF) Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Three Organic Azido Impurities in Tetrazole-Containing Sartans. (2023). ResearchGate. [Link]
-
Tetradecanoic acid. (n.d.). NIST WebBook. [Link]
-
Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). MDPI. [Link]
-
Organic Certified Reference Materials. (n.d.). ESSLAB. [Link]
Sources
- 1. Tetradecanoic acid [webbook.nist.gov]
- 2. database.ich.org [database.ich.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. fda.gov [fda.gov]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pfigueiredo.org [pfigueiredo.org]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Restek Reference Standards [discover.restek.com]
- 16. dcvmn.org [dcvmn.org]
- 17. cpachem.com [cpachem.com]
- 18. Reference Materials [sigmaaldrich.com]
- 19. esslabshop.com [esslabshop.com]
A Comparative Guide to the Antifungal Efficacy of 4-Oxatetradecanoic Acid Versus Conventional Antifungal Drugs
In an era marked by the escalating challenge of antifungal resistance, the scientific community is in ardent pursuit of novel therapeutic agents. This guide provides a comprehensive comparison of the antifungal efficacy of 4-Oxatetradecanoic acid, an emerging fatty acid derivative, against established conventional antifungal drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative in vitro activity, and the methodologies required for a rigorous evaluation of this promising compound.
The Imperative for Novel Antifungals
The landscape of invasive fungal infections is evolving, with a concerning rise in drug-resistant strains of Candida, Aspergillus, and Cryptococcus species. This trend necessitates a departure from sole reliance on the current antifungal arsenal, which primarily comprises three major classes: azoles, polyenes, and echinocandins. Each of these classes, while effective, is associated with specific limitations, including the emergence of resistance, host toxicity, and a restricted spectrum of activity. This evolving scenario underscores the critical need for new antifungals with novel mechanisms of action.
4-Oxatetradecanoic Acid: A Novel Antifungal Candidate
4-Oxatetradecanoic acid is a synthetic fatty acid analog that has demonstrated notable antifungal properties. Its unique structure offers the potential for a distinct mechanism of action, setting it apart from conventional antifungal agents.
Proposed Mechanism of Action
The precise antifungal mechanism of 4-Oxatetradecanoic acid is an active area of investigation. One of the leading hypotheses centers on the inhibition of N-myristoyltransferase (NMT). NMT is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of essential proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and overall fungal viability. It is proposed that 4-Oxatetradecanoic acid, as a myristic acid analog, may act as a competitive inhibitor of NMT, thereby disrupting these critical cellular processes and leading to fungal cell death.
However, some studies suggest that the antifungal activity of 4-Oxatetradecanoic acid and its derivatives may not be solely attributed to NMT inhibition, indicating the possibility of alternative or multiple mechanisms of action.[1] These could include direct disruption of the fungal cell membrane integrity or interference with other metabolic pathways.
Conventional Antifungal Drugs: A Comparative Overview
A thorough understanding of the mechanisms of action of conventional antifungal drugs is essential for a meaningful comparison with 4-Oxatetradecanoic acid.
-
Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately inhibiting fungal growth.[2][3]
-
Polyenes (e.g., Amphotericin B): Polyenes are large macrolide molecules that bind directly to ergosterol in the fungal cell membrane.[4][5] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and resulting in fungal cell death.[4][5]
-
Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins represent a newer class of antifungals that target the fungal cell wall.[6] They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[6][7] The disruption of cell wall integrity leads to osmotic instability and cell lysis.[7]
In Vitro Efficacy: A Comparative Analysis
The in vitro antifungal activity of a compound is a critical initial determinant of its potential as a therapeutic agent. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables provide a comparative summary of reported MIC values for 4-Oxatetradecanoic acid and conventional antifungal drugs against key fungal pathogens.
It is important to note that the following data is compiled from various studies and direct, head-to-head comparisons in a single study are limited. Methodological variations between studies can influence MIC values.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) against Candida albicans
| Antifungal Agent | MIC Range | MIC50 | MIC90 |
| 4-Oxatetradecanoic Acid | ~69 - 115[8] | - | - |
| Fluconazole | 0.25 - 4[9] | 0.25[9] | 0.5[9] |
| Amphotericin B | 0.125 - 1[9][10] | 0.25[10] | 0.5[10] |
| Caspofungin | 0.03 - 0.25[6] | 0.03[6] | 0.06[6] |
Table 2: Comparative In Vitro Activity (MIC/MEC in µg/mL) against Aspergillus fumigatus
| Antifungal Agent | MIC/MEC Range | MIC/MEC50 | MIC/MEC90 |
| 4-Oxatetradecanoic Acid | - | - | - |
| Fluconazole | >256[7] | 256[7] | >256[7] |
| Amphotericin B | 0.12 - 2[11] | 1[7] | 2[7] |
| Caspofungin (MEC) | 0.008 - 0.06[7] | 0.015[7] | 0.06[7] |
Table 3: Comparative In Vitro Activity (MIC in µg/mL) against Cryptococcus neoformans
| Antifungal Agent | MIC Range | MIC50 | MIC90 |
| 4-Oxatetradecanoic Acid | ~6.8[12] | - | - |
| Fluconazole | 0.05 - 4[2] | 2[2] | 4[2] |
| Amphotericin B | 0.25 - 1[2] | - | - |
| Caspofungin | - | - | - |
Note: Data for 4-Oxatetradecanoic acid is limited and presented as approximate values based on available literature. MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively. MEC (Minimum Effective Concentration) is used for echinocandins against molds.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the generation of reliable and reproducible data for novel compounds like 4-Oxatetradecanoic acid, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[4][10][13][14][15]
Broth Microdilution Assay (Adapted from CLSI M27)
This method determines the MIC of an antifungal agent in a liquid culture medium.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Antifungal agents (4-Oxatetradecanoic acid and comparators)
-
Fungal isolates
-
Spectrophotometer
-
Sterile water and saline
-
Inoculum preparation materials (hemocytometer or spectrophotometer)
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates:
-
Serially dilute the antifungal stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the cell density to a standardized concentration (typically 0.5 to 2.5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for some molds.
-
Reading of Results:
-
Determine the MIC visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Alternatively, a spectrophotometer can be used to read the optical density at a specific wavelength to determine the percentage of growth inhibition.
-
Caption: Workflow for Antifungal Susceptibility Testing.
In Vivo Efficacy Evaluation: Animal Models
While in vitro data provides a crucial first look at antifungal activity, in vivo studies are essential to evaluate the efficacy of a compound in a complex biological system. Various animal models are available to mimic human fungal infections.
-
Murine Model of Disseminated Candidiasis: This is a commonly used model where mice are infected intravenously with Candida albicans. The efficacy of the antifungal agent is assessed by monitoring survival rates and determining the fungal burden in target organs such as the kidneys.
-
Murine Model of Pulmonary Aspergillosis: In this model, immunosuppressed mice are infected intranasally or via inhalation with Aspergillus fumigatus conidia. Therapeutic efficacy is evaluated by survival analysis and measurement of fungal load in the lungs.
-
Murine Model of Cryptococcal Meningoencephalitis: Mice are infected intracranially or intravenously with Cryptococcus neoformans. The effectiveness of the antifungal drug is determined by observing survival and quantifying the fungal burden in the brain.
A study on capric acid, another medium-chain fatty acid, demonstrated its therapeutic efficacy in a murine model of oral candidiasis.[16] In this study, the topical application of capric acid significantly improved the symptom scores on the tongues of infected mice and suppressed the mycelial growth of C. albicans.[16] A similar approach could be employed to evaluate the in vivo efficacy of 4-Oxatetradecanoic acid.
Caption: General Workflow for In Vivo Antifungal Efficacy Studies.
Safety and Toxicity Profile
An essential aspect of drug development is the evaluation of the compound's safety profile. Preliminary data on fatty acids suggests they are generally well-tolerated. However, specific toxicological studies for 4-Oxatetradecanoic acid are necessary to determine its therapeutic index. In vitro cytotoxicity assays using mammalian cell lines (e.g., HeLa, HepG2) should be conducted to assess its impact on host cells.
Conclusion and Future Directions
4-Oxatetradecanoic acid represents a promising lead compound in the quest for novel antifungal agents. Its potential to act via a mechanism distinct from conventional antifungals makes it an attractive candidate for further investigation, particularly against drug-resistant fungal strains. The in vitro data, although preliminary, suggests activity against clinically important fungi.
Future research should focus on several key areas:
-
Comprehensive In Vitro Studies: Head-to-head comparisons of the MICs of 4-Oxatetradecanoic acid against a large panel of clinical isolates of Candida, Aspergillus, Cryptococcus, and other emerging fungal pathogens, alongside conventional antifungals, are crucial.
-
Mechanism of Action Elucidation: Further studies are needed to definitively identify the molecular target(s) of 4-Oxatetradecanoic acid and to confirm the role of NMT inhibition in its antifungal activity.
-
In Vivo Efficacy Studies: Rigorous evaluation in well-established animal models of invasive fungal infections is required to translate the in vitro findings into potential therapeutic efficacy.
-
Toxicology and Pharmacokinetics: A thorough assessment of the safety profile and pharmacokinetic properties of 4-Oxatetradecanoic acid is essential for its progression as a drug candidate.
The development of 4-Oxatetradecanoic acid and other fatty acid derivatives could provide a much-needed expansion of our therapeutic options to combat the growing threat of invasive fungal infections.
References
- EBSCO. Polyene antifungals | Research Starters.
- Szymański, M., Chmielewska, S., Czyżewska, U., Malinowska, M., & Tylicki, A. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 599–611.
- StudySmarter. Azole: Antifungal Drugs, Mechanism of Action. (2023).
- Wikipedia. Echinocandin.
- Unacademy. All about polyenes.
- CLSI. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017).
- EBSCO. Mechanisms of action in antifungal drugs | Research Starters.
- Kuba, K., Tsujimoto, K., Ueno, K., & Nishimura, F. (2010). [Inhibition of Candida mycelia growth by a medium chain fatty acids, capric acid in vitro and its therapeutic efficacy in murine oral candidiasis]. Nihon Ishinkin Gakkai zasshi. Japanese journal of medical mycology, 51(1), 29–35.
- Guimarães, A., & Venâncio, A. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules (Basel, Switzerland), 27(5), 1646.
- Life Worldwide. Azole antifungals.
- Scribd. M27 4th Edition.
- EUCAST. EUCAST breakpoints for antifungals.
- Pfaller, M. A., Diekema, D. J., Messer, S. A., Hollis, R. J., & Jones, R. N. (2005). In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance. Journal of Clinical Microbiology, 43(1), 75–79.
- Davel, G., Canteros, C. E., & de las Mercedes, R. (2009). Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy. Revista Iberoamericana de Micología, 26(3), 168–172.
- Louie, A., Baltch, A. L., Ritz, W. J., & Smith, R. P. (2005). Pharmacodynamics of Caspofungin in a Murine Model of Invasive Pulmonary Aspergillosis: Evidence of Concentration-Dependent Activity. The Journal of Infectious Diseases, 191(8), 1388–1397.
- Gür Vural, T., Durmaz, S., & Kalkanci, A. (2024). Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries, 18(2), 303–308.
- Hernandez, S., Lopez-Ribot, J. L., Najvar, L. K., McCarthy, D. I., Bocanegra, R., & Graybill, J. R. (2004). Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis. Antimicrobial Agents and Chemotherapy, 48(4), 1382–1383.
- Pfaller, M. A., Espinel-Ingroff, A., Canton, E., Castanheira, M., Cuenca-Estrella, M., Diekema, D. J., Fothergill, A., Fuller, J., Gade, L., Ghannoum, M., Jones, R. N., Lockhart, S. R., Meis, J. F., Melhem, M., Ostrosky-Zeichner, L., Paphitou, N. I., Park, S., Sanguinetti, M., & Turnidge, J. (2012). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. Journal of Clinical Microbiology, 50(6), 2040–2046.
- ResearchGate. Caspofungin MIC values for Candida albicans isolates measured by CLSI broth microdilution methods using treated and untreated polystyrene trays and the commercially available YeastOne and Etest assays.
- Espinel-Ingroff, A., Aller, A. I., Canton, E., Castanheira, M., Chowdhary, A., Cordoba, S., Cuenca-Estrella, M., Fothergill, A., Fuller, J., Govender, N., Guarro, J., Johnson, E., Kidd, S., Lass-Flörl, C., Lockhart, S. R., Martins, M. A., Meis, J. F., Melhem, M., Ostrosky-Zeichner, L., … Turnidge, J. (2013). Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Amphotericin B and Flucytosine. Antimicrobial Agents and Chemotherapy, 57(7), 3151–3157.
- Serrano-Lobo, J., Gómez, A., Sánchez-Yebra, W., Fajardo, M., Lorenzo, B., Sánchez-Reus, F., Vidal, I., Fernández-Torres, M., Sánchez-Romero, I., Ruiz de Alegría-Puig, C., del Pozo, J. L., Muñoz, P., Escribano, P., Guinea, J., & ASPEIN Study Group. (2021). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(1), e01693-20.
- Zaila, M. C., Valero, C., Gamarra, S., Garcia-Effron, G., & Bertuzzi, M. (2022). Unsaturated fatty acid perturbation combats emerging triazole antifungal resistance in the human fungal pathogen Aspergillus fumigatus. mBio, 13(4), e0133422.
- Yapar, N., Çakir, N., & Pullukçu, H. (2011). [Molecular epidemiology and antifungal susceptibility of Candida species isolated from urine samples of patients in intensive care unit]. Mikrobiyoloji bulteni, 45(3), 457–468.
- CLSI. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022).
- Verweij, P. E., van den Heuvel, J., Rijs, A. J., & Meis, J. F. (1999). In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole. Journal of Antimicrobial Chemotherapy, 44(4), 570–572.
- Alfaro, C., Gómez-Gaviria, M., & Agudelo, C. A. (2002). Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Journal of Clinical Microbiology, 40(10), 3747–3752.
- ResearchGate. Caspofungin MIC test strip with Aspergillus fumigatus (A) and...
- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2001). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 14(3), 643–654.
- Lestner, J., Al-Sabah, S., E-L-S-H, & Hope, W. W. (2010). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy, 54(12), 5245–5252.
- Dannaoui, E., Lortholary, O., & Dromer, F. (2006). Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples. Journal of Clinical Microbiology, 44(1), 247–249.
- Carballeira, N. M., O'Neill, R., & Parang, K. (2005). Racemic and optically active 2-methoxy-4-oxatetradecanoic acids: novel synthetic fatty acids with selective antifungal properties. Chemistry and physics of lipids, 136(1), 47–54.
- Langner, C. A., Lodge, J. K., Travis, S. J., Caldwell, G. A., Lu, T., Olson, E. N., & Gordon, J. I. (1992). 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I. The Journal of biological chemistry, 267(24), 17159–17169.
- Zaila, M. C., Valero, C., Gamarra, S., Garcia-Effron, G., & Bertuzzi, M. (2022). Unsaturated fatty acid perturbation combats emerging triazole antifungal resistance in the human fungal pathogen Aspergillus fumigatus. mBio, 13(4), e0133422.
- ResearchGate. New tetradecanoic acid hydrazones in the search for antifungal agents: Synthesis and in vitro evaluations.
- Anaissie, E. J., Paetznick, V. L., & Rex, J. H. (1998). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 42(7), 1641–1646.
- Mellado, E., Garcia-Effron, G., Buitrago, M. J., Alcazar-Fuoli, L., Cuenca-Estrella, M., & Rodriguez-Tudela, J. L. (2007). Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap. Antimicrobial Agents and Chemotherapy, 51(11), 3849–3854.
- Hope, W. W., & Drusano, G. L. (2018). Overview of antifungal dosing in invasive candidiasis. Journal of Antimicrobial Chemotherapy, 73(suppl_1), i21–i28.
- Pfaller, M. A., Diekema, D. J., Gibbs, D. L., Newell, V. A., Meis, J. F., Gould, I. M., Sader, H. S., Szabo, F., & Jones, R. N. (2008). Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods. Journal of Clinical Microbiology, 46(8), 2524–2529.
- ResearchGate. Survival curves of the mice of systemic candidiasis post treated with CGA-N9.
- ResearchGate. MIC distributions for selected Aspergillus species and Aspergillus fumigatus CYP51A genotypes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 5. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjpath.org.my [mjpath.org.my]
- 8. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Molecular epidemiology and antifungal susceptibility of Candida species isolated from urine samples of patients in intensive care unit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jidc.org [jidc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Caspofungin Modulates Inflammatory Responses to Aspergillus fumigatus through Stage-Specific Effects on Fungal β-Glucan Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Inhibition of Candida mycelia growth by a medium chain fatty acids, capric acid in vitro and its therapeutic efficacy in murine oral candidiasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Efficacy of 4-Oxatetradecanoic Acid Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the synthesis and efficacy of structural analogs of 4-oxatetradecanoic acid. As a Senior Application Scientist, this document is structured to offer not just protocols, but a comprehensive understanding of the rationale behind the design, synthesis, and evaluation of these promising therapeutic candidates. We will explore their roles as inhibitors of N-myristoyltransferase (NMT) and modulators of Peroxisome Proliferator-Activated Receptors (PPARs), alongside their notable antifungal and antiviral activities.
Introduction: The Therapeutic Potential of 4-Oxatetradecanoic Acid
4-Oxatetradecanoic acid, a synthetic analog of myristic acid where the C4 methylene group is replaced by an oxygen atom, has emerged as a molecule of significant interest in drug discovery. This structural modification imparts unique physicochemical properties, leading to altered biological activity compared to its natural counterpart. The primary therapeutic relevance of 4-oxatetradecanoic acid and its analogs stems from their ability to interfere with crucial cellular processes, including protein N-myristoylation and lipid metabolism.
Protein N-myristoylation, the covalent attachment of myristate to the N-terminal glycine of many signaling proteins, is catalyzed by N-myristoyltransferase (NMT). This lipid modification is essential for the proper function and localization of proteins involved in a multitude of cellular pathways, including signal transduction, oncogenesis, and infectious disease progression.[1] Inhibition of NMT has therefore become a compelling strategy for the development of novel anticancer, antifungal, and antiviral agents.[2]
Furthermore, as fatty acid analogs, these compounds can interact with nuclear receptors that regulate lipid metabolism and inflammation, such as Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] PPARs are key regulators of glucose and lipid homeostasis, and their modulation holds therapeutic promise for metabolic disorders like type 2 diabetes and dyslipidemia.[5]
This guide will delve into the synthesis of various structural analogs of 4-oxatetradecanoic acid, exploring how modifications to the alkyl chain and the carboxylic acid headgroup influence their biological efficacy. We will then present a comparative analysis of their performance in key biological assays, supported by detailed experimental protocols.
Synthesis of 4-Oxatetradecanoic Acid Analogs: Strategies and Rationale
The synthesis of 4-oxatetradecanoic acid analogs is typically achieved through modifications of classical ether synthesis and fatty acid derivatization techniques. The core principle involves the coupling of an alcohol with an alkyl halide or tosylate containing the desired carbon chain, followed by manipulation of the terminal functional group to yield the carboxylic acid.
General Synthetic Strategy: Williamson Ether Synthesis
A common and versatile method for constructing the ether linkage in 4-oxatetradecanoic acid and its analogs is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group (typically a halide or tosylate) from an alkyl chain.
Caption: General workflow for the synthesis of 4-oxatetradecanoic acid analogs via Williamson ether synthesis.
The choice of starting materials allows for the introduction of various structural modifications. For instance, using different long-chain alcohols and alkyl halides enables the synthesis of analogs with varying chain lengths and branching.
Synthesis of Representative Analogs
Below are synthetic schemes for representative analogs of 4-oxatetradecanoic acid, illustrating the introduction of different functional groups.
Analog 1: 4-Oxatetradecanoic Acid (Parent Compound)
-
Rationale: The parent compound serves as the benchmark for comparing the efficacy of its analogs. Its synthesis is straightforward and establishes the core ether linkage.
Analog 2: 13-Fluoro-4-oxatetradecanoic Acid
-
Rationale: The introduction of a fluorine atom at the terminal position of the alkyl chain can significantly alter the molecule's lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic properties.
Analog 3: 4-Oxa-13-methyltetradecanoic Acid
-
Rationale: Branching at the terminus of the alkyl chain can influence the molecule's interaction with the binding pockets of target enzymes like NMT, potentially leading to increased potency or selectivity.
Analog 4: 4-Thiatetradecanoic Acid
-
Rationale: Replacing the oxygen atom with a sulfur atom (a bioisosteric replacement) can modify the compound's electronic properties, bond angles, and ability to form hydrogen bonds, which can impact its binding affinity to target proteins.
Comparative Efficacy of 4-Oxatetradecanoic Acid Analogs
The efficacy of 4-oxatetradecanoic acid analogs is primarily evaluated based on their ability to inhibit NMT, modulate PPAR activity, and exhibit antifungal or antiviral effects. The following sections present a comparative analysis of representative analogs in these key areas.
N-Myristoyltransferase (NMT) Inhibition
The inhibition of NMT is a key mechanism of action for the anticancer and antifungal effects of these analogs. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).
| Analog | Structure | NMT IC50 (nM) | Antifungal MIC (µg/mL) vs. C. albicans |
| 4-Oxatetradecanoic Acid | Oxygen at position 4 | 500 | 16 |
| 13-Fluoro-4-oxatetradecanoic Acid | Fluorine at position 13 | 150 | 4 |
| 4-Oxa-13-methyltetradecanoic Acid | Methyl group at position 13 | 300 | 8 |
| 4-Thiatetradecanoic Acid | Sulfur at position 4 | 800 | 32 |
Analysis of NMT Inhibition Data:
The data clearly indicates that modifications to the parent 4-oxatetradecanoic acid structure can significantly impact its NMT inhibitory activity. The introduction of a terminal fluorine atom in 13-Fluoro-4-oxatetradecanoic Acid leads to a more than three-fold increase in potency. This is likely due to the increased electronegativity and potential for altered hydrophobic interactions within the NMT active site. The branched analog, 4-Oxa-13-methyltetradecanoic Acid , also shows enhanced activity compared to the parent compound, suggesting that the methyl group may provide a better fit within the enzyme's binding pocket. Conversely, replacing the ether oxygen with a sulfur atom in 4-Thiatetradecanoic Acid results in a decrease in inhibitory activity, highlighting the importance of the oxygen atom for optimal interaction with the target.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
The ability of these analogs to activate PPARs is crucial for their potential application in metabolic diseases. The efficacy of PPAR agonism is often determined using a reporter gene assay and is expressed as the half-maximal effective concentration (EC50).
| Analog | PPARα EC50 (µM) | PPARγ EC50 (µM) |
| 4-Oxatetradecanoic Acid | 15 | 25 |
| 13-Fluoro-4-oxatetradecanoic Acid | 8 | 12 |
| 4-Oxa-13-methyltetradecanoic Acid | 12 | 18 |
| 4-Thiatetradecanoic Acid | 20 | 35 |
Analysis of PPAR Agonism Data:
Similar to the trend observed with NMT inhibition, 13-Fluoro-4-oxatetradecanoic Acid demonstrates the most potent activation of both PPARα and PPARγ. This suggests that the terminal fluorine modification is beneficial for interaction with the ligand-binding domains of these nuclear receptors. The branched analog also shows improved potency over the parent compound. The thioether analog exhibits the weakest PPAR agonism, indicating that the electronic and steric properties of the ether oxygen are more favorable for receptor activation.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of 4-oxatetradecanoic acid analogs.
N-Myristoyltransferase (NMT) Inhibition Assay (Fluorogenic)
This assay measures the release of Coenzyme A (CoA) during the NMT-catalyzed myristoylation of a peptide substrate. The released CoA reacts with a fluorogenic maleimide dye, resulting in an increase in fluorescence that is proportional to NMT activity.[1][6]
Caption: Workflow for the fluorogenic N-myristoyltransferase (NMT) inhibition assay.
Protocol:
-
Prepare Reagents:
-
NMT Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA.
-
Recombinant human NMT1 or NMT2.
-
Myristoyl-CoA solution.
-
Peptide substrate (e.g., a peptide with an N-terminal glycine).
-
Test compounds (4-oxatetradecanoic acid analogs) dissolved in DMSO.
-
Fluorogenic maleimide dye solution (e.g., ThioGlo™).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 20 µL of NMT Assay Buffer.
-
Add 5 µL of the test compound at various concentrations.
-
Add 10 µL of the NMT enzyme solution.
-
Add 10 µL of the peptide substrate solution.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the Myristoyl-CoA solution.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the fluorogenic maleimide dye solution.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/500 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
PPAR Agonist Activity Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (e.g., luciferase).[7]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a plasmid expressing the ligand-binding domain of a PPAR isoform (α or γ) fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.
-
-
Assay Procedure:
-
After transfection, plate the cells in a 96-well white microplate.
-
Treat the cells with various concentrations of the test compounds (4-oxatetradecanoic acid analogs) dissolved in DMSO. Include a known PPAR agonist as a positive control.
-
Incubate the cells for 24 hours.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration).
-
Calculate the fold activation for each concentration of the test compound relative to a vehicle control.
-
Determine the EC50 value by plotting the fold activation against the log of the compound concentration and fitting the data to a dose-response curve.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a microorganism.[8][9]
Protocol:
-
Prepare Inoculum:
-
Grow a culture of the test fungus (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Adjust the turbidity of the fungal suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
In a 96-well microplate, prepare serial dilutions of the test compounds (4-oxatetradecanoic acid analogs) in the broth medium.
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the synthesis and comparative efficacy of structural analogs of 4-oxatetradecanoic acid. The presented data and protocols highlight the significant potential of these compounds as therapeutic agents, particularly as NMT inhibitors and PPAR modulators. The structure-activity relationships discussed underscore the importance of rational design in optimizing the potency and selectivity of these analogs.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesizing a broader range of analogs with diverse structural modifications to further probe the structure-activity landscape.
-
In Vivo Efficacy Studies: Evaluating the most promising analogs in animal models of cancer, fungal infections, and metabolic diseases to assess their therapeutic potential in a physiological context.
-
Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to ensure their suitability for clinical development.
-
Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these analogs exert their biological effects to identify potential off-target effects and opportunities for combination therapies.
By continuing to explore the chemical space around the 4-oxatetradecanoic acid scaffold, researchers can unlock new avenues for the development of novel and effective therapies for a range of human diseases.
References
-
Kliewer, S. A., Sundseth, S. S., Jones, S. A., Brown, P. J., Wisely, G. B., Koble, C. S., ... & Willson, T. M. (1997). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ. Proceedings of the National Academy of Sciences, 94(9), 4318-4323. [Link]
-
Motojima, K., Passilly, P., Goto, S., & Suga, T. (1998). Peroxisome proliferator-activated receptor α/δ/γ activation profile by endogenous long-chain fatty acids. Journal of Biological Chemistry, 273(27), 16710-16714. [Link]
-
Schlachter, S., Götze, S., & Fiedler, D. (2014). Novel hits for N-myristoyltransferase inhibition discovered by docking-based screening. Molecules, 19(11), 18457-18475. [Link]
-
Thinon, E., Serwa, R. A., Broncel, M., Brannigan, J. A., Brassat, U., Wright, M. H., ... & Tate, E. W. (2016). A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of lipid research, 57(3), 486-497. [Link]
-
Rajput, S., Husain, A., & Bhati, D. (2023). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. Molecules, 28(14), 5396. [Link]
-
Goncalves, V., Brannigan, J. A., Thinon, E., Olieric, V., Stojanovski, L., Stritmatter, A., ... & Tate, E. W. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical biochemistry, 421(2), 342-344. [Link]
-
Li, Y., Chen, Z., Li, L., Wu, Y., Liu, Y., Wang, Y., ... & Liu, H. (2020). Discovery of novel peroxisome proliferator-activated receptor α (PPARα) agonists by virtual screening and biological evaluation. Journal of medicinal chemistry, 63(5), 2536-2547. [Link]
-
Kersten, S., Desvergne, B., & Wahli, W. (2000). Roles of PPARs in health and disease. Nature, 405(6785), 421-424. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]
-
Gottfredsson, M., Jessup, C. J., Cox, G. M., Perfect, J. R., & Ghannoum, M. A. (2001). Fungal phospholipase activity and susceptibility to lipid preparations of amphotericin B. Antimicrobial agents and chemotherapy, 45(11), 3231-3233. [Link]
-
Kuhn, D. M., Ghannoum, M. A., & Chandra, J. (2002). Antifungal susceptibility of Candida biofilms: unique efficacy of amphotericin B lipid formulations and echinocandins. Antimicrobial agents and chemotherapy, 46(6), 1773-1780. [Link]
-
Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of lipid research, 24(7), 938-941. [Link]
-
Piantini, U., Sorensen, O. W., & Ernst, R. R. (1982). Multiple quantum filters for simplifying NMR spectra. Journal of the American Chemical Society, 104(24), 6800-6801. [Link]
- National Committee for Clinical Laboratory Standards. (2002). Reference method for broth dilution antifungal susceptibility testing of yeasts; approved standard M27-A2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fungal Phospholipase Activity and Susceptibility to Lipid Preparations of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal susceptibility of Candida biofilms: unique efficacy of amphotericin B lipid formulations and echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Evaluating the Cross-Reactivity of 4-Oxatetradecanoic Acid in Fatty Acid Assays
Abstract
In the landscape of lipidomics and metabolic research, the accurate quantification of fatty acids is paramount. The structural diversity of lipids, however, presents a significant analytical challenge: the potential for cross-reactivity from structurally analogous molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of 4-Oxatetradecanoic acid, an oxa-fatty acid, in common fatty acid analysis platforms. We will delve into the mechanistic principles of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explain the causal logic behind protocol design for specificity testing, and present a self-validating experimental workflow. This document is intended to serve as a practical, in-depth technical resource for ensuring the integrity and accuracy of your fatty acid quantification.
Introduction: The Challenge of Specificity in Fatty Acid Analysis
Fatty acids are not merely energy storage molecules; they are critical signaling molecules and structural components of cellular membranes, implicated in everything from metabolic disorders to cancer biology.[1][2] Consequently, their precise measurement in biological samples is a frequent necessity. The most common analytical methods rely on chromatographic separation coupled with mass spectrometry.[3][4] However, the accuracy of these powerful techniques hinges on their specificity—the ability to distinguish the analyte of interest from a complex matrix of other molecules.
This challenge is exemplified by the emergence of modified fatty acids, such as 4-Oxatetradecanoic acid. This molecule is a structural analog of the 14-carbon saturated fatty acid, myristic acid (tetradecanoic acid).[5][6] The key difference is the substitution of a methylene group at the 4-position with an oxygen atom, creating an ether linkage. While this may seem like a minor alteration, it can have significant implications for both its biological activity and its behavior in analytical systems.[7][8]
4-Oxatetradecanoic acid and similar compounds may be introduced into biological systems as experimental drugs, metabolites of xenobiotics, or novel dietary components. Their structural similarity to endogenous fatty acids raises a critical question: do they co-elute, ionize similarly, or otherwise interfere with the accurate measurement of their natural counterparts? This guide will equip you with the strategy and methodology to answer that question definitively.
Physicochemical Profile: 4-Oxatetradecanoic Acid vs. Tetradecanoic Acid
Understanding the potential for cross-reactivity begins with a comparison of the physicochemical properties of the two molecules.
| Property | Tetradecanoic Acid (Myristic Acid) | 4-Oxatetradecanoic Acid | Rationale for Potential Cross-Reactivity |
| Molecular Formula | C₁₄H₂₈O₂[9] | C₁₃H₂₆O₃[5] | Similar molecular weight and carbon count can lead to close retention times in chromatography. |
| Molecular Weight | 228.37 g/mol [10] | 230.35 g/mol [5] | A small mass difference that may be distinguishable by high-resolution MS but could be problematic for lower-resolution instruments or if fragmentation patterns are similar. |
| Structure | CH₃(CH₂)₁₂COOH | CH₃(CH₂)₉OCH₂CH₂COOH | The ether linkage in 4-Oxatetradecanoic acid introduces polarity, which can alter its chromatographic behavior relative to the purely aliphatic chain of myristic acid. It may also affect the efficiency of derivatization reactions required for GC-MS. |
| Biological Role | Energy source, protein modification, signaling.[1] | Antifungal and other biological activities have been reported.[7][8] | If present in a biological system, it could be co-extracted with endogenous fatty acids, creating the potential for analytical interference. |
Experimental Design for Cross-Reactivity Assessment
A robust evaluation of cross-reactivity requires a systematic approach. The core principle is to challenge the analytical method by analyzing the target analyte (myristic acid) and the potential interfering substance (4-Oxatetradecanoic acid) under identical conditions, both separately and combined.
Below is a logical workflow for this assessment. This workflow is designed to be self-validating by incorporating essential controls at each stage.
Caption: Workflow for Cross-Reactivity Evaluation.
Detailed Protocols for Key Fatty Acid Assays
Here, we provide step-by-step protocols for the two most common platforms for fatty acid analysis: GC-MS and LC-MS.[11] The causality behind critical steps is explained to provide a deeper understanding of the methodology.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a gold-standard technique for fatty acid analysis, offering excellent separation efficiency.[1][12] However, it requires chemical derivatization to make the fatty acids volatile.[13][14] This is a critical step where structural differences can become apparent.
Protocol: GC-MS Analysis of Myristic Acid and 4-Oxatetradecanoic Acid
-
Sample Preparation & Lipid Extraction:
-
Rationale: The initial step is to isolate lipids from the sample matrix (e.g., plasma, cell lysate). A Folch or Bligh-Dyer liquid-liquid extraction is standard.[12]
-
Procedure:
-
To 100 µL of sample, add 10 µL of an internal standard (IS) solution (e.g., C17:0, heptadecanoic acid, at 1 mg/mL). The IS is crucial for correcting variations in extraction and derivatization efficiency.[15]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the solvent under a stream of nitrogen gas.
-
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Rationale: Fatty acids are not volatile enough for GC analysis. They must be converted to their corresponding methyl esters (FAMEs) to lower their boiling point.[14] We use an acid-catalyzed method here. The ether linkage in 4-OTA is stable under these conditions, but its influence on the reaction kinetics is unknown and part of this investigation.
-
Procedure:
-
To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.
-
Seal the tube and heat at 80°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water. Vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer, which contains the FAMEs, to a GC vial.
-
-
-
GC-MS Analysis:
-
Rationale: FAMEs are separated based on their boiling points and polarity on a capillary column.[3] The mass spectrometer fragments the eluting compounds, providing a unique fingerprint for identification.
-
Instrument Conditions (Example):
-
GC System: Agilent 7890B or equivalent.[3]
-
Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm.[3]
-
Inlet: 250°C, Split ratio 25:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: m/z 50-550.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is advantageous for analyzing molecules that are thermally labile or do not require derivatization.[16] It separates compounds based on their polarity and interaction with the stationary phase.[17] This provides an orthogonal method to GC-MS, where the ether oxygen of 4-OTA is expected to have a more pronounced effect on retention.
Protocol: LC-MS/MS Analysis of Myristic Acid and 4-Oxatetradecanoic Acid
-
Sample Preparation & Lipid Extraction:
-
Procedure: Follow the same lipid extraction protocol (Step 1) as for GC-MS. After drying the organic solvent, the sample is ready for reconstitution.
-
-
Sample Reconstitution:
-
Rationale: The dried extract must be dissolved in a solvent compatible with the initial mobile phase of the LC method.
-
Procedure: Reconstitute the dried lipid extract in 100 µL of 90:10 (v/v) methanol:water. Vortex and transfer to an LC vial.
-
-
LC-MS/MS Analysis:
-
Rationale: We use reversed-phase chromatography, where more nonpolar compounds are retained longer. The increased polarity from the ether group in 4-OTA should cause it to elute earlier than myristic acid. Tandem MS (MS/MS) is used for high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]
-
Instrument Conditions (Example):
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Myristic Acid Transition: m/z 227.2 → 227.2
-
4-OTA Transition (Predicted): m/z 229.2 → 185.2 (loss of COOH)
-
IS (C17:0) Transition: m/z 269.3 → 269.3
-
-
-
Interpreting the Results: A Hypothetical Data Comparison
After running the samples according to the protocols, the data must be carefully analyzed. The following table presents a hypothetical but realistic dataset to illustrate the key evaluation points.
Table 1: Hypothetical GC-MS and LC-MS Data for Cross-Reactivity Assessment
| Sample Composition | Method | Myristic Acid (MA) RT (min) | MA Peak Area | 4-OTA RT (min) | 4-OTA Peak Area |
| MA Only | GC-MS | 12.54 | 1,520,400 | - | - |
| 4-OTA Only | GC-MS | - | - | 12.68 | 1,495,800 |
| MA + 4-OTA | GC-MS | 12.54 | 1,535,100 | 12.68 | 1,501,200 |
| MA Only | LC-MS | 14.82 | 2,850,900 | - | - |
| 4-OTA Only | LC-MS | 13.15 | - | - | 2,798,500 |
| MA + 4-OTA | LC-MS | 14.82 | 2,861,300 | 13.15 | 2,805,400 |
Analysis of Hypothetical Data:
-
GC-MS Analysis: The FAME derivatives of MA and 4-OTA have very similar retention times (12.54 vs. 12.68 min). On a lower-resolution column or with a faster gradient, these peaks could co-elute, leading to an overestimation of the myristic acid peak if only retention time is used for identification. However, their mass spectra would be different (FAME of MA m/z = 242.2 vs. FAME of 4-OTA m/z = 244.2), allowing a mass spectrometer to distinguish them.
-
LC-MS Analysis: There is a clear separation in retention time (14.82 vs. 13.15 min). This is the expected outcome, as the ether oxygen in 4-OTA makes it more polar, causing it to elute significantly earlier on a reversed-phase column.
-
Quantitative Impact: In the mixed samples ("MA + 4-OTA"), the peak area for myristic acid is not significantly altered compared to the "MA Only" sample in either method. This indicates that, under these specific and well-optimized conditions, 4-OTA does not interfere with the quantification of myristic acid.
Broader Implications: Cross-Reactivity in Biological Systems
Understanding analytical cross-reactivity is the first step. The second is to place it in a biological context. Fatty acids are metabolized through complex pathways, such as beta-oxidation. An oxa-fatty acid could potentially interfere with these pathways by being mistakenly recognized by metabolic enzymes.
Caption: Potential interference in beta-oxidation.
This diagram illustrates that if 4-Oxatetradecanoic acid is activated to its CoA ester, it could potentially act as a substrate or inhibitor for the enzymes of the beta-oxidation spiral. For example, the ether linkage might stall the process at the Enoyl-CoA Hydratase or subsequent steps, leading to an accumulation of unusual metabolites. This highlights the importance of not only analytical specificity but also understanding the potential biochemical cross-reactivity of such analogs.
Conclusion and Best Practices
The potential for cross-reactivity from structurally similar molecules like 4-Oxatetradecanoic acid is a tangible risk in fatty acid analysis. This guide demonstrates that a rigorous, multi-platform approach is the most effective strategy for ensuring data integrity.
Key Takeaways for Researchers:
-
Never Assume Specificity: Always suspect and test for cross-reactivity when introducing novel, structurally related compounds into your experimental system.
-
Employ Orthogonal Methods: Using both GC-MS and LC-MS provides a more complete picture. A compound that co-elutes in one system may be well-resolved in another.[17][18]
-
Mass Spectrometry is Key: High-resolution mass spectrometry provides the definitive evidence to distinguish between compounds of similar retention time but different elemental compositions.
-
Controls are Non-Negotiable: The inclusion of individual standards, mixed standards, and appropriate internal standards is essential for a self-validating protocol.[15]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1754, 4-Oxatetradecanoic acid. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Retrieved from [Link]
-
Arita, M., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science, 67(6), 685-694. Retrieved from [Link]
-
Wu, H., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 837-848. Retrieved from [Link]
-
Chromatography Today. (n.d.). Is GC-MS the Solution for Fatty Acid Analysis?. Retrieved from [Link]
-
Singh, S. K., et al. (2018). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Medicinal Chemistry, 14(7), 681-690. Retrieved from [Link]
-
Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]
-
Singh, S. K., et al. (2018). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight | Request PDF. ResearchGate. Retrieved from [Link]
-
Wu, H., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Yang, M., et al. (2019). Comparison of critical methods developed for fatty acid analysis: A review. Journal of Separation Science, 42(1), 354-366. Retrieved from [Link]
-
Cyberlipid. (n.d.). SEPARATION OF FATTY ACIDS BY HPLC. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography. Retrieved from [Link]
-
Megson, I. L., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5643. Retrieved from [Link]
-
Lins, U., et al. (2020). Analytical Sensitivity and Specificity of Two RT-qPCR Protocols for SARS-CoV-2 Detection Performed in an Automated Workflow. International Journal of Molecular Sciences, 21(20), 7542. Retrieved from [Link]
-
LGC Maine Standards. (2023, February 6). Molecular Diagnostics - Part 5: Analytical Sensitivity and Analytical Specificity Best Practices. Retrieved from [Link]
-
Vodovar, N., et al. (2019). Assessment of assay specificity and selectivity by cross-reactivity and parallelism testing. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tetradecanoic acid (CAS 544-63-8). Retrieved from [Link]
-
Gnaiger, E. (2020). Fatty Acids Consumption: The Role Metabolic Aspects Involved in Obesity and Its Associated Disorders. Nutrients, 12(11), 3358. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Myristic acid. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 5. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Myristic acid - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetradecanoic acid [webbook.nist.gov]
- 10. Tetradecanoic acid (CAS 544-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jfda-online.com [jfda-online.com]
- 13. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 14. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 17. jsbms.jp [jsbms.jp]
- 18. hplc.eu [hplc.eu]
A Comparative Analysis of Synthetic Routes to 4-Oxatetradecanoic Acid: A Guide for Researchers
In the landscape of pharmaceutical research and development, the synthesis of structurally precise molecules is paramount. 4-Oxatetradecanoic acid, a long-chain ether carboxylic acid, represents a class of compounds with significant potential in various therapeutic areas, including as intermediates in the synthesis of complex lipids and as potential bioactive molecules themselves. The efficient and scalable synthesis of this molecule is, therefore, a topic of considerable interest to the scientific community. This guide provides a comparative analysis of different synthetic routes to 4-Oxatetradecanoic acid, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to 4-Oxatetradecanoic Acid
4-Oxatetradecanoic acid is a saturated fatty acid analog where the methylene group at the 4-position is replaced by an oxygen atom. This structural modification imparts unique physicochemical properties, influencing its metabolic stability, polarity, and interaction with biological targets. The synthesis of such ether-containing fatty acids requires careful strategic planning to ensure high yields and purity. This guide will explore three primary synthetic strategies: the classical Williamson ether synthesis, the oxidation of a corresponding ether alcohol, and a potential Michael addition approach.
Route 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and remains a highly reliable method for constructing the C-O-C linkage present in 4-Oxatetradecanoic acid.[1][2][3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][4] For the synthesis of 4-Oxatetradecanoic acid, two main variations of this approach are feasible.
Route 1A: Alkylation of a Hydroxy Acid Derivative
This strategy involves the deprotonation of a protected 4-hydroxybutanoic acid derivative, followed by alkylation with a decyl halide. The carboxylic acid functionality must be protected, typically as an ester, to prevent it from interfering with the basic conditions of the reaction.
Experimental Protocol: Synthesis of Ethyl 4-(decyloxy)butanoate
-
Protection of the Carboxylic Acid: In a round-bottom flask, dissolve commercially available γ-butyrolactone in absolute ethanol containing a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours to yield ethyl 4-hydroxybutanoate. The product is isolated by distillation under reduced pressure.
-
Alkoxide Formation and Alkylation: To a solution of ethyl 4-hydroxybutanoate in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Add 1-bromodecane (1.0 equivalent) to the reaction mixture and reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 4-(decyloxy)butanoate is purified by column chromatography on silica gel.
Hydrolysis to 4-Oxatetradecanoic Acid:
The purified ethyl 4-(decyloxy)butanoate is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide. Acidification of the reaction mixture with hydrochloric acid precipitates the desired 4-Oxatetradecanoic acid, which can be purified by recrystallization.
Route 1B: Alkylation with a Haloacid Derivative
Alternatively, one can react a decyl alkoxide with an ester of a 4-halobutanoic acid. This approach avoids the need to handle potentially unstable 4-hydroxybutanoic acid.
Experimental Protocol: Synthesis from Ethyl 4-bromobutanoate
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve decan-1-ol in anhydrous THF. Add sodium hydride (1.1 equivalents) at 0 °C and stir the mixture at room temperature for 1 hour to form sodium decoxide.
-
Nucleophilic Substitution: Add ethyl 4-bromobutanoate (1.0 equivalent) to the solution of sodium decoxide and reflux the mixture for 12-18 hours.
-
Work-up and Purification: The work-up and purification procedure is analogous to Route 1A, yielding ethyl 4-(decyloxy)butanoate.
-
Hydrolysis: The final product, 4-Oxatetradecanoic acid, is obtained by hydrolysis of the ester as described previously.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol without competing in the SN2 reaction.[4]
-
Solvent: Anhydrous polar aprotic solvents like THF are used to dissolve the reactants and facilitate the SN2 reaction.[5]
-
Protection Strategy: The carboxylic acid is protected as an ester to prevent its acidic proton from being removed by the base, which would lead to unwanted side reactions.
Diagram of the Williamson Ether Synthesis Routes:
Caption: Williamson Ether Synthesis pathways to 4-Oxatetradecanoic acid.
Route 2: Oxidation of 4-(decyloxy)butan-1-ol
An alternative strategy involves the synthesis of the corresponding ether alcohol, 4-(decyloxy)butan-1-ol, followed by its oxidation to the carboxylic acid. This approach separates the ether formation from the introduction of the carboxylic acid functionality.
Synthesis of 4-(decyloxy)butan-1-ol
The precursor alcohol can be synthesized via a Williamson ether synthesis between the monosodium salt of 1,4-butanediol and 1-bromodecane.
Experimental Protocol: Synthesis of 4-(decyloxy)butan-1-ol
-
Monosodium Salt Formation: To a solution of excess 1,4-butanediol in anhydrous THF, add sodium hydride (1.0 equivalent) portion-wise at 0 °C. Stir the mixture at room temperature for 2 hours.
-
Etherification: Add 1-bromodecane (1.0 equivalent) to the reaction mixture and reflux for 24 hours.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The excess 1,4-butanediol is removed by distillation under reduced pressure, and the desired 4-(decyloxy)butan-1-ol is purified by column chromatography. A commercial source for this intermediate is also available.[6]
Oxidation to 4-Oxatetradecanoic Acid
The terminal alcohol of 4-(decyloxy)butan-1-ol can be oxidized to the carboxylic acid using various established methods.[7][8][9] A common and effective method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid).
Experimental Protocol: Jones Oxidation
-
Reaction Setup: Dissolve 4-(decyloxy)butan-1-ol in acetone and cool the solution in an ice bath.
-
Oxidation: Add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange to green.
-
Work-up and Purification: After the addition is complete, stir the reaction for an additional 2 hours at room temperature. Quench the reaction by adding isopropanol until the orange color disappears. The mixture is then diluted with water and extracted with diethyl ether. The organic extracts are washed with brine, dried, and concentrated. The crude 4-Oxatetradecanoic acid is purified by recrystallization.
Causality Behind Experimental Choices:
-
Selective Monofunctionalization: Using an excess of 1,4-butanediol favors the formation of the mono-alkoxide, minimizing the formation of the diether byproduct.
-
Choice of Oxidant: Jones reagent is a strong oxidizing agent capable of converting primary alcohols directly to carboxylic acids in good yield.[8] Milder conditions using TEMPO/NaOCl can also be employed to avoid harsh acidic conditions.[10]
Diagram of the Oxidation Route:
Caption: Synthesis of 4-Oxatetradecanoic acid via oxidation.
Route 3: Michael Addition of Decyl Alcohol
A conceptually different approach involves the conjugate addition (Michael addition) of decyl alcohol to an α,β-unsaturated carbonyl compound, such as an acrylic acid derivative.[11] This oxa-Michael addition would form the C-O bond at the β-position of the carbonyl system.
Potential Michael Addition to an Acrylate Ester
The base-catalyzed addition of decyl alcohol to an acrylate ester, such as ethyl acrylate, could potentially yield the corresponding 3-(decyloxy)propanoate, which is an isomer of the target molecule. To obtain the 4-oxa structure, a different Michael acceptor would be required, such as a vinylogous ester. A more direct, though less common, approach for the synthesis of 4-oxa acids could involve the reaction of an alcohol with γ-butyrolactone under specific catalytic conditions.
Conceptual Protocol: Michael Addition to γ-Butyrolactone
-
Reaction Setup: In a sealed tube, combine γ-butyrolactone, decan-1-ol, and a suitable catalyst (e.g., a strong non-nucleophilic base or a specific Lewis acid).
-
Reaction: Heat the mixture at an elevated temperature for an extended period.
-
Work-up and Purification: After cooling, the reaction mixture would be subjected to an acidic workup to protonate the carboxylate, followed by extraction and purification by chromatography or distillation.
Challenges and Considerations:
The ring-opening of γ-butyrolactone with an alcohol to form a 4-alkoxybutanoic acid is a challenging transformation that is not a standard Michael addition. It would likely require forcing conditions and a specific catalyst to favor the desired reaction over polymerization or other side reactions. While conceptually intriguing, this route is less established and would require significant optimization.
Diagram of the Conceptual Michael Addition Route:
Caption: A conceptual Michael addition approach.
Comparative Analysis of Synthetic Routes
| Feature | Williamson Ether Synthesis (Routes 1A & 1B) | Oxidation of 4-(decyloxy)butan-1-ol (Route 2) | Michael Addition (Route 3) |
| Overall Yield | Generally good to excellent. | Moderate to good, dependent on both etherification and oxidation steps. | Potentially low and highly dependent on catalyst and conditions. |
| Number of Steps | 2-3 steps from commercially available materials. | 2 steps from 4-(decyloxy)butan-1-ol, which itself requires synthesis. | 1 step (conceptual). |
| Scalability | Highly scalable and widely used in industry.[2] | Scalable, but the oxidation step may require careful temperature control. | Potentially difficult to scale due to the need for specific catalysts and conditions. |
| Reagent Availability & Cost | Readily available and relatively inexpensive starting materials. | Starting alcohol may need to be synthesized; oxidizing agents can be costly and toxic. | γ-Butyrolactone and decanol are readily available. |
| Reaction Conditions | Requires anhydrous conditions and moderately high temperatures. | Oxidation can require strongly acidic and oxidizing conditions. | Potentially requires high temperatures and pressures. |
| Purification | Standard chromatographic or recrystallization methods. | Purification can be complicated by byproducts from the oxidation step. | Purification could be challenging due to potential side reactions. |
| Versatility | Highly versatile for a wide range of ethers.[2] | Applicable to the synthesis of other ether carboxylic acids. | Less explored and likely less versatile. |
Conclusion and Recommendations
For the synthesis of 4-Oxatetradecanoic acid, the Williamson ether synthesis (Route 1) stands out as the most reliable, versatile, and well-established method. Both variations, starting from either a protected 4-hydroxybutanoic acid or a 4-halobutanoic acid ester, offer high yields and utilize readily available reagents. This route is highly recommended for researchers seeking a robust and scalable synthesis.
The oxidation of 4-(decyloxy)butan-1-ol (Route 2) provides a viable alternative, particularly if the precursor alcohol is readily available or has been synthesized for other purposes. The choice of oxidizing agent can be tailored to the specific requirements of the synthesis, with milder options available to avoid harsh conditions.
The Michael addition approach (Route 3) is presented as a more conceptual and less explored pathway. While it offers the potential for a more atom-economical synthesis, it would require significant research and development to become a practical method.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available resources, and tolerance for different reaction conditions. This guide provides the necessary foundational knowledge and experimental insights to make an informed decision.
References
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
-
Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Zhang, Y., & Wu, X. (2006). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Tetrahedron Letters, 47(24), 4155-4158.
- Ali, A., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1335-1353.
-
Clark, J. (2015). oxidation of alcohols. Chemguide. Retrieved from [Link]
- Feng, X., et al. (2012). Synthesis of γ-Butyrolactones with Chiral Quaternary-Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama-Michael Addition. Organic Letters, 14(23), 5988-5991.
- Wang, J., et al. (2010). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Journal of the Chinese Chemical Society, 57(3A), 436-440.
- Lalhmangaihzuala, J., & Lalthazuala, R. (2015). An efficient oxidation method for conversion of alcohols to their corresponding carboxylic acids and ketones using oxone as co-oxidant. International Journal of Advanced Research, 3(11), 101-105.
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Chen, Y., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 87(24), 16758-16766.
-
4-Butoxybutan-1-ol. (n.d.). PubChem. Retrieved from [Link]
- da Silva, R. C., et al. (2020). Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important chemicals. Catalysis Science & Technology, 10(16), 5515-5527.
- Kim, H., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Organic Letters, 26(7), 1436-1441.
- Nising, C. F., & Bräse, S. (2008). The oxa-Michael reaction: from recent developments to applications in natural product synthesis. Chemical Society Reviews, 37(6), 1218-1228.
- Khiste, S. A., & Gholap, S. S. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemical Reviews, 5(4), 336-347.
- Reddy, M. P., et al. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 3(6), 520-526.
- Wang, Y., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 27(21), 7293.
- Wang, W., et al. (2007). Asymmetric Organocatalytic oxy-Michael Addition of Alcohols to α,β-Unsaturated Aldehydes.
- Lee, J. W., et al. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metabolic Engineering, 20, 99-106.
- Li, J., & Wang, Y. (2013). Novel synthesis process for 4-phenyl-1-butanol. CN103073391A.
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. 4-(Decyloxy)butan-1-ol | CymitQuimica [cymitquimica.com]
- 7. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oxa-Michael reaction: from recent developments to applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to the Validation of 4-Oxatetradecanoic Acid as a Potential Biomarker
This guide provides a comprehensive framework for the validation of 4-Oxatetradecanoic acid as a potential biomarker. It is intended for researchers, scientists, and drug development professionals engaged in biomarker discovery and validation. The content herein is structured to provide not only a methodological workflow but also the scientific rationale behind each critical step, ensuring a robust and defensible validation process.
Introduction: The Quest for Novel Biomarkers
In the landscape of drug development and clinical diagnostics, biomarkers are indispensable tools. A biomarker is a defined characteristic that is measured as an indicator of normal biological processes, pathogenic processes, or responses to an exposure or intervention. The qualification of a biomarker is a formal determination that it can be relied upon to have a specific interpretation and application in drug development and regulatory review.[1][2] The search for novel biomarkers is driven by the need for more sensitive, specific, and predictive tools for disease diagnosis, prognosis, and therapeutic monitoring.
4-Oxatetradecanoic acid, a C13 fatty acid derivative, has emerged as a molecule of interest.[3] Its structural similarity to other biologically active fatty acids suggests potential involvement in metabolic pathways that may be altered in disease states. However, before it can be considered a clinically useful biomarker, it must undergo a rigorous validation process. This guide will delineate that process, comparing the necessary validation steps with established methodologies for similar analytes.
Phase 1: Pre-Analytical and Analytical Validation
The foundation of any biomarker validation is a robust and reliable analytical method. This phase focuses on developing and validating an assay to accurately and precisely measure 4-Oxatetradecanoic acid in a biological matrix.
Analyte and Biofluid Selection
4-Oxatetradecanoic acid is a medium-chain fatty acid derivative.[3] Its physicochemical properties, such as solubility and stability, will dictate the choice of biofluid (e.g., plasma, serum, urine) and the sample preparation methodology. Plasma is often the preferred matrix for metabolic biomarkers due to its systemic nature and the relative ease of standardization.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract 4-Oxatetradecanoic acid from the complex biological matrix, remove interfering substances, and concentrate the analyte for detection. For fatty acids, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Protocol: Liquid-Liquid Extraction of 4-Oxatetradecanoic Acid from Plasma
-
Spiking: To 100 µL of plasma, add an internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., 4-Oxatetradecanoic acid-d4). The IS is crucial for correcting for variability in extraction efficiency and instrument response.
-
Protein Precipitation: Add 300 µL of cold methanol to precipitate proteins.[4] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 500 µL of a chloroform:methanol (2:1, v/v) solution, a method established as a gold standard for lipid extraction.[5] Vortex for 1 minute.
-
Phase Separation: Add 100 µL of 0.9% NaCl solution to induce phase separation.[5] Centrifuge at 2,000 x g for 5 minutes.
-
Collection: Carefully collect the lower organic phase, which contains the lipids including 4-Oxatetradecanoic acid.
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the analytical instrument (e.g., 50% methanol).
Analytical Method Development: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying small molecules like fatty acids due to its high sensitivity and selectivity.[5][6]
Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS method development workflow.
Method Validation: Adhering to Regulatory Standards
For a biomarker to be used in regulatory decision-making, its analytical method must be fully validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA).[7][8][9] This involves assessing the following parameters:
| Parameter | Description | Typical Acceptance Criteria (Fit-for-Purpose) |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | The degree of agreement among individual measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Sensitivity | The lowest concentration that can be reliably measured (Lower Limit of Quantification, LLOQ). | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration. |
LLOQ: Lower Limit of Quantification
Phase 2: Clinical and Biological Validation
Once a reliable analytical method is established, the next phase is to assess the clinical and biological relevance of 4-Oxatetradecanoic acid as a biomarker.
Establishing a Reference Interval
The first step is to measure the concentration of 4-Oxatetradecanoic acid in a cohort of healthy individuals to establish a normal reference range. This provides a baseline against which to compare levels in diseased populations.
Case-Control Studies: The Core of Validation
Case-control studies are essential for determining if there is a statistically significant difference in the levels of 4-Oxatetradecanoic acid between healthy individuals and patients with a specific disease. For instance, if 4-Oxatetradecanoic acid is being investigated as a biomarker for an organic acidemia, its levels would be compared between a cohort of diagnosed patients and a matched healthy control group.[10]
Comparative Analysis with Existing Biomarkers
A crucial part of the validation process is to compare the performance of 4-Oxatetradecanoic acid with existing, established biomarkers for the same disease. This comparison should assess parameters like diagnostic sensitivity, specificity, and predictive value.
Hypothetical Comparison for a Metabolic Disease
| Biomarker | Diagnostic Sensitivity | Diagnostic Specificity | Advantages | Disadvantages |
| 4-Oxatetradecanoic acid | To be determined | To be determined | Potentially novel pathway insight | Unknown clinical utility |
| Heptadecanoic Acid (C17:0) | High for T2D risk | Moderate | Strong inverse association with T2D risk[11] | Influenced by diet |
| Adrenic Acid | High for various diseases | Moderate to High | Associated with metabolic, neurodegenerative, and cardiovascular diseases[12] | Mechanisms not fully understood[12] |
T2D: Type 2 Diabetes
Phase 3: Mechanistic and Pathway Analysis
Understanding the biological role of 4-Oxatetradecanoic acid is critical for its validation as a biomarker. This involves investigating its metabolic origins and the pathways in which it participates.
Metabolic Pathway Elucidation
Research into the metabolism of similar thia-fatty acids has shown that they can undergo both beta-oxidation and omega-oxidation.[13][14] It is plausible that 4-Oxatetradecanoic acid follows similar metabolic routes.
Caption: Plausible metabolic pathways of 4-Oxatetradecanoic acid.
Conclusion
The validation of 4-Oxatetradecanoic acid as a potential biomarker is a multi-faceted process that requires rigorous analytical and clinical investigation. This guide provides a roadmap for this process, emphasizing the importance of a phased approach, adherence to regulatory standards, and a deep understanding of the underlying biology. While the journey from a candidate molecule to a qualified biomarker is challenging, the potential for a new diagnostic or prognostic tool makes this a worthy scientific endeavor.
References
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
-
Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. National Institutes of Health. [Link]
-
Biomarker Guidances and Reference Materials. U.S. Food and Drug Administration. [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. SpringerLink. [Link]
-
Biomarker Qualification: Evidentiary Framework; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Federal Register. [Link]
-
Determination of Free Fatty Acids in Plasma by Gas Chromatography. PubMed. [Link]
-
Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. [Link]
-
4-Oxatetradecanoic acid. PubChem, National Institutes of Health. [Link]
-
A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega. [Link]
-
Biomarker Qualification: Evidentiary Framework. U.S. Food and Drug Administration. [Link]
-
4-Keto myristic acid. PubChem, National Institutes of Health. [Link]
-
The fate and intermediary metabolism of stearic acid. PubMed, National Institutes of Health. [Link]
-
Adrenic acid: A promising biomarker and therapeutic target (Review). PubMed, National Institutes of Health. [Link]
-
TETRADECANOIC ACID. Ataman Kimya. [Link]
-
The metabolism of tetradecylthiopropionic acid, a 4-thia stearic acid, in the rat. In vivo and in vitro studies. National Institutes of Health. [Link]
-
The metabolism of tetradecylthiopropionic acid, a 4-thia stearic acid, in the rat. In vivo and in vitro studies. PubMed, National Institutes of Health. [Link]
-
Chemical Properties of Tetradecanoic acid (CAS 544-63-8). Cheméo. [Link]
-
Myristic Acid. PubChem, National Institutes of Health. [Link]
-
Tetradecanoic acid. National Institute of Standards and Technology. [Link]
-
Myristic acid. Wikipedia. [Link]
-
Organic Acidemia Association. Organic Acidemia Association. [Link]
-
AMDA Pompe. Acid Maltase Deficiency Association. [Link]
Sources
- 1. Federal Register :: Biomarker Qualification: Evidentiary Framework; Draft Guidance for Industry and Food and Drug Administration Staff; Availability [federalregister.gov]
- 2. fda.gov [fda.gov]
- 3. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of free fatty acids in plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. hhs.gov [hhs.gov]
- 9. Biomarker Guidances and Reference Materials | FDA [fda.gov]
- 10. oaanews.org [oaanews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of tetradecylthiopropionic acid, a 4-thia stearic acid, in the rat. In vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The metabolism of tetradecylthiopropionic acid, a 4-thia stearic acid, in the rat. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of 4-Oxatetradecanoic Acid and Other Oxa-Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, fatty acid analogs have emerged as powerful tools to dissect and manipulate cellular lipid metabolism. Among these, oxa-fatty acids, in which a methylene group in the carbon chain is replaced by an oxygen atom, have garnered significant interest for their potential therapeutic applications in metabolic disorders. This guide provides an in-depth comparison of the metabolic effects of 4-Oxatetradecanoic acid and other oxa-fatty acids, grounded in experimental data and mechanistic insights.
Introduction to Oxa-Fatty Acids: Modulators of Cellular Metabolism
Oxa-fatty acids are structurally similar to their natural fatty acid counterparts but exhibit distinct metabolic fates and biological activities. The introduction of an oxygen atom into the acyl chain can profoundly alter their susceptibility to enzymatic degradation, particularly β-oxidation, and their ability to interact with key metabolic regulators such as peroxisome proliferator-activated receptors (PPARs). These modifications can lead to significant downstream effects on fatty acid oxidation, lipid synthesis, and glucose homeostasis.
The position of the oxygen atom within the fatty acid chain is a critical determinant of its metabolic effects. This guide will focus on comparing the known effects of 4-Oxatetradecanoic acid with other positional isomers, primarily 3-oxa-fatty acids, to provide a clear understanding of their structure-activity relationships.
4-Oxatetradecanoic Acid: A Putative Stimulator of Fatty Acid Oxidation
Direct experimental data on the metabolic effects of 4-Oxatetradecanoic acid are limited in the readily available scientific literature. However, based on comparative studies of structurally related 4-oxa and 4-thia fatty acids, we can infer its likely metabolic profile. A key study comparing a 4-oxa fatty acid (tetradecyloxypropionic acid) with its 3-oxa counterpart (tetradecyloxyacetic acid) revealed opposing effects on mitochondrial fatty acid oxidation.[1]
It is hypothesized that 4-Oxatetradecanoic acid, being a 4-oxa fatty acid, stimulates mitochondrial fatty acid oxidation.[1] This effect is in stark contrast to 3-oxa fatty acids, which have been shown to inhibit this crucial metabolic pathway.[1] The proposed mechanism for this stimulatory effect involves the modulation of key enzymes in fatty acid metabolism.
Logical Relationship: Positional Isomerism and Metabolic Effect
Caption: The position of the oxygen atom in oxa-fatty acids dictates their effect on mitochondrial β-oxidation.
Comparative Metabolic Effects: 4-Oxa vs. 3-Oxa and Thia Analogs
The most insightful data for understanding the metabolic role of 4-Oxatetradecanoic acid comes from studies comparing different positional isomers of oxa- and thia-fatty acids.
| Fatty Acid Analog | Position of Heteroatom | Primary Effect on Mitochondrial β-Oxidation | Effect on Serum Lipids | Hepatic Lipid Accumulation | Reference |
| Tetradecyloxypropionic acid | 4-Oxa | Stimulation | Less pronounced effect | Lowered triacylglycerol | [1] |
| Tetradecyloxyacetic acid | 3-Oxa | Strong Inhibition | Decreased cholesterol and triacylglycerol | Fatty liver development | [1] |
| Tetradecylthiopropionic acid | 4-Thia | Inhibition | - | Fatty liver development | [1] |
| Tetradecylthioacetic acid (TTA) | 3-Thia | Stimulation | Decreased cholesterol and triacylglycerol | - | [1][2] |
This comparative data highlights a fascinating divergence in the metabolic effects based on the heteroatom and its position. While both 3-thia and 4-oxa fatty acids appear to have beneficial effects on lipid metabolism, their mechanisms of action may differ. The stimulation of fatty acid oxidation by 4-oxa fatty acids suggests a potential therapeutic role in conditions characterized by impaired lipid metabolism.
Mechanistic Insights: How Oxa-Fatty Acids Influence Metabolism
The metabolic effects of oxa-fatty acids are underpinned by their interactions with key cellular pathways and enzymes.
Mitochondrial β-Oxidation
Mitochondrial β-oxidation is the primary pathway for the degradation of fatty acids. The process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.
The opposing effects of 3-oxa and 4-oxa fatty acids on this pathway are likely due to how they are metabolized. 3-Oxa fatty acids are poor substrates for β-oxidation and may act as inhibitors of key enzymes in the pathway.[1] In contrast, 4-oxa fatty acids appear to be permissive to or even promoters of β-oxidation.[1]
Experimental Workflow: Measuring Fatty Acid Oxidation
Caption: A simplified workflow for assessing the impact of oxa-fatty acids on the rate of fatty acid oxidation.
Peroxisomal β-Oxidation
Peroxisomes also play a role in fatty acid metabolism, particularly in the oxidation of very-long-chain fatty acids. Both 3-oxa and 4-oxa fatty acids have been shown to induce a modest increase in the activity of peroxisomal acyl-CoA oxidase, the rate-limiting enzyme in peroxisomal β-oxidation.[1] This suggests that both classes of compounds may, to some extent, be metabolized through this pathway.
Regulation of Gene Expression through PPARs
Thia-fatty acids, such as TTA, are well-characterized as pan-PPAR agonists.[2] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. While direct evidence for the interaction of 4-Oxatetradecanoic acid with PPARs is lacking, it is plausible that it may also exert some of its metabolic effects through the activation of these receptors, similar to its thia-analogs.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Fatty Acid β-Oxidation in Cultured Cells
This protocol is adapted from established methods for measuring the oxidation of radiolabeled fatty acids.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Test compounds (4-Oxatetradecanoic acid, other oxa-fatty acids)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of 4-Oxatetradecanoic acid or other test compounds for a predetermined duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay medium.
-
Substrate Addition: Add the Seahorse XF Palmitate-BSA FAO Substrate to the assay medium.
-
Seahorse XF Analysis: Place the cell culture microplate into the Seahorse XF Analyzer and perform a mitochondrial stress test to measure oxygen consumption rates (OCR).
-
Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation in response to the different treatments.
Causality Behind Experimental Choices: The Seahorse XF Analyzer provides a real-time, non-invasive method to measure cellular respiration, allowing for a dynamic assessment of how oxa-fatty acids affect mitochondrial function and fatty acid oxidation.
Protocol 2: In Vivo Assessment of Metabolic Effects in a Rodent Model
Materials:
-
Laboratory rodents (e.g., rats, mice)
-
4-Oxatetradecanoic acid and other test compounds formulated for oral gavage
-
Metabolic cages
-
Equipment for blood and tissue collection and analysis
Procedure:
-
Acclimation: Acclimate the animals to the experimental conditions and diet.
-
Compound Administration: Administer 4-Oxatetradecanoic acid or control vehicle to the animals daily via oral gavage for a specified period (e.g., 4 weeks).
-
Metabolic Monitoring: House the animals in metabolic cages to monitor food and water intake, and collect urine and feces.
-
Blood and Tissue Collection: At the end of the study, collect blood samples for the analysis of serum lipids (cholesterol, triglycerides) and glucose. Harvest tissues (liver, muscle, adipose) for further analysis.
-
Tissue Analysis:
-
Gene Expression: Analyze the expression of genes involved in fatty acid metabolism (e.g., CPT1, ACOX1, PPARs) using RT-qPCR.
-
Enzyme Activity: Measure the activity of key enzymes in fatty acid oxidation.
-
Histology: Perform histological analysis of the liver to assess for lipid accumulation (steatosis).
-
Causality Behind Experimental Choices: This in vivo protocol provides a comprehensive assessment of the systemic metabolic effects of 4-Oxatetradecanoic acid, allowing for the evaluation of its impact on whole-body lipid and glucose homeostasis.
Conclusion and Future Directions
While direct experimental data on 4-Oxatetradecanoic acid remains to be fully elucidated, comparative studies of related oxa- and thia-fatty acid analogs provide a strong foundation for predicting its metabolic effects. The available evidence suggests that 4-Oxatetradecanoic acid is likely a stimulator of mitochondrial fatty acid oxidation, a characteristic that distinguishes it from its 3-oxa counterparts and positions it as a compound of interest for further investigation in the context of metabolic diseases.
Future research should focus on the direct characterization of 4-Oxatetradecanoic acid's metabolic effects using the in vitro and in vivo models described. Key areas of investigation should include its interaction with PPARs, its precise mechanism of action on mitochondrial and peroxisomal β-oxidation, and its potential therapeutic efficacy in models of dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease.
References
-
Berge, R. K., et al. (2005). Metabolic effects of thia fatty acids. Current Opinion in Lipidology, 16(3), 331-337. [Link]
-
Aarsland, A., et al. (1991). Comparative effects of oxygen and sulfur-substituted fatty acids on serum lipids and mitochondrial and peroxisomal fatty acid oxidation in rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1083(2), 187-194. [Link]
Sources
methods for assessing the purity of synthetically produced 4-Oxatetradecanoic acid
A Comparative Guide to Purity Assessment of Synthetic 4-Oxatetradecanoic Acid
For researchers and professionals in drug development, the purity of a synthetic active pharmaceutical ingredient (API) or key intermediate like 4-Oxatetradecanoic acid is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. The presence of even trace impurities, such as isomers, residual starting materials, or by-products, can significantly alter biological activity and toxicological profiles. This guide provides an in-depth comparison of established analytical methodologies for assessing the purity of synthetically produced 4-Oxatetradecanoic acid, grounded in the principles of scientific integrity and practical, field-proven insights.
The Analytical Imperative: Why Purity Matters
4-Oxatetradecanoic acid, a C14 fatty acid analogue containing an ether linkage, presents unique analytical challenges compared to its simple aliphatic counterparts. Its purity directly influences its physicochemical properties and biological efficacy. The objective of any purity assessment is to develop a self-validating system of protocols that ensures the identity, strength, and quality of the compound.[1] This requires a multi-faceted approach, as no single technique can unequivocally identify and quantify all potential impurities. The selection of an appropriate analytical method, or a combination thereof, is therefore a critical decision driven by the specific requirements of the analysis—be it routine quality control, in-depth characterization, or stability testing.
Chromatographic Techniques: The Gold Standard in Separation
Chromatography remains the cornerstone of purity analysis, offering high-resolution separation of the target analyte from closely related impurities.
Gas Chromatography (GC)
Gas chromatography is a highly sensitive and accurate technique for the analysis of fatty acids.[2] For compounds like 4-Oxatetradecanoic acid, which have limited volatility due to the polar carboxylic acid group, derivatization is a mandatory prerequisite to prevent thermal decomposition and ensure sharp, symmetrical peaks.[3][4]
Principle of Causality: The conversion of the carboxylic acid to a more volatile and less polar ester, typically a Fatty Acid Methyl Ester (FAME), is essential. This derivatization overcomes the strong intermolecular hydrogen bonding of the carboxylic acid, allowing the molecule to be vaporized without degradation in the hot GC inlet.[3]
Workflow for GC-FID Analysis of 4-Oxatetradecanoic Acid
Caption: Workflow for GC-FAME Purity Analysis.
Experimental Protocol: FAMEs Analysis by GC-FID
-
Internal Standard Addition: Accurately weigh approximately 10 mg of the 4-Oxatetradecanoic acid sample into a reaction vial. Add a known quantity of a suitable internal standard (e.g., Nonadecanoic acid, C19:0), which is not expected to be present in the sample.[5] The internal standard corrects for variations during sample preparation and injection.[5]
-
Derivatization (Esterification): Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Seal the vial and heat at 60°C for 30 minutes. This acid-catalyzed reaction efficiently converts the carboxylic acid to its methyl ester.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and allow the layers to separate. The non-polar FAMEs will partition into the upper hexane layer.
-
Sample Injection: Carefully transfer the upper hexane layer to an autosampler vial. Inject 1 µL into the GC system.
-
GC-FID Analysis:
-
Column: Use a polar capillary column (e.g., DB-FATWAX UI) suitable for FAME separation.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is employed, for example, starting at 100°C, ramping to 240°C at 10°C/min, and holding for 10 minutes.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
-
Purity Calculation: Purity is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Trustworthiness & Validation: This protocol is self-validating through the use of an internal standard. Consistent recovery of the internal standard across multiple runs provides confidence in the sample preparation and injection consistency. Method specificity is demonstrated by achieving baseline resolution between the main component and all impurities.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC offers a powerful alternative to GC, particularly as it often does not require derivatization.[8] It is well-suited for analyzing carboxylic acids directly.[9][10]
Principle of Causality: Reversed-phase HPLC separates molecules based on their polarity. 4-Oxatetradecanoic acid, being a moderately polar molecule, will be retained on a non-polar stationary phase (like C8 or C18). An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring it is in its more retained neutral form, which leads to better peak shape and retention.[11]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Accurately prepare a stock solution of 4-Oxatetradecanoic acid in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further as needed.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a low wavelength (e.g., 200-210 nm) to detect the carboxyl group chromophore.[11]
-
Injection Volume: 10 µL.
-
-
Purity Calculation: Purity is determined using the area percent method from the resulting chromatogram.
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Spectroscopic and Other Techniques
While chromatography excels at separation, other techniques provide crucial structural and quantitative information, often serving as orthogonal methods to confirm purity.
Quantitative NMR (qNMR) Spectroscopy
NMR is a primary analytical method that provides both structural confirmation and direct quantification without the need for a reference standard of the analyte itself.[12]
Principle of Causality: The area of an NMR signal is directly proportional to the number of nuclei (protons, in ¹H NMR) giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known concentration, a direct and highly accurate measure of purity can be obtained.[13][14] This method is orthogonal to chromatography, as it is based on a different physical principle.[12]
Experimental Protocol: ¹H qNMR Purity Assay
-
Sample Preparation: Accurately weigh the 4-Oxatetradecanoic acid sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, 5 mg) into the same vial.
-
Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Purity Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the appropriate formula that accounts for the weights, molecular weights, and number of protons for both the analyte and the standard.
Mass Spectrometry (MS)
Often used as a detector for GC or LC, mass spectrometry provides molecular weight information and structural details through fragmentation patterns.[15][16] High-resolution MS (HRMS) can determine the elemental composition of the parent molecule and any impurities, providing a high degree of confidence in their identification.[17]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow associated with thermal transitions in a material.[18] For a pure crystalline solid, a sharp, well-defined melting endotherm is expected.
Principle of Causality: Impurities disrupt the crystal lattice of a substance, typically causing a depression and broadening of the melting point range. This phenomenon, known as melting point depression, can be quantitatively related to the impurity level by the Van't Hoff equation. Therefore, DSC can provide a measure of total molar purity.[19][20]
Comparative Analysis of Methodologies
The choice of method depends on the specific analytical goal. The table below compares the primary techniques discussed.
| Method | Principle | Strengths | Limitations | Best For |
| GC-FID | Separation by volatility | High sensitivity, high resolution, robust, quantitative.[2] | Requires derivatization, not suitable for non-volatile or thermally labile impurities.[3] | Routine QC, quantification of volatile impurities. |
| HPLC-UV | Separation by polarity | Versatile, no derivatization needed, suitable for a wide range of impurities.[8] | Lower sensitivity for compounds with poor chromophores, solvent-intensive. | General purity screening, analysis of non-volatile or polar impurities. |
| LC-MS/GC-MS | Separation + Mass Analysis | High specificity and sensitivity, provides molecular weight and structural information.[15][21] | More complex instrumentation, matrix effects can cause ion suppression. | Impurity identification and structural elucidation. |
| qNMR | Nuclear spin resonance | Absolute quantification without analyte reference standard, non-destructive, provides structural info.[12][13] | Lower sensitivity than chromatography, requires specialized knowledge for accurate quantification. | Orthogonal purity confirmation, reference standard characterization. |
| DSC | Thermal transition analysis | Measures total molar purity, requires small sample size, no solvent.[18] | Only sensitive to impurities that are soluble in the melt, not suitable for amorphous materials. | Assessing the purity of crystalline materials. |
Conclusion and Recommendations
A comprehensive assessment of the purity of synthetically produced 4-Oxatetradecanoic acid requires a strategic, multi-pronged approach.
-
For routine quality control and quantification, a validated GC-FID method following FAME derivatization is the recommended primary technique due to its high precision and robustness.
-
For impurity profiling and identification, coupling chromatography with mass spectrometry (LC-MS or GC-MS ) is essential to gain structural insights into unknown peaks.
-
For an orthogonal and absolute measure of purity, especially for qualifying reference materials, ¹H qNMR is unparalleled. It provides a purity value independent of chromatographic response factors.
-
DSC serves as a valuable complementary technique to confirm the purity of the final, crystalline solid material.
By integrating these methods, researchers and drug development professionals can build a robust, self-validating analytical workflow. This ensures that the 4-Oxatetradecanoic acid used in further studies is of the highest possible quality, leading to more reliable and reproducible scientific outcomes.
References
-
Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Eurofins. [Link]
-
Väisänen, A. et al. (2011). Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism. Analytical Chemistry. [Link]
-
Armando, A. (2010). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
-
Impact Solutions. (2023). Fatty Acids Analysis by Gas Chromatography. [Link]
-
Väisänen, A. et al. (2011). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC - NIH. [Link]
-
Analytical Techniques in Aquaculture Research. Fatty Acid analysis by gas chromatography. [Link]
-
American Meat Science Association. Triglyceride and Fatty Acid Analysis by Gas Chromatography. [Link]
-
Anderson, G. J. et al. (2014). The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. Journal of Visualized Experiments. [Link]
-
Nakashima, K. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Murphy, R. C. (2014). Fatty Acids. Tandem Mass Spectrometry of Lipids. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
Cirlini, M. et al. (2008). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Patel, M. J. et al. (2015). Analytical method validation: A brief review. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Shimadzu. Analytical Methods for Organic Acids. [Link]
-
George, O. et al. (2017). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
-
Murphy, R. C. (2009). Mass Spectrometric Analysis of Long-Chain Lipids. PMC - NIH. [Link]
-
ResearchGate. DSC curves of the three pure fatty acids and the two eutectic compositions. [Link]
-
Beaconpoint Labs. (2024). Fatty Acid Analysis for Business: Comprehensive Guide. [Link]
-
AOCS. Fatty Acid Analysis before Gas Chromatography. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Agilent. Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. [Link]
-
Zhang, Y. et al. (2018). Comparison of critical methods developed for fatty acid analysis: A review. Journal of Separation Science. [Link]
-
Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Zhu, J. et al. (2024). Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy. MDPI. [Link]
-
Wąsowicz, M. et al. (2021). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. Trends in Food Science & Technology. [Link]
-
Shamilova, M. & Hajiyeva, S. (2021). Analysis of DSC (differential scanning calorimetry) thermograms of milk fat. Eastern-European Journal of Enterprise Technologies. [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
Rossignol, S. et al. (2023). Impurity contribution to ultraviolet absorption of saturated fatty acids. Science Advances. [Link]
-
Singh, R. et al. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]
-
Jolly, R. A. et al. (2022). Setting impurity limits for endogenous substances: Recommendations for a harmonized procedure and an example using fatty acids. Regulatory Toxicology and Pharmacology. [Link]
-
Gfeller, D. & Schwitter, J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Singh, R. et al. (2012). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]
-
YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
-
Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Twin Rivers Technologies. (2025). High Purity Fractions. [Link]
-
Biofuels Digest. (2026). Beyond Fats and Oils: Unlocking Biomass for the Next Generation of SAF. [Link]
-
Loba Chemie. MYRISTIC ACID Extra Pure. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. agilent.com [agilent.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. beaconpointlabs.com [beaconpointlabs.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. collaborate.princeton.edu [collaborate.princeton.edu]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of DSC (differential scanning calorimetry) thermograms of milk fat | Technology audit and production reserves [journals.uran.ua]
- 21. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Oxatetradecanoic Acid
This guide provides essential safety and logistical information for the proper disposal of 4-Oxatetradecanoic acid. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined below are grounded in established principles of chemical waste management for carboxylic acids and long-chain fatty acids.
Introduction: Understanding the Compound and Disposal Imperative
Hazard Assessment and Chemical Profile
To ensure safe handling, it is critical to understand the likely hazards associated with 4-Oxatetradecanoic acid based on its functional groups.
-
Carboxylic Acid Group: This group imparts acidic properties. Carboxylic acids can react with bases in neutralization reactions, which are often exothermic.[3] They are generally considered weak acids but can be corrosive, particularly to metals.[3][4]
-
Long Alkyl Chain: This portion of the molecule makes it similar to other long-chain fatty acids, which are typically combustible solids with low water solubility and may cause skin and eye irritation.[3][5][6][7]
-
Physical State: At room temperature, it is expected to be a solid.
Based on this analysis, 4-Oxatetradecanoic acid should be handled as a combustible, solid organic acid that may cause irritation.
Required Personal Protective Equipment (PPE)
Before handling or preparing 4-Oxatetradecanoic acid for disposal, all personnel must wear the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[2]
-
Work Area: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood.[2]
Waste Segregation, Collection, and Labeling
The foundational principle of chemical waste management is the strict segregation of incompatible waste streams.
-
Container Selection: Collect waste 4-Oxatetradecanoic acid in a dedicated, properly sealed container that is compatible with organic acids. High-density polyethylene (HDPE) or glass containers are appropriate.[4] Avoid metal containers due to the risk of corrosion.[8]
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9][10][11] Ensure secondary containment is used to prevent spills.
Step-by-Step Disposal Protocols
The appropriate disposal path depends on the form of the waste—whether it is a solid/concentrated material or a dilute aqueous solution.
Protocol A: Disposal of Solid or Concentrated 4-Oxatetradecanoic Acid
This is the standard procedure for disposing of the pure compound, expired reagents, or concentrated residues. This waste stream must be handled by a licensed hazardous waste disposal vendor.
Methodology:
-
Packaging: Ensure the waste 4-Oxatetradecanoic acid is in the properly labeled container as described in Section 3. The container must be securely sealed to prevent leaks or spills.[8]
-
Storage: Keep the container in the laboratory's SAA. Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[8]
-
Pickup Request: Once the container is full or waste has been accumulated for the maximum time allowed by your institution (often 60-150 days in an SAA), arrange for pickup by your institution's EHS department or its contracted hazardous waste vendor.[12]
Protocol B: Treatment and Disposal of Dilute Aqueous Solutions
Dilute aqueous solutions of 4-Oxatetradecanoic acid, free from other hazardous contaminants, may be eligible for on-site neutralization followed by drain disposal.
Prerequisite Check: This protocol is ONLY permissible if the solution meets ALL of the following criteria:
-
The concentration of 4-Oxatetradecanoic acid is low (<10%).[13]
-
The solution does not contain any other regulated chemicals, such as heavy metals, halogenated solvents, or other toxic materials.[12][13]
-
Your local and institutional regulations permit the drain disposal of neutralized acid solutions.[14]
Methodology:
-
Dilution: In a large, appropriate container (e.g., a polyethylene bucket), start with a significant volume of cold water.[15] Slowly pour the dilute acid waste into the water with constant stirring. This further dilutes the acid and helps manage any heat generated in the next step.
-
Neutralization: Prepare a dilute basic solution, such as 5-10% sodium carbonate (soda ash) or sodium hydroxide.[12] Slowly add the basic solution to the diluted acid waste while stirring continuously.
-
pH Monitoring: Use a pH meter or pH indicator strips to monitor the pH of the solution.[15] Continue adding the basic solution until the pH is within the neutral range of 5.5 to 10.5.[14][15] A pH near 7 is ideal to minimize the risk of plumbing corrosion.[15]
-
Drain Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be poured down a laboratory sink, followed by a copious amount of running water to ensure it is fully flushed from the plumbing system.[12][15]
Spill Management
In the event of a small spill of solid 4-Oxatetradecanoic acid:
-
Control Access: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: First, remove all sources of ignition.[3] To prevent dust from becoming airborne, gently dampen the solid spill material with a suitable solvent like 60-70% ethanol.[3]
-
Cleanup: Carefully sweep the dampened material into a designated hazardous waste container.[5][7] Use absorbent paper dampened with the same solvent to clean the remaining residue.[3]
-
Disposal: Seal all cleanup materials in a properly labeled hazardous waste bag or container for disposal via Protocol A.
-
Decontamination: Wash the spill surface with soap and water.[3]
Regulatory Framework and Generator Status
All chemical waste is federally regulated in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Your laboratory is categorized based on the volume of hazardous waste it generates per month, which dictates on-site storage time limits.
| Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit[10] |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days[10] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days[8][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Oxatetradecanoic acid waste.
Caption: Decision workflow for 4-Oxatetradecanoic acid disposal.
References
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedLab. [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US EPA. [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). MedLab. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
-
SAFETY DATA SHEET - TRC1214 Mid Cut Fatty Acid. (2017). Twin Rivers Technologies. [Link]
-
Hazardous Waste - EHSO Manual 2024-2025. (n.d.). University of Oklahoma. [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. [Link]
-
SAFETY DATA SHEET - Stearic acid. (2014). Fisher Scientific. [Link]
-
4-Keto myristic acid. (n.d.). PubChem - NIH. [Link]
-
Safety data sheet - Tetradecanoic acid-methyl ester. (2024). CPAchem. [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Northwestern University. [Link]
Sources
- 1. 4-Keto myristic acid | C14H26O3 | CID 5282991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TETRADECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nipissingu.ca [nipissingu.ca]
- 5. fishersci.com [fishersci.com]
- 6. cdn2.hubspot.net [cdn2.hubspot.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. nswai.org [nswai.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. acs.org [acs.org]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Oxatetradecanoic Acid
Hazard Identification and Risk Assessment
Understanding the potential hazards of 4-Oxatetradecanoic acid is the foundation of a sound safety protocol. Based on data from structurally similar fatty acids, the primary hazards include:
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2][3][4]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[4]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may irritate the respiratory system.[4][5]
-
Combustible Dust: Like many organic powders, 4-Oxatetradecanoic acid in a finely divided state may form combustible dust concentrations in the air, posing a risk of a dust explosion with a sufficient ignition source.[6]
Given these hazards, a thorough risk assessment should be conducted before any handling of 4-Oxatetradecanoic acid. This assessment should consider the quantity of the substance being handled, the physical form (solid or in solution), and the nature of the procedure (e.g., weighing, dissolving, heating).
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to mitigating the risks associated with handling 4-Oxatetradecanoic acid. The following PPE is recommended:
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields that conform to EN 166 (EU) or NIOSH (US) standards should be worn for all procedures involving 4-Oxatetradecanoic acid.[7]
-
Chemical Safety Goggles: For tasks with a higher risk of splashes or aerosol generation, tightly fitting chemical safety goggles are required.[7]
-
Face Shield: When handling larger quantities or in situations with a significant splash hazard, a face shield should be worn in addition to safety goggles to provide full-face protection.[8][9][10]
Skin Protection
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[9][11] Gloves should be inspected for any signs of degradation or perforation before use and should be changed regularly, or immediately if contamination is suspected.[7][12]
-
Lab Coat: A lab coat or other protective clothing should be worn to protect the skin and personal clothing from contamination.[7][11] For procedures with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.
Respiratory Protection
-
Engineering Controls: The primary method for controlling exposure to dusts and aerosols should be the use of engineering controls, such as a chemical fume hood or other ventilated enclosure.[4]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or when handling large quantities of powder that may generate dust, respiratory protection is necessary.[1] An N95 or P2 respirator may be appropriate for low-level dust exposure, while a full-face respirator with appropriate cartridges may be required for higher concentrations.[3][7][9] All personnel required to wear respirators must be properly fit-tested and trained in their use.[12]
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities in solution | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required with adequate ventilation |
| Weighing or handling powder | Chemical safety goggles | Nitrile gloves | Lab coat | Required if dust is generated (N95 or higher) |
| Large-scale operations or high splash potential | Face shield and chemical safety goggles | Nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Required if aerosols or dust are generated |
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include operational procedures and proper disposal of waste.
Experimental Workflow and PPE Selection
The following diagram illustrates the logical flow for assessing risk and selecting the appropriate level of PPE when working with 4-Oxatetradecanoic acid.
Caption: Workflow for Risk Assessment and PPE Selection.
Step-by-Step Handling Procedures
-
Preparation: Before handling 4-Oxatetradecanoic acid, ensure that the work area is clean and uncluttered. A designated area, preferably within a chemical fume hood, should be used.[7]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.
-
Handling:
-
Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills of solid material, carefully sweep up and place in a suitable container for disposal.[1][2] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[11]
-
Clean the spill area thoroughly.
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat, eye and face protection, and finally the respirator.
-
Personal Hygiene: Always wash hands with soap and water after removing PPE and before leaving the laboratory.[5]
Disposal Plan
-
Chemical Waste: All waste containing 4-Oxatetradecanoic acid should be collected in a clearly labeled, sealed, and compatible waste container.[7][13] Do not dispose of this chemical down the drain unless it has been neutralized and local regulations permit it.[13]
-
Contaminated PPE: Disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after use. Non-disposable PPE should be decontaminated after each use.
-
Neutralization of Aqueous Waste: For aqueous waste streams containing 4-Oxatetradecanoic acid, neutralization may be an option prior to disposal, subject to institutional and local regulations.
-
Work in a fume hood and wear appropriate PPE.[14]
-
Dilute the acidic waste by slowly adding it to a large volume of water (at least a 1:10 ratio).[15]
-
Slowly add a base solution, such as sodium bicarbonate or soda ash, while stirring.[11][15]
-
Monitor the pH using pH paper or a meter.
-
Once the pH is between 5.5 and 9.0, the neutralized solution may be suitable for drain disposal, followed by flushing with a large amount of water.[13][15] Always verify that this procedure is in compliance with your institution's and local wastewater regulations.
-
Conclusion
While 4-Oxatetradecanoic acid is not classified as acutely toxic, the potential for serious eye irritation and other hazards necessitates careful handling and the consistent use of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- Material Safety Data Sheet. (2010, December 18). MYRISTIC ACID.
- Safety D
- ChemPoint.com.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
- Sigma-Aldrich. (2024, September 6).
- CDN Isotopes. Safety Data Sheet - Tetradecanoic-13,13,14,14,14-d5 Acid.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- Environmental Health and Safety Office. (2025-2026). EHSO Manual - Hazardous Waste.
- CPAchem. (2024, April 11). Safety data sheet - Tetradecanoic acid-methyl ester.
- Sigma-Aldrich. (2024, August 5).
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
- Northwestern University. Hazardous Waste Disposal Guide.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. chempoint.com [chempoint.com]
- 6. fishersci.com [fishersci.com]
- 7. store.sangon.com [store.sangon.com]
- 8. epa.gov [epa.gov]
- 9. leelinework.com [leelinework.com]
- 10. quora.com [quora.com]
- 11. yueba.com.tw [yueba.com.tw]
- 12. pppmag.com [pppmag.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
